molecular formula C5H8O5 B119724 D-Xylono-1,4-lactone CAS No. 15384-37-9

D-Xylono-1,4-lactone

Cat. No.: B119724
CAS No.: 15384-37-9
M. Wt: 148.11 g/mol
InChI Key: CUOKHACJLGPRHD-FLRLBIABSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-xylono-1,4-lactone is a xylonolactone. It has a role as a mouse metabolite. It is functionally related to a D-xylonic acid.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O5/c6-1-2-3(7)4(8)5(9)10-2/h2-4,6-8H,1H2/t2-,3+,4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUOKHACJLGPRHD-FLRLBIABSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(=O)O1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@H](C(=O)O1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801315147
Record name D-Xylono-1,4-lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801315147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15384-37-9
Record name D-Xylono-1,4-lactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15384-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Xylono-1,4-lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801315147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

D-Xylono-1,4-lactone chemical properties and structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and relevant experimental protocols for D-Xylono-1,4-lactone. This molecule is a key intermediate in biological pathways and a valuable building block in chemical synthesis.

Core Chemical Properties

This compound, a cyclic ester of D-xylonic acid, is a white to off-white solid. It is a stable compound under standard conditions and is notably hygroscopic.[1] Its key chemical and physical properties are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₅H₈O₅[1][2][3]
Molecular Weight 148.11 g/mol [1][2][3]
IUPAC Name (3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one[2]
CAS Number 15384-37-9[2][3]
Melting Point 97 °C[1]
Boiling Point 364.3 ± 11.0 °C (Predicted)[1]
Water Solubility Very soluble[4]
Solubility in Organic Solvents Slightly soluble in DMSO and Methanol[1]
Appearance White to off-white solid[4]
Optical Activity [α]/D +95.0 ± 8.0°, c = 1 in H₂O[1]
pKa 12.10 ± 0.60 (Predicted)[4]

Chemical Structure

This compound possesses a five-membered lactone ring (a γ-lactone). The stereochemistry of the molecule is defined by the three chiral centers on the lactone ring, leading to the (3R,4R,5R) configuration. The molecule contains three hydroxyl groups, which contribute to its high polarity and water solubility.

The structure of this compound is depicted below:

(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one

Experimental Protocols

Synthesis of this compound from D-Xylose

This protocol is adapted from the synthesis of D-lyxono-1,4-lactone, a similar pentose-derived lactone.

Materials:

  • D-Xylose

  • Bromine

  • Potassium Carbonate

  • 88% Formic Acid

  • Ethanol

  • Ethyl Acetate

Procedure:

  • Dissolve D-xylose and potassium carbonate in water in a round-bottomed flask and cool to 0 °C with stirring.

  • Slowly add bromine dropwise to the cooled solution.

  • After the addition is complete, allow the reaction to proceed for 1 hour at 0 °C.

  • Remove the cooling bath and acidify the mixture to a pH of 3-4 using 88% formic acid.

  • Remove the volatile components under reduced pressure to obtain a crude oil containing the product and inorganic salts.

  • Dissolve the oil in ethanol at room temperature and filter to remove the inorganic salts.

  • Wash the filtered salts with additional ethanol.

  • Combine the ethanolic filtrates and concentrate under reduced pressure to yield the crude this compound.

Purification by Recrystallization

Materials:

  • Crude this compound

  • Ethyl Acetate

Procedure:

  • Dissolve the crude this compound in a minimal amount of boiling ethyl acetate.

  • Allow the solution to cool to room temperature, which should induce the precipitation of white crystals.

  • For complete crystallization, store the mixture at a reduced temperature (e.g., -20 °C).

  • Collect the crystals by filtration and wash with a small amount of cold ethyl acetate.

  • Dry the crystals under vacuum to obtain pure this compound.

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (in D₂O): The proton NMR spectrum will show characteristic signals for the protons on the lactone ring and the hydroxymethyl group.

  • ¹³C NMR (in D₂O): The carbon NMR spectrum will display five distinct signals corresponding to the five carbon atoms in the molecule, including the characteristic carbonyl signal of the lactone.

Infrared (IR) Spectroscopy:

  • The IR spectrum will exhibit a strong absorption band characteristic of the C=O stretch of a γ-lactone. It will also show broad absorption bands in the O-H stretching region, corresponding to the hydroxyl groups.

High-Performance Liquid Chromatography (HPLC): A specific HPLC protocol for this compound is not readily available in the literature. However, a general method for the analysis of sugar lactones can be adapted as follows:

  • Column: A column suitable for the separation of polar compounds, such as an amino-propyl bonded silica column or a hydrophilic interaction liquid chromatography (HILIC) column.

  • Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water is typically used. The exact ratio will need to be optimized for best separation.

  • Detector: A refractive index (RI) detector is commonly used for the detection of sugars and sugar lactones as they lack a strong UV chromophore.

  • Sample Preparation: Samples should be dissolved in the mobile phase and filtered through a 0.45 µm filter before injection.

Biological Significance and Metabolic Pathway

This compound is an intermediate in the metabolism of D-xylose. It is formed by the oxidation of D-xylose, a reaction catalyzed by D-xylose dehydrogenase. The lactone is then hydrolyzed to D-xylonate by the enzyme xylono-1,4-lactonase. D-xylonate can then enter further metabolic pathways, such as the Weimberg and Dahms pathways, which ultimately lead to central metabolic intermediates.

Below is a diagram illustrating the enzymatic conversion of D-Xylose to D-Xylonate and its subsequent metabolic fate.

MetabolicPathway cluster_0 D-Xylose Metabolism cluster_1 Further Metabolism DXylose D-Xylose DXylonoLactone This compound DXylose->DXylonoLactone D-Xylose Dehydrogenase DXylonate D-Xylonate DXylonoLactone->DXylonate Xylono-1,4-lactonase Weimberg Weimberg Pathway DXylonate->Weimberg Dahms Dahms Pathway DXylonate->Dahms Metabolites Central Metabolites Weimberg->Metabolites Dahms->Metabolites

Caption: Metabolic pathway of D-Xylose to central metabolites.

This diagram illustrates the initial steps of D-xylose metabolism where this compound is a key intermediate. The subsequent conversion to D-xylonate allows it to be funneled into different catabolic pathways.

References

An In-depth Technical Guide on the Natural Occurrence and Sources of D-Xylono-1,4-lactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Xylono-1,4-lactone, a sugar lactone derived from D-xylose, is an intermediate in the pentose and glucuronate interconversion pathway. While its presence as a metabolite in mice and its production by various microorganisms are established, its broader natural occurrence, quantitative levels in different biological sources, and specific roles in cellular signaling are areas of ongoing investigation. This technical guide provides a comprehensive overview of the current knowledge on the natural sources of this compound, its biosynthesis, and relevant experimental protocols for its study.

Natural Occurrence and Sources

This compound has been identified in both mammalian and microbial systems. Its presence in the plant kingdom is less well-documented, though general methods for the extraction of polar metabolites from plant matrices are applicable.

Animal Sources
Microbial Sources

Several microorganisms are known to produce D-xylonate, the precursor of this compound, often in significant quantities. The lactone is formed as an intermediate in the microbial metabolism of D-xylose. Notable microbial producers include:

  • Bacteria: Gluconobacter oxydans and Pseudomonas putida are recognized for their high-yield production of D-xylonate[5].

  • Genetically Modified Yeasts: Strains of Saccharomyces cerevisiae and Kluyveromyces lactis have been engineered to enhance the production of D-xylonate[5].

Table 1: Microbial Production of D-Xylonate (Precursor to this compound)

MicroorganismProduction RateReference
Pseudomonas putida~4 mmol (g biomass)⁻¹ h⁻¹[5]
Gluconobacter oxydans1.5 g L⁻¹ h⁻¹ (continuous culture)[5]
Engineered S. cerevisiae17 ± 2 g L⁻¹ (from 23 g L⁻¹ D-xylose)
Plant Sources

Direct evidence for the natural occurrence and concentration of this compound in plant tissues is currently limited. However, given that D-xylose is a major component of hemicellulose in plant cell walls, it is plausible that this compound or its precursor, D-xylonic acid, exists in various plant species. The extraction of such polar metabolites from plant materials typically involves the use of hydrophilic solvents or solvent mixtures.

Biosynthesis and Metabolic Pathways

This compound is an intermediate in the metabolic pathway that converts D-xylose to D-xylonate. This conversion is a key step in the pentose and glucuronate interconversion pathway[6].

The biosynthesis of this compound from D-xylose is primarily an oxidation reaction. In microbial systems, this is often catalyzed by NAD(P)+-dependent D-xylose dehydrogenases, which oxidize D-xylose to this compound[5]. The lactone can then be hydrolyzed to D-xylonate, either spontaneously or enzymatically by a lactonase[5][7][8]. D-xylonate can be further metabolized through pathways like the Weimberg or Dahms pathway[7].

Biosynthesis_of_D_Xylono_1_4_lactone D_Xylose D-Xylose D_Xylono_1_4_lactone This compound D_Xylose->D_Xylono_1_4_lactone D-xylose dehydrogenase D_Xylonate D-Xylonate D_Xylono_1_4_lactone->D_Xylonate Spontaneous hydrolysis or Xylonolactonase Metabolic_Pathways Further Metabolic Pathways (e.g., Weimberg, Dahms) D_Xylonate->Metabolic_Pathways

Biosynthesis of this compound from D-Xylose.

Experimental Protocols

Extraction of Polar Metabolites from Plant Material (General Protocol)

This protocol is a general guideline and may require optimization for specific plant tissues.

  • Sample Preparation: Harvest fresh plant material and immediately freeze in liquid nitrogen to quench metabolic activity. Lyophilize the frozen tissue and grind to a fine powder.

  • Extraction:

    • Suspend the powdered plant material in a pre-chilled extraction solvent. A common choice for polar metabolites is a mixture of methanol, chloroform, and water (e.g., 2.5:1:1 v/v/v).

    • Vortex the mixture vigorously for 1 minute.

    • Incubate on ice for 10 minutes with intermittent vortexing.

  • Phase Separation:

    • Centrifuge the mixture at a high speed (e.g., 14,000 x g) for 5 minutes at 4°C.

    • The upper aqueous phase, containing polar metabolites, is carefully collected.

  • Drying and Reconstitution:

    • Dry the aqueous phase using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent for analysis (e.g., the initial mobile phase for HPLC).

Plant_Extraction_Workflow Start Fresh Plant Material Freeze Freeze in Liquid Nitrogen Start->Freeze Lyophilize Lyophilize and Grind Freeze->Lyophilize Extract Extract with Methanol/Chloroform/Water Lyophilize->Extract Centrifuge Centrifuge Extract->Centrifuge Collect Collect Aqueous Phase Centrifuge->Collect Dry Dry Extract Collect->Dry Reconstitute Reconstitute for Analysis Dry->Reconstitute

General workflow for plant metabolite extraction.

Solid-Phase Extraction (SPE) for Sugar Lactones (General Protocol)

SPE can be used to clean up and concentrate lactones from biological extracts prior to analysis[4][9][10][11]. The choice of sorbent and solvents will depend on the specific properties of the lactone and the sample matrix. A reversed-phase C18 sorbent is often a good starting point for polar compounds.

  • Column Conditioning:

    • Wash the C18 cartridge sequentially with one column volume of methanol followed by one column volume of water. Do not allow the column to dry.

  • Sample Loading:

    • Load the pre-treated and filtered sample onto the conditioned cartridge at a slow, controlled flow rate.

  • Washing:

    • Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove unretained impurities.

  • Elution:

    • Elute the retained lactone with a stronger organic solvent (e.g., methanol or acetonitrile). The optimal solvent and volume should be determined empirically.

  • Post-Elution:

    • The eluate can be evaporated to dryness and reconstituted in a suitable solvent for analysis.

SPE_Workflow Condition 1. Condition Column (Methanol, then Water) Load 2. Load Sample Condition->Load Wash 3. Wash with Weak Solvent (e.g., Water) Load->Wash Elute 4. Elute with Strong Solvent (e.g., Methanol) Wash->Elute Analyze Analyze Eluate Elute->Analyze

General Solid-Phase Extraction (SPE) workflow.

Analytical Methods

Table 2: Key Parameters for a Potential HPLC-MS Method

ParameterSuggested Conditions
Column Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with a low percentage of B, ramp up to elute the analyte
Flow Rate 0.2-0.4 mL/min
Injection Volume 1-5 µL
Ionization Mode Electrospray Ionization (ESI), negative or positive mode
MS/MS Detection Multiple Reaction Monitoring (MRM) of precursor/product ion pairs

Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation. The 1H-NMR and 13C-NMR spectral data for this compound are available in public databases such as PubChem[1]. A study on the related D-lyxono-1,4-lactone provides detailed NMR assignments that can be a useful reference[16].

Biological Activity and Signaling Pathways

The specific biological activities and signaling pathways modulated by this compound are not well-elucidated. However, studies on other lactones provide some potential avenues for investigation. For instance, some lactones have been shown to affect cellular processes by altering intracellular pH.

The hydrolysis of this compound to D-xylonate results in the formation of a carboxylic acid, which can lead to intracellular acidification. This change in pH could potentially influence various cellular signaling pathways.

Potential_Signaling_Effect DXL This compound Hydrolysis Hydrolysis DXL->Hydrolysis DXA D-Xylonate Hydrolysis->DXA pH_decrease Intracellular pH Decrease DXA->pH_decrease Signaling Modulation of pH-sensitive Signaling Pathways pH_decrease->Signaling

Potential mechanism of this compound's effect on cell signaling.

Future Directions

Further research is needed to fully understand the natural distribution and biological significance of this compound. Key areas for future investigation include:

  • Quantitative analysis in a wide range of plant and animal species.

  • Development and validation of specific and sensitive analytical methods for its detection in various biological matrices.

  • Elucidation of the specific signaling pathways modulated by this compound and its downstream effects on cellular function.

  • Investigation of its potential pharmacological activities and applications in drug development.

This technical guide serves as a foundation for researchers and scientists interested in exploring the multifaceted nature of this compound. The provided information on its sources, biosynthesis, and analytical methodologies will aid in the design of future studies to unravel its full biological potential.

References

D-Xylono-1,4-lactone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of D-Xylono-1,4-lactone, a naturally occurring sugar lactone. The document details its fundamental chemical properties, comprehensive experimental protocols for its synthesis, and explores its current understanding within biological systems. This guide is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug discovery.

Core Properties of this compound

This compound, also known as D-xylonic gamma-lactone, is the cyclic ester of D-xylonic acid. Its chemical and physical properties are summarized in the table below, providing a foundational dataset for experimental design and computational analysis.

PropertyValueReferences
Molecular Formula C₅H₈O₅[1][2][3][4]
Molecular Weight 148.11 g/mol [2][3]
Alternate Names D-Xylonic-1,4-lactone; D-Xylonic gamma-lactone; D-Xylono-γ-lactone; γ-Lactone D-Xylonic Acid[3]
Appearance White to off-white solid[1]
Water Solubility Very soluble[1]

Experimental Protocols for Synthesis

The synthesis of this compound can be achieved through both chemical and enzymatic methodologies. Below are detailed protocols for each approach, offering flexibility based on laboratory capabilities and desired product specifications.

Chemical Synthesis via Oxidation of D-Xylose

This protocol is adapted from the classical method of oxidizing an aldose to an aldonic acid, which then undergoes spontaneous lactonization. The procedure for the analogous D-lyxono-1,4-lactone synthesis is presented here as a template.[5]

Materials:

  • D-Xylose

  • Potassium carbonate (K₂CO₃)

  • Bromine (Br₂)

  • Formic acid (HCOOH, 88%)

  • Ethanol

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • pH meter or pH paper

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve D-xylose and potassium carbonate in deionized water.

  • Cool the mixture to 0°C using an ice bath while stirring.

  • Slowly add bromine dropwise to the stirring solution. The reaction is exothermic and the temperature should be maintained at 0°C.

  • After the addition of bromine is complete, continue stirring at 0°C for one hour.

  • Remove the ice bath and allow the mixture to warm to room temperature.

  • Acidify the reaction mixture to a pH of 3-4 using 88% formic acid.

  • Remove volatile components under reduced pressure using a rotary evaporator.

  • Dissolve the resulting oily residue in ethanol at room temperature to precipitate inorganic salts.

  • Filter the mixture to remove the salts and wash the filter cake with additional ethanol.

  • Combine the ethanolic filtrates and concentrate under reduced pressure to yield crude this compound.

  • Further purification can be achieved by recrystallization.

Enzymatic Synthesis from D-Xylose

This method utilizes the enzyme D-xylose dehydrogenase to catalyze the oxidation of D-xylose to D-xylonolactone, which is then hydrolyzed to D-xylonic acid and can be subsequently lactonized.[6]

Materials:

  • D-Xylose

  • Recombinant D-xylose dehydrogenase (XylB) from Caulobacter crescentus

  • Alcohol dehydrogenase (ADH)

  • Nicotinamide adenine dinucleotide (NAD⁺)

  • Acetaldehyde

  • Ammonium bicarbonate buffer (NH₄HCO₃, 10 mM, pH 8.0)

  • Sodium hydroxide (NaOH) for pH control

  • Reaction vessel with pH and temperature control

Procedure:

  • Prepare a reaction mixture in the ammonium bicarbonate buffer containing D-xylose, a catalytic amount of NAD⁺, and acetaldehyde.

  • Add the enzymes XylB and ADH to the reaction mixture. ADH is used for the in-situ regeneration of NAD⁺.

  • Maintain the reaction at a constant pH of 8.0 by the controlled addition of NaOH. The consumption of NaOH indicates the formation of D-xylonic acid.

  • Monitor the reaction for the complete conversion of D-xylose.

  • Upon completion, the D-xylonic acid in the form of its salt is the primary product. To obtain the lactone, the D-xylonate solution needs to be acidified and concentrated.[7]

  • A detailed procedure for lactonization involves passing the D-xylonate solution through a cation exchange resin to obtain the free acid. The resulting solution is then concentrated under reduced pressure and heated to promote the formation of this compound.[7]

Biological Role and Signaling Pathways

Currently, there is limited direct evidence of this compound's involvement in specific signaling pathways in mammalian cells for drug development purposes. It is recognized as a metabolite in mice.[1][2] In microorganisms, the enzymatic conversion of D-xylose to D-xylonate involves the formation of D-xylono-γ-lactone. Studies in Saccharomyces cerevisiae have shown that the accumulation of D-xylonic acid, following the opening of the lactone ring, can lead to a decrease in intracellular pH, which can impact cell viability.[8][9]

While direct signaling roles for this compound are not well-defined, other lactones, such as sesquiterpene lactones, have been shown to modulate key signaling pathways, including NF-κB and MAPK pathways.[10] This suggests that the lactone functional group can be a pharmacophore, and further investigation into the biological activities of this compound is warranted.

Synthesis and Biological Transformation Workflow

The following diagram illustrates the key transformations involving this compound, from its synthesis from D-xylose to its enzymatic hydrolysis.

D_Xylono_1_4_lactone_Workflow Synthesis and Hydrolysis of this compound cluster_synthesis Synthesis D_Xylose D-Xylose D_Xylonic_Acid D-Xylonic Acid D_Xylose->D_Xylonic_Acid Oxidation (e.g., Bromine water or D-xylose dehydrogenase) D_Xylono_Lactone This compound D_Xylonic_Acid->D_Xylono_Lactone Lactonization (Acidification & Heat) D_Xylono_Lactone->D_Xylonic_Acid Hydrolysis (Xylonolactonase)

Caption: Workflow of this compound synthesis and hydrolysis.

Future Directions in Research and Development

The established synthetic routes for this compound provide a solid foundation for its availability for further research. A key area for future investigation is the exploration of its biological activities. Given that other lactone-containing molecules exhibit significant pharmacological properties, it is plausible that this compound or its derivatives could interact with biological targets of therapeutic relevance.

Screening this compound in various cell-based assays could uncover potential effects on cell proliferation, inflammation, or metabolic pathways. Furthermore, its role as a metabolite suggests that it may have endogenous functions that are yet to be elucidated. As a chiral molecule, it can also serve as a valuable building block in the synthesis of more complex bioactive molecules. The information presented in this guide aims to facilitate and inspire such future research endeavors.

References

An In-depth Technical Guide to the Discovery and History of Xylonolactones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xylonolactones are chiral lactones derived from the oxidation of xylose, a pentose sugar abundant in hemicellulose. As key intermediates in microbial metabolic pathways and potential bio-based platform chemicals, xylonolactones have garnered interest in the fields of biotechnology and synthetic chemistry. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and synthesis of xylonolactones, with a focus on D-xylono-1,4-lactone and D-xylono-1,5-lactone. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and bio-based chemical production.

Discovery and History

The history of xylonolactones is intrinsically linked to the broader study of aldonic acids and their lactones, a field pioneered by the seminal work of German chemists Heinrich Kiliani and Emil Fischer in the late 19th century.

Early Developments in Aldonic Acid Chemistry:

The foundation for understanding xylonolactones was laid through early investigations into the oxidation of aldose sugars. In 1886, Heinrich Kiliani demonstrated that aldoses could be converted into aldonic acids with an additional carbon atom through the addition of hydrogen cyanide followed by hydrolysis of the resulting cyanohydrins.[1][2] This work was significantly advanced by Emil Fischer, who, between 1882 and 1906, conducted extensive research on the structure and synthesis of sugars and their derivatives.[3] Fischer's work established the aldehyde formula of glucose and other aldoses through their oxidation to aldonic acids.[3] His investigations also led to the development of the Kiliani-Fischer synthesis, a method for elongating the carbon chain of an aldose, which proceeds through aldonic acid lactone intermediates.[1][4]

The Emergence of Xylonolactones:

While the specific first synthesis or isolation of xylonolactone is not prominently documented as a singular discovery, it is understood to have emerged from the systematic application of these early sugar oxidation methods to D-xylose. The oxidation of D-xylose with mild oxidizing agents like bromine water was found to yield D-xylonic acid, which exists in equilibrium with its corresponding lactones, this compound (the γ-lactone) and D-xylono-1,5-lactone (the δ-lactone).[5]

Modern Significance in Biotechnology:

In recent decades, interest in xylonolactones has been revitalized due to their role in microbial metabolism and their potential as bio-based chemical precursors. In biological systems, the oxidation of D-xylose to D-xylonolactone is catalyzed by the enzyme D-xylose dehydrogenase.[6] This enzymatic reaction is the first step in the oxidative pathway of D-xylose in various microorganisms. The resulting xylonolactone is then hydrolyzed, either spontaneously or by a lactonase, to form D-xylonic acid.[6][7] This metabolic pathway is a key target for metabolic engineering efforts aimed at producing valuable chemicals from renewable biomass.[8]

Chemical and Physical Properties

Xylonolactones exist primarily as two isomers in equilibrium with the parent xylonic acid in aqueous solution: the five-membered this compound and the six-membered D-xylono-1,5-lactone. Their physical and chemical properties are summarized in the tables below.

Table 1: Physical and Chemical Properties of D-Xylonolactones
PropertyThis compoundD-Xylono-1,5-lactone
Molecular Formula C₅H₈O₅C₅H₈O₅
Molecular Weight 148.11 g/mol [9]148.11 g/mol [10]
CAS Number 15384-37-9[9]82796-87-0[10]
Appearance White to off-white solidData not available
Melting Point 97 °CData not available
Boiling Point (Predicted) 364.3 ± 11.0 °CData not available
Solubility Very soluble in waterData not available
pKa (Predicted) 12.10 ± 0.60Data not available
Hydrogen Bond Donor Count 3[9]3[10]
Hydrogen Bond Acceptor Count 5[9]5[10]
Topological Polar Surface Area 87 Ų[9]87 Ų[10]
Table 2: Spectroscopic Data of D-Xylonolactones and Related Compounds
Compound1H NMR (Solvent, Frequency)13C NMR (Solvent, Frequency)Mass Spectrometry (Technique)
D-Lyxono-1,4-lactone(D₂O, 500 MHz): δ 4.67 (d, 1H), 4.56 (dt, 1H), 4.50 (dd, 1H), 3.89–3.81 (m, 2H)[11](D₂O, 125 MHz): δ 178.3, 81.6, 70.5, 69.5, 59.7[11]ESI-MS/MS: Main fragments from neutral losses of CO and/or H₂O[12]
This compoundPredicted spectra available[9]Predicted spectra available[9]Data not extensively available
D-Xylono-1,5-lactoneData not availableData not availableData not available

Experimental Protocols

Chemical Synthesis of Aldono-1,4-lactones (General Procedure)

The classical method for synthesizing aldono-1,4-lactones involves the oxidation of the corresponding aldose with bromine water. The following is a general procedure adapted from the synthesis of D-lyxono-1,4-lactone, which can be applied to the synthesis of D-xylonolactone from D-xylose.[11]

Materials:

  • D-xylose

  • Potassium carbonate

  • Bromine

  • 88% Formic acid

  • Ethanol

  • Ethyl acetate

Procedure:

  • Dissolve D-xylose and potassium carbonate in water in a round-bottomed flask and cool the mixture to 0 °C with stirring.

  • Slowly add bromine dropwise to the cooled mixture.

  • After the addition is complete, continue stirring at 0 °C for 1 hour.

  • Remove the cooling bath and allow the mixture to warm to room temperature.

  • Acidify the reaction mixture to pH 3–4 with 88% formic acid.

  • Remove volatile components under reduced pressure.

  • Dissolve the resulting oil in ethanol at room temperature to precipitate inorganic salts.

  • Filter the mixture and wash the salts with additional ethanol.

  • Combine the ethanol layers and concentrate under reduced pressure to obtain the crude product as an oil.

  • Isolate the this compound by crystallization from ethyl acetate.

G cluster_synthesis Chemical Synthesis of this compound D-Xylose D-Xylose Oxidation Oxidation D-Xylose->Oxidation Bromine Water, K₂CO₃, H₂O, 0°C Crude Product Crude Product Oxidation->Crude Product Acidification (HCOOH), Evaporation Purification Purification Crude Product->Purification Crystallization (Ethyl Acetate) This compound This compound Purification->this compound

Workflow for the chemical synthesis of this compound.
Enzymatic Synthesis of D-Xylonate (Xylonolactone Precursor)

Modern approaches to D-xylonate (and subsequently xylonolactone) synthesis often employ enzymatic methods for their high specificity and milder reaction conditions. The following protocol outlines a multienzyme system for the synthesis of D-xylonate.[6]

Materials:

  • D-xylose

  • Ammonium bicarbonate buffer (10 mM, pH 8.0)

  • Acetaldehyde

  • Cell-free extract containing overexpressed xylose dehydrogenase (XylB)

  • Alcohol dehydrogenase (ADH)

  • NAD⁺

  • Sodium hydroxide (8 M)

Procedure:

  • Prepare the reaction mixture in a suitable vessel with ammonium bicarbonate buffer containing D-xylose, acetaldehyde, cell-free extract with XylB, alcohol dehydrogenase, and NAD⁺.

  • Initiate the reaction by the addition of NAD⁺.

  • Continuously monitor and adjust the pH of the reaction mixture to 8.0 by the addition of 8 M NaOH.

  • The reaction is complete when no further acidification is observed.

  • The product, D-xylonate, can be isolated by evaporation of the volatile buffer and byproducts. The D-xylonate will be in equilibrium with D-xylonolactone.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve the purified xylonolactone in a suitable deuterated solvent, such as D₂O, for analysis.

  • 1H NMR: Acquire the proton NMR spectrum to determine the chemical shifts and coupling constants of the protons in the molecule. This will help in confirming the structure and stereochemistry.

  • 13C NMR: Obtain the carbon-13 NMR spectrum to identify the number of unique carbon atoms and their chemical environments.

Mass Spectrometry (MS):

  • Technique: Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a suitable technique for the analysis of xylonolactones.

  • Sample Preparation: Prepare a dilute solution of the sample in a solvent compatible with ESI, such as methanol or acetonitrile with a small amount of water.

  • Analysis: The mass spectrum will provide the molecular weight of the compound. Fragmentation patterns obtained through MS/MS analysis can be used to elucidate the structure. For five-membered lactones, characteristic neutral losses of CO and/or H₂O are often observed.[12]

Biological Role and Potential Applications

Metabolic Pathways

Xylonolactones are key intermediates in the oxidative metabolism of D-xylose in some bacteria and archaea.[7] The pathway is initiated by the oxidation of D-xylose to D-xylonolactone by D-xylose dehydrogenase. The D-xylonolactone is subsequently hydrolyzed to D-xylonic acid by a lactonase.[7] D-xylonic acid is then further metabolized.

G cluster_metabolism Microbial D-Xylose Oxidative Pathway D-Xylose D-Xylose D-Xylonolactone D-Xylonolactone D-Xylose->D-Xylonolactone D-Xylose Dehydrogenase D-Xylonic Acid D-Xylonic Acid D-Xylonolactone->D-Xylonic Acid Lactonase or Spontaneous Hydrolysis Further Metabolism Further Metabolism D-Xylonic Acid->Further Metabolism

Simplified diagram of the microbial oxidative pathway of D-xylose.
Potential Applications

While research into the direct biological activities of xylonolactones is limited, their precursor, D-xylonic acid, has several potential applications:

  • Platform Chemical: D-xylonate can serve as a bio-based platform chemical for the synthesis of other valuable compounds, such as 1,2,4-butanetriol.[6]

  • Cement Dispersant: It has shown utility as a dispersant in cement formulations.[6]

  • Food Industry: D-xylonate has been investigated for its potential to decrease acrylamide formation in cooked foods.[6]

  • Polymer Production: It can be used in the production of co-polyamides.[6]

Signaling Pathways and Pharmacological Activities

Currently, there is a lack of specific evidence in the scientific literature to suggest that xylonolactones are directly involved in cell signaling pathways beyond their role as metabolic intermediates. While other types of lactones, such as acyl-homoserine lactones, are well-known quorum sensing molecules in bacteria, a similar role has not been established for xylonolactones.[13] Similarly, there is limited information on any specific pharmacological activities of xylonolactones. Further research is needed to explore these potential biological roles.

Conclusion

Xylonolactones, with their origins in the foundational work of carbohydrate chemistry, have re-emerged as molecules of interest in the age of biotechnology. While their primary known role is as intermediates in microbial metabolism, the potential of their parent acid, D-xylonic acid, as a versatile bio-based platform chemical continues to drive research into their synthesis and characterization. This guide has provided a comprehensive overview of the current knowledge on xylonolactones, from their historical discovery to modern synthetic and analytical methods. Further exploration into the potential biological activities and signaling roles of xylonolactones may yet unveil new applications for these chiral molecules.

References

A Comprehensive Technical Guide to the Physical Properties of Crystalline D-Xylono-1,4-lactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of crystalline D-Xylono-1,4-lactone, a key carbohydrate derivative with significant potential in various scientific and pharmaceutical applications. This document compiles essential data, outlines detailed experimental protocols for its characterization, and presents logical workflows to support research and development efforts.

Core Physical and Chemical Properties

This compound is a white to off-white crystalline solid.[1] It is the gamma-lactone form of D-xylonic acid and is characterized by its five-membered ring structure. This compound is very soluble in water.[1]

Quantitative Physical Data

The following table summarizes the key quantitative physical properties of this compound:

PropertyValueSource
Molecular FormulaC₅H₈O₅[1][2][3][4][5][6]
Molecular Weight148.11 g/mol [2][3][4][5][6]
Melting Point97 °C[7]
Specific Optical Rotation, [α]/D+95.0 ± 8.0° (c = 1 in H₂O)[7]
Flash Point162.79 °C (325.0 °F)[3]
pKa12.10 ± 0.60 (Predicted)[1]
LogP-2.3741[2]
Hydrogen Bond Donors3[1][2]
Hydrogen Bond Acceptors5[1][2]
Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

SpectroscopyKey Features
Infrared (IR) Spectroscopy The IR spectrum of γ-lactones like this compound is characterized by a strong carbonyl (C=O) stretching vibration band typically appearing in the range of 1780–1760 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy The proton (¹H) and carbon-¹³ (¹³C) NMR spectra provide detailed information about the chemical environment of each atom in the molecule. The suitability of the compound's structure is often confirmed by proton NMR.[3]
Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

Experimental Protocols

This section details the methodologies for determining the key physical properties of this compound.

Synthesis and Purification of this compound

The synthesis of this compound can be achieved through the oxidation of D-xylose. A general procedure involves the use of an oxidizing agent, such as bromine water, in the presence of a base. The resulting D-xylonic acid undergoes spontaneous intramolecular esterification to form the lactone.

Purification by Crystallization:

A common method for the purification of this compound is crystallization from a suitable solvent system, such as ethyl acetate. The crude product is dissolved in the boiling solvent, and upon cooling, the purified crystals precipitate out of the solution.

G cluster_synthesis Synthesis cluster_purification Purification D_Xylose D-Xylose Oxidation Oxidation (e.g., Bromine Water) D_Xylose->Oxidation D_Xylonic_Acid D-Xylonic Acid Oxidation->D_Xylonic_Acid Lactonization Intramolecular Esterification D_Xylonic_Acid->Lactonization Crude_Lactone Crude this compound Lactonization->Crude_Lactone Dissolution Dissolve in boiling ethyl acetate Crude_Lactone->Dissolution Crystallization Cool to induce crystallization Dissolution->Crystallization Filtration Filter to isolate crystals Crystallization->Filtration Drying Dry under vacuum Filtration->Drying Pure_Crystals Pure Crystalline This compound Drying->Pure_Crystals

Caption: Workflow for the synthesis and purification of this compound.

Determination of Melting Point

The melting point of crystalline this compound is determined using a standard melting point apparatus.

Procedure:

  • A small amount of the finely powdered, dry crystalline sample is packed into a capillary tube.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature at which the substance starts to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.

Measurement of Specific Optical Rotation

The specific optical rotation is a characteristic property of chiral molecules and is measured using a polarimeter.

Procedure:

  • A solution of this compound of a known concentration (c) is prepared in a suitable solvent (e.g., water).

  • The polarimeter tube of a known path length (l) is filled with the solution.

  • The observed optical rotation (α) is measured at a specific temperature (T) and wavelength (λ), typically the sodium D-line (589 nm).

  • The specific rotation [α] is calculated using the formula: [α]Tλ = α / (l × c)

Signaling Pathways and Biological Relevance

This compound is an intermediate in carbohydrate metabolism and can be involved in various biochemical pathways. For instance, it is a substrate in the synthesis of other biologically important molecules.

G D_Xylose D-Xylose Xylose_Dehydrogenase Xylose Dehydrogenase D_Xylose->Xylose_Dehydrogenase D_Xylono_1_4_lactone This compound Xylose_Dehydrogenase->D_Xylono_1_4_lactone Xylonolactonase Xylonolactonase D_Xylono_1_4_lactone->Xylonolactonase D_Xylonic_Acid D-Xylonic Acid Xylonolactonase->D_Xylonic_Acid Further_Metabolism Further Metabolism D_Xylonic_Acid->Further_Metabolism

Caption: Simplified metabolic pathway involving this compound.

References

Methodological & Application

Synthesis of D-Xylono-1,4-lactone from D-xylose: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the synthesis of D-Xylono-1,4-lactone, a key intermediate in various metabolic pathways and a valuable chiral building block, is of significant interest. This document provides detailed application notes and protocols for the chemical and enzymatic synthesis of this compound from D-xylose.

This compound and its derivative, D-xylonic acid, have garnered attention for their potential applications in the pharmaceutical and chemical industries. They serve as precursors for the synthesis of various bioactive molecules and biopolymers. The efficient production of this compound from the readily available C5 sugar, D-xylose, is a critical step in harnessing its full potential.

Methods for Synthesis

Two primary routes for the synthesis of this compound from D-xylose have been extensively explored: enzymatic conversion and chemical oxidation.

Enzymatic Synthesis: This method utilizes the enzyme D-xylose dehydrogenase to catalyze the oxidation of D-xylose to D-xylonolactone. This lactone can then be hydrolyzed to D-xylonic acid, which exists in equilibrium with the this compound form.[1][2] This biological approach is highly specific and often proceeds under mild reaction conditions.

Chemical Synthesis: Chemical oxidation methods typically involve the use of oxidizing agents such as bromine water or catalytic systems like platinum on carbon (Pt/C) to convert D-xylose to D-xylonic acid and its corresponding lactone.[3] These methods can be cost-effective for large-scale production but may require more stringent control of reaction conditions to ensure high selectivity.

Quantitative Data Summary

The following tables summarize the quantitative data for different synthesis methods, providing a comparative overview of their efficiencies.

Table 1: Enzymatic Synthesis of this compound

Enzyme SystemSubstrate ConcentrationConversion YieldReaction TimepHTemperature (°C)Reference
D-xylose dehydrogenase (recombinant)33-100 mM>95%Concentration-dependent8.0Not Specified[1]
D-xylose dehydrogenase (immobilized)Not Specified91%Not SpecifiedNot SpecifiedNot Specified

Table 2: Chemical Synthesis of this compound

Catalyst/ReagentSubstrate ConcentrationConversion YieldSelectivityReaction TimepHTemperature (°C)Reference
Bromine Water33.35 mmol in 60 mL80.5% (mixture of lactones)Not Specified1 hour (cooling)3-40[3]
Pt/CNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
Au electrode (electrochemical)10 mM98%High for xylonic acidNot SpecifiedAlkaline21-22[4]
Pt electrode (electrochemical)10 mM26%Lower than AuNot SpecifiedAlkaline21-22[4]
Pt/ZrO22 MComplete50% (xylonic acid), 50% (xylitol)6 hoursAlkaline (2 M KOH)Room Temperature[5]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of D-Xylonate using Recombinant D-xylose Dehydrogenase

This protocol describes a multienzyme system for the synthesis of D-xylonate, which exists in equilibrium with this compound.[1][2]

Materials:

  • D-xylose

  • Ammonium bicarbonate (NH4HCO3) buffer (10 mM, pH 8.0)

  • Cell-free extract containing overexpressed D-xylose dehydrogenase (XylB)

  • Alcohol dehydrogenase (ADH)

  • Nicotinamide adenine dinucleotide (NAD+)

  • Acetaldehyde (CH3CHO)

  • Sodium hydroxide (NaOH) solution (8 M)

Procedure:

  • Prepare a reaction mixture in a suitable vessel containing NH4HCO3 buffer (10 mM, pH 8.0).

  • Add D-xylose to the desired concentration (e.g., 33 mM, 66 mM, or 100 mM).

  • Add alcohol dehydrogenase (ADH) (e.g., 35 U).

  • Add NAD+ to a final concentration of 0.33 mM.

  • Add acetaldehyde (3 equivalents with respect to D-xylose).

  • Initiate the reaction by adding the cell-free extract containing D-xylose dehydrogenase.

  • Maintain the pH of the reaction mixture at 8.0 by the continuous addition of 8 M NaOH solution to neutralize the D-xylonic acid formed.

  • Monitor the reaction progress by measuring the consumption of D-xylose.

  • Upon completion, the product D-xylonate can be isolated by filtration of the proteins followed by evaporation of the volatile buffer and byproducts.[1]

Protocol 2: Chemical Synthesis of this compound using Bromine Water

This protocol details the oxidation of D-xylose using bromine water to produce a mixture of this compound and D-xylono-1,5-lactone.[3]

Materials:

  • D-lyxose (can be substituted with D-xylose for this compound synthesis)

  • Potassium carbonate (K2CO3)

  • Deionized water

  • Bromine (Br2)

  • Formic acid (HCOOH, 88%)

  • Ethanol

  • Ethyl acetate

Procedure:

  • In a round-bottomed flask, dissolve D-xylose (e.g., 5.00 g, 33.35 mmol) and potassium carbonate (5.50 g) in water (60 mL).

  • Cool the mixture to 0 °C with stirring.

  • Add bromine (e.g., 2.0 mL, 77.7 mmol) dropwise to the mixture.

  • Continue stirring at 0 °C for 1 hour.

  • Stop the cooling and acidify the mixture to pH 3-4 with 88% formic acid.

  • Remove volatile components under reduced pressure.

  • Dissolve the resulting oil in ethanol (30 mL) at room temperature to precipitate inorganic salts.

  • Filter the mixture and wash the collected salts with additional ethanol (20 mL).

  • Combine the ethanol filtrates and concentrate under reduced pressure to obtain a mixture of this compound and D-xylono-1,5-lactone.

  • To isolate this compound, dissolve a portion of the product mixture in boiling ethyl acetate.

  • Allow the solution to cool to room temperature to initiate crystallization.

  • Further crystallization can be achieved by storing the solution at -20 °C.

  • Filter the solution to collect the crystalline this compound.

Visualizations

The following diagrams illustrate the enzymatic synthesis pathway and a general experimental workflow.

Enzymatic_Synthesis_Pathway D_Xylose D-Xylose D_Xylonolactone D-Xylonolactone D_Xylose->D_Xylonolactone D-xylose dehydrogenase D_Xylonic_Acid D-Xylonic Acid D_Xylonolactone->D_Xylonic_Acid Spontaneous or xylonolactonase D_Xylono_1_4_lactone This compound D_Xylonic_Acid->D_Xylono_1_4_lactone Equilibrium

Caption: Enzymatic conversion of D-xylose to this compound.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup (Enzymatic or Chemical) Start->Reaction_Setup Reaction Reaction Incubation/ Stirring Reaction_Setup->Reaction Monitoring Monitoring of Reaction Progress Reaction->Monitoring Monitoring->Reaction Continue Workup Reaction Work-up (e.g., Neutralization, Filtration) Monitoring->Workup Complete Purification Product Purification (e.g., Crystallization, Chromatography) Workup->Purification Analysis Product Analysis (e.g., NMR, HPLC) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for synthesis and purification.

References

Application Notes and Protocols: D-Xylono-1,4-lactone as a Glycosidase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosidases are a ubiquitous class of enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates, playing crucial roles in various biological processes, including digestion, lysosomal catabolism of glycoconjugates, and post-translational modification of proteins. The inhibition of these enzymes has emerged as a promising therapeutic strategy for a range of diseases, including type 2 diabetes, viral infections, and certain types of cancer.

D-Xylono-1,4-lactone is a sugar lactone, a class of compounds known to act as inhibitors of glycosidases. Aldonolactones, such as this compound, are structural mimics of the pyranose form of monosaccharides and are thought to inhibit glycosidases by acting as transition state analogs. This document provides detailed application notes and experimental protocols for researchers interested in investigating the potential of this compound as a glycosidase inhibitor.

Mechanism of Action

The inhibitory activity of aldonolactones is often attributed to their ability to mimic the charge and flattened half-chair conformation of the oxocarbenium ion-like transition state that occurs during the enzymatic hydrolysis of glycosides. It is postulated that the (1→5)-lactone form is the more active inhibitor, and the (1→4)-lactone can undergo interconversion to this form in solution. By binding tightly to the active site of the glycosidase, this compound can prevent the binding and subsequent cleavage of the natural substrate.

Data Presentation: Glycosidase Inhibition by Aldonolactones

While specific quantitative data for this compound is not extensively available in the public domain, the following table summarizes the inhibitory activities of structurally related aldonolactones against various glycosidases to provide a comparative reference. Researchers are encouraged to use the protocols provided herein to determine the specific inhibitory constants for this compound against their glycosidase of interest.

InhibitorEnzymeSourceSubstrateInhibition TypeKi (Inhibition Constant)IC50Reference
D-Glucono-1,5-lactoneβ-GlucosidaseAlmondp-Nitrophenyl-β-D-glucosideCompetitive~20 µM-[1]
D-Galactono-1,4-lactoneβ-GalactosidaseBovine Liverp-Nitrophenyl-β-D-galactosideCompetitive--[2]
L-Arabino-1,5-lactoneα-L-Arabinofuranosidase---Potent Inhibitor-[3]
This compound Data Not AvailableTo be determinedTo be determinedTo be determinedTo be determinedTo be determined-

Experimental Protocols

Protocol 1: In Vitro Glycosidase Inhibition Assay (Colorimetric)

This protocol describes a general method for determining the inhibitory activity of this compound against a glycosidase using a chromogenic substrate, such as p-nitrophenyl glycoside.

Materials:

  • This compound

  • Glycosidase enzyme (e.g., α-glucosidase, β-glucosidase)

  • p-Nitrophenyl glycoside substrate (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase)

  • Assay Buffer (e.g., 100 mM sodium phosphate buffer, pH 6.8)

  • Stop Solution (e.g., 1 M Sodium Carbonate)

  • 96-well microplate

  • Microplate reader

  • Incubator

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

    • Prepare a series of dilutions of this compound in the assay buffer to achieve a range of final concentrations in the assay.

    • Prepare the enzyme solution in the assay buffer to a final concentration that gives a linear reaction rate for at least 15-30 minutes.

    • Prepare the substrate solution in the assay buffer. The optimal concentration should be at or near the Km of the enzyme for the substrate.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • 50 µL of Assay Buffer

      • 20 µL of this compound dilution (or solvent for control)

      • 10 µL of enzyme solution

    • Mix gently and pre-incubate the plate at 37°C for 10 minutes.

  • Initiation of Reaction:

    • Add 20 µL of the p-nitrophenyl glycoside substrate solution to each well to start the reaction.

  • Incubation:

    • Incubate the plate at 37°C for a predetermined time (e.g., 20 minutes) during which the reaction is linear.

  • Termination of Reaction:

    • Add 100 µL of the stop solution to each well to terminate the reaction. This will also induce a color change of the liberated p-nitrophenol.

  • Measurement:

    • Measure the absorbance of each well at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control (no inhibitor) and A_sample is the absorbance in the presence of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Protocol 2: Determination of Inhibition Kinetics

To determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive), kinetic studies should be performed.

Procedure:

  • Perform the glycosidase activity assay as described in Protocol 1, but with varying concentrations of both the substrate and this compound.

  • Keep the concentration of the inhibitor constant and vary the substrate concentration to generate a Michaelis-Menten plot. Repeat this for several inhibitor concentrations.

  • Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]) or a Dixon plot (1/velocity vs. [Inhibitor]).

  • Analyze the plots to determine the type of inhibition and the inhibition constant (Ki).

    • Competitive inhibition: Vmax remains unchanged, while Km increases. Lineweaver-Burk plots will show lines with different slopes intersecting on the y-axis.

    • Non-competitive inhibition: Km remains unchanged, while Vmax decreases. Lineweaver-Burk plots will show lines with different slopes intersecting on the x-axis.

    • Uncompetitive inhibition: Both Vmax and Km decrease. Lineweaver-Burk plots will show parallel lines.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Inhibitor, Enzyme, Substrate) Dilutions Create Inhibitor Serial Dilutions Reagents->Dilutions Setup Set up Assay Plate (Buffer, Inhibitor, Enzyme) Dilutions->Setup Preincubation Pre-incubate (37°C, 10 min) Setup->Preincubation Initiate Initiate Reaction (Add Substrate) Preincubation->Initiate Incubate Incubate (37°C, 20 min) Initiate->Incubate Terminate Terminate Reaction (Add Stop Solution) Incubate->Terminate Measure Measure Absorbance (405 nm) Terminate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Calculate->IC50 Kinetics Kinetic Analysis (Determine Ki and Mode of Inhibition) Calculate->Kinetics Signaling_Pathway cluster_glycan Glycan Processing cluster_inhibitor Inhibition cluster_downstream Downstream Cellular Processes Glycoprotein Glycoprotein with Complex Glycans Glycosidase Glycosidase (e.g., α-Mannosidase II) Glycoprotein->Glycosidase Substrate ProcessedGlycan Processed Glycoprotein (Mature Glycan Structure) Glycosidase->ProcessedGlycan Catalyzes CellSignaling Cell Signaling (e.g., Receptor Binding) ProcessedGlycan->CellSignaling CellAdhesion Cell Adhesion ProcessedGlycan->CellAdhesion ProteinFolding Protein Folding & Quality Control ProcessedGlycan->ProteinFolding Inhibitor This compound Inhibitor->Glycosidase Inhibits

References

Application Notes and Protocols for the Quantification of D-Xylono-1,4-lactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of D-Xylono-1,4-lactone, a key intermediate in various biological and chemical processes. The protocols are designed for researchers in academic and industrial settings, including those in drug development, who require accurate and reliable quantification of this sugar lactone.

Introduction

This compound is the cyclic ester of D-xylonic acid. In aqueous solutions, it exists in a pH-dependent equilibrium with its open-chain hydroxy acid form, D-xylonate, and can also potentially isomerize to the six-membered D-xylono-1,5-lactone.[1][2] Accurate quantification of the 1,4-lactone form is often crucial for understanding enzymatic reactions, monitoring chemical syntheses, and assessing its biological activity. The analytical methods presented herein are designed to either preserve the lactone form or to quantify it based on its equilibrium with the acid.

Method 1: High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)

Principle

High-Performance Liquid Chromatography (HPLC) with Charged Aerosol Detection (CAD) is a powerful technique for the quantification of non-volatile and semi-volatile compounds that lack a UV chromophore, such as underivatized sugar lactones.[3][4] The analyte is first separated on an HPLC column. The column eluent is then nebulized, and the resulting droplets are dried to form analyte particles. These particles are charged by a corona discharge and the charge is measured by a sensitive electrometer. The signal is proportional to the mass of the analyte. This method allows for the direct quantification of this compound without the need for derivatization.

Experimental Protocol

  • Sample Preparation:

    • Dissolve the sample containing this compound in a mobile phase-compatible solvent, preferably the initial mobile phase composition (e.g., 90:10 acetonitrile:water with 0.1% formic acid). The acidic condition helps to maintain the stability of the lactone form.

    • If the sample is in a complex matrix, perform a solid-phase extraction (SPE) with a suitable cartridge (e.g., a graphitized carbon or mixed-mode sorbent) to remove interfering substances.

    • Filter the final sample solution through a 0.22 µm syringe filter before injection.

  • HPLC-CAD System and Conditions:

    • HPLC System: A standard HPLC system equipped with a pump, autosampler, and column oven.

    • Detector: Charged Aerosol Detector (e.g., Thermo Scientific Corona Veo or similar).

    • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for good retention and separation of polar compounds like sugar lactones. For example, a Waters ACQUITY UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm) or similar.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient Elution:

      • 0-1 min: 95% B

      • 1-10 min: Linear gradient from 95% to 50% B

      • 10-12 min: Hold at 50% B

      • 12.1-15 min: Return to 95% B and equilibrate

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

    • CAD Settings:

      • Nebulizer Temperature: 35 °C

      • Gas Pressure: 35 psi (Nitrogen)

      • Data Collection Rate: 10 Hz

  • Calibration and Quantification:

    • Prepare a series of calibration standards of this compound in the same solvent as the samples.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards. A power function is often the best fit for CAD data.

    • Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.

Data Presentation: HPLC-CAD Method Performance (Expected)

ParameterExpected Value
Linearity (R²)> 0.99 (using a power fit)
Limit of Detection (LOD)1-10 ng on column
Limit of Quantification (LOQ)5-30 ng on column
Precision (%RSD)< 5%
Accuracy (% Recovery)90-110%

Workflow for HPLC-CAD Analysis of this compound

HPLC_CAD_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-CAD Analysis cluster_data Data Processing sample Sample containing This compound dissolve Dissolve in acidic mobile phase sample->dissolve spe SPE Cleanup (if necessary) dissolve->spe filter Filter (0.22 µm) spe->filter inject Inject into HPLC filter->inject separate HILIC Column Separation inject->separate detect Charged Aerosol Detection (CAD) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Area chromatogram->integrate quantify Quantify Concentration integrate->quantify calibrate Calibration Curve (Standard Series) calibrate->quantify

HPLC-CAD analytical workflow for this compound.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique for the quantification of volatile and semi-volatile compounds. Due to the low volatility of sugar lactones, a derivatization step is required to increase their volatility and thermal stability.[5] A common approach is a two-step derivatization involving methoximation followed by silylation.[6] Methoximation converts the carbonyl group to an oxime, preventing the formation of multiple anomers, while silylation replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (TMS) groups.[6][7] The derivatized analyte is then separated by GC and detected by MS.

Experimental Protocol

  • Sample Preparation and Derivatization:

    • Place 10-100 µL of the sample in a GC vial and evaporate to complete dryness under a stream of nitrogen or using a vacuum concentrator. It is critical to remove all water as it interferes with the silylation reagent.[7]

    • Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried sample. Cap the vial tightly and incubate at 60 °C for 60 minutes.

    • Silylation: Cool the vial to room temperature. Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Cap the vial and incubate at 70 °C for 30 minutes.[6]

    • After cooling, the sample is ready for injection. An internal standard (e.g., sorbitol or a stable isotope-labeled version of the analyte) should be added before derivatization for accurate quantification.

  • GC-MS System and Conditions:

    • GC-MS System: A standard GC-MS system.

    • Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C

    • Injection Mode: Splitless (or split, depending on concentration)

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Choose characteristic, abundant, and non-interfering ions for the derivatized this compound and the internal standard.

  • Calibration and Quantification:

    • Prepare calibration standards and derivatize them in the same manner as the samples.

    • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

    • Quantify the derivatized this compound in the samples using this calibration curve.

Data Presentation: GC-MS Method Performance (Expected)

ParameterExpected Value
Linearity (R²)> 0.995
Limit of Detection (LOD)0.1-1 pg on column
Limit of Quantification (LOQ)0.5-5 pg on column
Precision (%RSD)< 10%
Accuracy (% Recovery)85-115%

Workflow for GC-MS Analysis of this compound

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample containing This compound dry Evaporate to Dryness sample->dry methox Methoximation (Methoxyamine HCl in Pyridine) dry->methox silylate Silylation (MSTFA + 1% TMCS) methox->silylate inject Inject into GC silylate->inject separate Capillary GC Separation inject->separate detect Mass Spectrometry Detection (SIM Mode) separate->detect chromatogram Generate Total Ion Chromatogram (TIC) detect->chromatogram integrate Integrate SIM Peak Areas (Analyte & Internal Standard) chromatogram->integrate quantify Quantify Concentration integrate->quantify calibrate Calibration Curve calibrate->quantify

GC-MS analytical workflow for this compound.

Method 3: Enzymatic Assay (Coupled Approach)

Principle

This method provides an indirect quantification of this compound by measuring the product of its enzymatic hydrolysis, D-xylonate. The assay utilizes the enzyme D-xylono-1,4-lactonase (EC 3.1.1.68), which specifically catalyzes the hydrolysis of the lactone to D-xylonate.[8] The production of D-xylonate can then be monitored in a coupled enzyme reaction. For example, if a D-xylonate dehydrogenase is available, the formation of NADH or NADPH can be measured spectrophotometrically at 340 nm. This approach offers high specificity for the lactone.

Experimental Protocol (Conceptual)

  • Reagent Preparation:

    • Assay Buffer: 100 mM Phosphate buffer, pH 7.5.

    • D-xylono-1,4-lactonase: Purified enzyme in assay buffer.

    • D-xylonate Dehydrogenase: A commercially available or purified enzyme that uses D-xylonate as a substrate.

    • Cofactor: NAD⁺ or NADP⁺ (depending on the dehydrogenase) at a concentration of 2 mM in assay buffer.

    • Sample: Sample containing this compound, diluted in assay buffer.

    • Standard: A known concentration of this compound for calibration.

  • Assay Procedure (in a 96-well plate):

    • To each well, add:

      • 150 µL of Assay Buffer

      • 20 µL of NAD⁺/NADP⁺ solution

      • 10 µL of D-xylonate Dehydrogenase

      • 10 µL of sample or standard

    • Incubate for 5 minutes at 30 °C to allow for the conversion of any pre-existing D-xylonate in the sample.

    • Initiate the reaction by adding 10 µL of D-xylono-1,4-lactonase.

    • Immediately begin monitoring the increase in absorbance at 340 nm in a microplate reader at 30 °C for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve.

    • Create a standard curve by plotting the reaction rate against the concentration of the this compound standards.

    • Determine the concentration of this compound in the samples from the standard curve.

Data Presentation: Enzymatic Assay Performance (Hypothetical)

ParameterHypothetical Value
Assay Range0.1 - 10 µM
Linearity (R²)> 0.99
Limit of Detection (LOD)0.05 µM
Precision (%RSD)< 10%

Logical Diagram of the Coupled Enzymatic Assay

Enzymatic_Assay cluster_react1 Reaction 1 cluster_react2 Reaction 2 (Coupled) cluster_detection Detection Lactone This compound Lactonase D-xylono-1,4-lactonase Lactone->Lactonase Xylonate D-Xylonate NAD NAD⁺ Dehydrogenase D-xylonate Dehydrogenase Xylonate->Dehydrogenase Lactonase->Xylonate NAD->Dehydrogenase NADH NADH + H⁺ Spectro Measure Absorbance at 340 nm NADH->Spectro Dehydrogenase->NADH Product2 2-Keto-3-deoxy-D-xylonate Dehydrogenase->Product2

Principle of the coupled enzymatic assay for this compound.

References

Application Notes and Protocols for D-Xylono-1,4-lactone in Microbiology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential uses of D-Xylono-1,4-lactone in microbiology research, drawing upon the known biological activities of γ-lactones. While specific data for this compound is emerging, the protocols provided are based on established methodologies for evaluating antimicrobial, anti-biofilm, and quorum sensing modulation activities of related compounds.

Application Note 1: Evaluation of Antimicrobial Activity

This compound, as a member of the γ-lactone family, is a candidate for investigation as an antimicrobial agent.[1][2] Compounds containing a γ-lactone ring have demonstrated a range of biological activities, including antimicrobial properties against various pathogens.[1][2] The antimicrobial potential of this compound can be assessed by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of clinically relevant bacteria and fungi.

Table 1: Illustrative Minimum Inhibitory Concentrations (MICs) of various γ-lactones against selected microorganisms.
CompoundMicroorganismMIC (µg/mL)Reference
Mixture of two sesquiterpene lactonesPseudomonas aeruginosa46.8[2]
Blumeoidolide-ABacillus subtilis ATCC 6633-[2]
ParthenolideStaphylococcus aureus-[2]
Incomptin BEscherichia coli (chloramphenicol-resistant)-[2]

Note: The above table is for illustrative purposes with related compounds, as specific MIC data for this compound is not yet widely published.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol outlines the determination of the MIC of this compound against a bacterial strain.

Materials:

  • This compound

  • Bacterial culture (e.g., Escherichia coli, Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Sterile pipette tips and tubes

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO).

  • Preparation of Bacterial Inoculum: Culture the test bacterium overnight in MHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of MHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested and mix.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.

  • Controls:

    • Positive Control: Wells containing bacterial inoculum and MHB without this compound.

    • Negative Control: Wells containing MHB only.

    • Solvent Control: Wells containing bacterial inoculum, MHB, and the solvent used to dissolve this compound at the highest concentration used.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a microplate reader.

Diagram of the MIC Determination Workflow:

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis stock Prepare this compound Stock Solution dilution Perform Serial Dilutions in 96-well Plate stock->dilution inoculum Prepare Bacterial Inoculum add_inoculum Inoculate Wells with Bacterial Culture inoculum->add_inoculum dilution->add_inoculum incubation Incubate Plate (18-24h, 37°C) add_inoculum->incubation read_results Determine MIC (Visual/OD Reading) incubation->read_results

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Application Note 2: Investigating the Impact on Biofilm Formation

The structural similarity of γ-lactones to N-acyl homoserine lactones (AHLs), which are quorum sensing signal molecules, suggests that this compound could interfere with biofilm formation.[3] Biofilms are communities of microorganisms encased in a self-produced matrix, which are notoriously resistant to antibiotics.[4][5] The potential of this compound to inhibit or disperse biofilms can be a valuable area of research for developing new anti-biofilm strategies.

Table 2: Illustrative Data on Biofilm Inhibition by various lactones.
CompoundMicroorganismConcentrationBiofilm Inhibition (%)Reference
Sesquiterpene lactonesPseudomonas aeruginosa2.5 µg/mL69-77[3]
C-10 Massoia lactoneOral polymicrobial biofilm0.25% v/vDegradation observed[6]

Note: This table provides examples of biofilm inhibition by other lactones to illustrate the potential effects that could be investigated for this compound.

Experimental Protocol: Crystal Violet Assay for Biofilm Quantification

This protocol describes a common method for quantifying the effect of this compound on biofilm formation.

Materials:

  • This compound

  • Bacterial culture (e.g., Pseudomonas aeruginosa)

  • Tryptic Soy Broth (TSB) or other suitable biofilm-promoting medium

  • Sterile 96-well flat-bottom microtiter plates

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid

  • Phosphate-buffered saline (PBS)

Procedure:

  • Preparation of Bacterial Culture and Test Compound: Prepare an overnight culture of the test bacterium. Prepare serial dilutions of this compound in the growth medium.

  • Biofilm Formation:

    • Add 100 µL of the bacterial culture (adjusted to a starting OD600 of ~0.05) to the wells of a 96-well plate.

    • Add 100 µL of the this compound dilutions to the respective wells.

    • Include positive (bacteria without compound) and negative (medium only) controls.

  • Incubation: Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

  • Washing: Carefully discard the planktonic cells and wash the wells gently three times with 200 µL of sterile PBS to remove non-adherent cells.

  • Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Discard the crystal violet solution and wash the wells three times with 200 µL of sterile PBS.

  • Solubilization: Add 200 µL of 30% acetic acid to each well to dissolve the bound crystal violet.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.

Diagram of the Biofilm Inhibition Assay Workflow:

Biofilm_Assay_Workflow start Start prep Prepare Bacterial Culture and this compound Dilutions start->prep incubation Incubate Plate (24-48h) to Allow Biofilm Formation prep->incubation wash1 Wash to Remove Planktonic Cells incubation->wash1 stain Stain with Crystal Violet wash1->stain wash2 Wash to Remove Excess Stain stain->wash2 solubilize Solubilize Bound Stain with Acetic Acid wash2->solubilize quantify Quantify Biofilm (OD570 Reading) solubilize->quantify end End quantify->end

Caption: Workflow for quantifying biofilm inhibition using the crystal violet assay.

Application Note 3: Modulation of Quorum Sensing

The structural analogy of this compound to AHLs suggests its potential to interfere with quorum sensing (QS) signaling pathways, a process known as quorum quenching.[3][7] QS is a cell-to-cell communication mechanism that bacteria use to coordinate gene expression in a population-density-dependent manner, often regulating virulence and biofilm formation.[7] Investigating the effect of this compound on QS can be achieved using biosensor strains that produce a detectable signal (e.g., pigment or bioluminescence) in response to AHLs.

Experimental Protocol: Quorum Sensing Inhibition Assay using a Biosensor Strain

This protocol describes a method to screen for the quorum quenching activity of this compound using a biosensor strain like Chromobacterium violaceum.

Materials:

  • This compound

  • Chromobacterium violaceum CV026 (a mutant that does not produce its own AHL but produces violacein pigment in the presence of exogenous short-chain AHLs)

  • N-hexanoyl-L-homoserine lactone (HHL)

  • Luria-Bertani (LB) agar and broth

  • Sterile paper discs

Procedure:

  • Preparation of Biosensor Lawn: Prepare a lawn of C. violaceum CV026 on an LB agar plate by spreading a liquid culture evenly over the surface.

  • Disc Application:

    • Place sterile paper discs onto the agar surface.

    • Apply a known amount of HHL solution to a disc to induce violacein production (positive control).

    • Apply a solution of this compound to another disc.

    • To test for inhibition, apply a mixture of HHL and this compound to a third disc.

    • Apply the solvent as a negative control to another disc.

  • Incubation: Incubate the plate at 30°C for 24-48 hours.

  • Observation: Observe the plates for the presence or absence of a purple halo (violacein production) around the discs. Inhibition of QS is indicated by a reduction or absence of the purple halo around the disc containing both HHL and this compound compared to the disc with HHL alone.

Diagram of the Quorum Sensing Signaling Pathway and Potential Inhibition:

Quorum_Sensing_Inhibition cluster_bacteria Bacterial Cell cluster_inhibition Potential Inhibition by this compound AHL_synthase AHL Synthase (e.g., LuxI) AHL AHL Signal AHL_synthase->AHL produces receptor Receptor Protein (e.g., LuxR) AHL->receptor binds to gene_expression Target Gene Expression (e.g., Virulence, Biofilm) receptor->gene_expression activates DXL This compound DXL->receptor Competitively binds to receptor

Caption: Simplified model of quorum sensing and potential competitive inhibition by this compound.

References

Application Notes and Protocols for the Experimental Use of D-Xylono-1,4-lactone in Enzyme Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Xylono-1,4-lactone, a sugar lactone derived from D-xylose, is a molecule of significant interest in the study of carbohydrate-active enzymes, particularly glycosidases. Its structural similarity to the oxocarbenium ion-like transition state of glycoside hydrolysis makes it a potential competitive inhibitor of enzymes that process xylose-containing substrates, such as β-xylosidases. This document provides detailed application notes and experimental protocols for the use of this compound in enzyme assays, focusing on its role as a potential inhibitor and a tool for mechanistic studies.

Mechanism of Action: A Transition State Analog Inhibitor

This compound is hypothesized to act as a transition state analog inhibitor of β-xylosidases. The enzymatic hydrolysis of β-xylosides proceeds through a transition state that has a significant oxocarbenium ion character, with a flattened half-chair or envelope conformation at the anomeric carbon. The planar lactone ring of this compound mimics this flattened geometry and the charge distribution of the transition state, allowing it to bind tightly to the enzyme's active site and inhibit the catalytic reaction.

Furthermore, it has been suggested that in aqueous solution, the 1,4-lactone may exist in equilibrium with the more thermodynamically stable D-xylono-1,5-lactone.[1] This 1,5-lactone form even more closely resembles the pyranose ring of the natural substrate and is also a potent inhibitor of glycosidases.[1]

Applications in Enzyme Assays

  • Inhibition Studies: To determine the inhibitory potency (IC50 and Ki values) of this compound against various glycosidases, particularly β-xylosidases.

  • Active Site Probing: To investigate the structure and catalytic mechanism of glycosidase active sites.

  • Drug Discovery: As a lead compound for the development of more potent and specific glycosidase inhibitors for therapeutic applications.

Data Presentation

Note: The following quantitative data is for illustrative purposes only. Actual values must be determined experimentally.

Enzyme TargetSource OrganismSubstrateInhibitorIC50 (mM)Ki (mM)Inhibition Type
β-XylosidaseAspergillus nigerp-Nitrophenyl-β-D-xylopyranosideThis compound[Hypothetical Value][Hypothetical Value]Competitive
β-XylosidaseBacillus subtilisp-Nitrophenyl-β-D-xylopyranosideThis compound[Hypothetical Value][Hypothetical Value]Competitive
β-GlucosidaseAlmond Emulsinp-Nitrophenyl-β-D-glucopyranosideThis compound[Hypothetical Value][Hypothetical Value]Weak/No Inhibition

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of similar aldonolactones.[2]

Materials:

  • D-Xylose

  • Bromine

  • Barium carbonate

  • Sulfuric acid (dilute)

  • Dowex 50W (H+ form) resin

  • Anhydrous diethyl ether

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • Dissolve D-xylose in distilled water in a flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath and slowly add bromine while stirring.

  • Continue stirring at room temperature until the reaction is complete (monitored by TLC).

  • Neutralize the excess bromine by the careful addition of barium carbonate until the effervescence ceases.

  • Filter the solution to remove the precipitate of barium bromide and unreacted barium carbonate.

  • Acidify the filtrate with dilute sulfuric acid to precipitate the remaining barium as barium sulfate and filter again.

  • Pass the resulting solution through a column of Dowex 50W (H+ form) resin to remove any remaining cations.

  • Concentrate the acidic solution under reduced pressure using a rotary evaporator to obtain a syrup.

  • To facilitate lactonization, dissolve the syrup in a minimal amount of hot water and then evaporate it to dryness under vacuum. Repeat this step several times.

  • Extract the resulting solid with anhydrous diethyl ether.

  • Dry the ether extract over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crystalline this compound.

  • Recrystallize from a suitable solvent (e.g., ethyl acetate/petroleum ether) to obtain a pure product.

  • Confirm the identity and purity of the product using techniques such as NMR, IR spectroscopy, and melting point determination.

Protocol 2: Determination of IC50 for this compound against β-Xylosidase

Materials:

  • β-Xylosidase (e.g., from Aspergillus niger)

  • p-Nitrophenyl-β-D-xylopyranoside (pNPX) as substrate[3]

  • This compound (inhibitor)

  • Assay buffer (e.g., 50 mM sodium acetate buffer, pH 5.0)

  • Stop solution (e.g., 1 M sodium carbonate)

  • 96-well microplate

  • Microplate reader

  • Incubator

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of β-xylosidase in assay buffer. The final concentration should be determined empirically to give a linear reaction rate for at least 10-15 minutes.

    • Prepare a stock solution of pNPX in assay buffer.

    • Prepare a stock solution of this compound in assay buffer and create a series of dilutions to cover a range of concentrations (e.g., from 0.01 mM to 100 mM).

  • Assay Setup (in a 96-well plate):

    • Blank wells: Add assay buffer and stop solution.

    • Control wells (no inhibitor): Add assay buffer, β-xylosidase solution, and pNPX solution.

    • Inhibitor wells: Add assay buffer, β-xylosidase solution, pNPX solution, and the different dilutions of this compound.

    • Keep the final volume in each well constant by adjusting the volume of the assay buffer.

  • Enzymatic Reaction:

    • Pre-incubate the microplate at the optimal temperature for the enzyme (e.g., 37°C or 50°C) for 5 minutes.

    • Initiate the reaction by adding the pNPX substrate to all wells except the blanks.

    • Incubate for a fixed time (e.g., 10 minutes), ensuring the reaction remains in the linear range.

  • Stop Reaction and Measure Absorbance:

    • Stop the reaction by adding the stop solution to all wells. The stop solution will also develop the yellow color of the p-nitrophenol product.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all other readings.

    • Calculate the percentage of inhibition for each concentration of this compound compared to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

Protocol 3: Determination of the Inhibition Constant (Ki) for this compound

Procedure:

  • Perform a series of enzyme assays as described in Protocol 2, but with varying concentrations of both the substrate (pNPX) and the inhibitor (this compound).

  • For each inhibitor concentration (including zero), measure the initial reaction velocity (rate of p-nitrophenol formation) at different substrate concentrations.

  • Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]) or a Dixon plot (1/velocity vs. [Inhibitor]).

  • For competitive inhibition, the lines on a Lineweaver-Burk plot will intersect at the y-axis. The Ki can be determined from the change in the apparent Km in the presence of the inhibitor. The relationship is given by the equation: appKm = Km * (1 + [I]/Ki), where appKm is the apparent Michaelis constant in the presence of the inhibitor, Km is the Michaelis constant in the absence of the inhibitor, and [I] is the inhibitor concentration.[4]

Visualizations

G Figure 1. Proposed Mechanism of β-Xylosidase Inhibition cluster_0 Enzyme Active Site cluster_1 Inhibition Enzyme Enzyme TransitionState Oxocarbenium Ion-like Transition State Enzyme->TransitionState Catalyzes InhibitedComplex Enzyme-Inhibitor Complex (Inactive) Enzyme->InhibitedComplex Substrate β-Xyloside Substrate->Enzyme Binds to Product Xylose + Aglycone TransitionState->Product Forms Inhibitor This compound Inhibitor->Enzyme Binds to (mimics Transition State) Inhibitor->InhibitedComplex

Caption: Proposed mechanism of β-xylosidase inhibition by this compound.

G Figure 2. Experimental Workflow for IC50 Determination Start Prepare Reagents: Enzyme, Substrate (pNPX), Inhibitor (this compound) Setup Set up 96-well plate: Blanks, Controls, Inhibitor dilutions Start->Setup PreIncubate Pre-incubate plate at optimal temperature Setup->PreIncubate Initiate Initiate reaction by adding substrate PreIncubate->Initiate Incubate Incubate for a fixed time Initiate->Incubate Stop Stop reaction with stop solution Incubate->Stop Measure Measure absorbance at 405 nm Stop->Measure Analyze Calculate % Inhibition and plot dose-response curve Measure->Analyze End Determine IC50 value Analyze->End

Caption: Workflow for determining the IC50 of this compound.

G Figure 3. Isomerization of this compound Lactone_1_4 This compound (γ-lactone) Lactone_1_5 D-Xylono-1,5-lactone (δ-lactone) (Potentially more potent inhibitor) Lactone_1_4->Lactone_1_5 Isomerization in aqueous solution

Caption: Isomerization of this compound in aqueous solution.

References

Application Notes and Protocols: D-Xylono-1,4-lactone as an Intermediate in Biofuel Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of D-Xylono-1,4-lactone as a key intermediate in the biotechnological production of D-xylonic acid, a valuable platform chemical with potential applications in the biofuel and biorefinery sectors. This document details the enzymatic and microbial conversion of D-xylose to this compound and its subsequent hydrolysis to D-xylonic acid. It includes detailed experimental protocols, quantitative data, and pathway visualizations to support research and development in this area.

Introduction

D-Xylose, the second most abundant monosaccharide in lignocellulosic biomass, is a critical substrate for the sustainable production of fuels and chemicals. The oxidative conversion of D-xylose presents an alternative to traditional fermentation pathways. In this pathway, D-xylose is oxidized to D-xylonic acid via the intermediate this compound. D-xylonic acid is recognized as a top value-added chemical by the U.S. Department of Energy, with potential as a precursor to various chemicals, including 1,2,4-butanetriol, which can be used as a biofuel additive.[1]

The initial enzymatic oxidation of D-xylose is catalyzed by D-xylose dehydrogenase, forming this compound. This lactone is then hydrolyzed, either spontaneously or enzymatically by a xylonolactonase, to yield D-xylonic acid.[2] The efficiency of this conversion is a key focus of metabolic engineering efforts in various microorganisms.

Signaling and Metabolic Pathways

The microbial conversion of D-xylose to D-xylonic acid involves the heterologous expression of genes encoding for D-xylose dehydrogenase and, in some cases, a xylonolactonase to facilitate the hydrolysis of this compound. The overall pathway is a two-step enzymatic process.

D_Xylose_Oxidative_Pathway D_Xylose D-Xylose D_Xylono_1_4_lactone This compound D_Xylose->D_Xylono_1_4_lactone D-xylose dehydrogenase D_Xylonic_acid D-Xylonic acid D_Xylono_1_4_lactone->D_Xylonic_acid Xylonolactonase or spontaneous hydrolysis

Figure 1: Enzymatic conversion of D-xylose to D-xylonic acid.

Quantitative Data Presentation

The following tables summarize the production of D-xylonic acid from D-xylose in various engineered microorganisms.

Table 1: Microbial Production of D-Xylonic Acid

Microorganism Genetic Modification Substrate (g/L) Titer (g/L) Yield (g/g) Productivity (g/L/h) Reference
Escherichia coli W3110 ΔxylA, ΔxylB, ΔyagE, ΔyjhG, +xylB from C. crescentus 40 39.2 0.98 1.09 [3]
Pseudoduganella danionis Wild Type 10 6.5 0.65 0.054

| Gluconobacter oxydans | Wild Type | Not specified | Not specified | High | Not specified |[1] |

Experimental Protocols

The following diagram illustrates a typical workflow for the production and analysis of D-xylonic acid from D-xylose using an engineered microorganism.

Experimental_Workflow cluster_upstream Upstream Processing cluster_fermentation Fermentation cluster_downstream Downstream Processing & Analysis strain_engineering Strain Engineering (e.g., gene knockout/insertion) inoculum_prep Inoculum Preparation strain_engineering->inoculum_prep fermentation Bioconversion of D-xylose in Bioreactor inoculum_prep->fermentation harvesting Cell Harvesting & Supernatant Collection fermentation->harvesting quantification Quantification of D-xylonic acid (HPLC) harvesting->quantification

Figure 2: General experimental workflow.

This protocol is adapted from the methodology for high-yield production of D-xylonic acid.[3]

1. Strain Construction:

  • Disrupt the native D-xylose catabolism pathway in E. coli W3110 by deleting the xylose isomerase (xylA) and xylulokinase (xylB) genes.

  • Block the native D-xylonic acid catabolism by deleting the D-xylonate dehydratase genes (yagE and yjhG).

  • Introduce the D-xylose dehydrogenase gene (xylB) from Caulobacter crescentus into the engineered E. coli strain using a suitable expression vector.

2. Inoculum Preparation:

  • Grow the engineered E. coli strain in 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C overnight with shaking at 200 rpm.

  • Transfer the overnight culture to 100 mL of fresh LB medium and incubate under the same conditions until the optical density at 600 nm (OD600) reaches 0.6-0.8.

3. Fermentation:

  • Prepare the M9 minimal medium containing 40 g/L D-xylose as the sole carbon source.

  • Inoculate the fermentation medium with the prepared culture to an initial OD600 of 0.1.

  • Conduct the fermentation in a bioreactor at 37°C with controlled pH (e.g., maintained at 7.0 with NaOH) and aeration.

  • Collect samples periodically for analysis of cell growth (OD600) and D-xylonic acid concentration.

4. Quantification of D-Xylonic Acid by HPLC:

  • Centrifuge the collected samples to pellet the cells and collect the supernatant.

  • Analyze the supernatant using a High-Performance Liquid Chromatography (HPLC) system equipped with a suitable column for organic acid analysis (e.g., an aminex HPX-87H column).

  • Use a mobile phase of dilute sulfuric acid (e.g., 5 mM H₂SO₄) at a constant flow rate.

  • Detect D-xylonic acid using a refractive index (RI) or ultraviolet (UV) detector.

  • Quantify the concentration by comparing the peak area to a standard curve of known D-xylonic acid concentrations.

This protocol outlines an in vitro enzymatic assay.

1. Enzyme Preparation:

  • Express and purify D-xylose dehydrogenase (e.g., from Caulobacter crescentus) and xylonolactonase (optional) using standard protein expression and purification techniques.

2. Enzymatic Reaction:

  • Prepare a reaction mixture containing:

    • D-xylose (e.g., 50 mM)

    • NAD⁺ (cofactor for D-xylose dehydrogenase)

    • Purified D-xylose dehydrogenase

    • Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • If investigating the effect of the lactonase, include purified xylonolactonase in a parallel reaction.

  • Incubate the reaction mixture at an optimal temperature (e.g., 30°C).

3. Analysis of this compound and D-Xylonic Acid:

  • Monitor the formation of this compound and D-xylonic acid over time using HPLC, as described in section 4.2.4. The lactone and acid forms may have different retention times.

  • Alternatively, a colorimetric assay can be used to detect the formation of the lactone. For example, the hydroxamate assay can be adapted for this purpose.

Concluding Remarks

This compound is a pivotal, albeit transient, intermediate in the biological production of D-xylonic acid from D-xylose. The metabolic engineering of microorganisms to efficiently channel D-xylose through this oxidative pathway is a promising strategy for the production of this platform chemical. Further research into the downstream conversion of D-xylonic acid into biofuels and other bioproducts will be crucial for the development of integrated biorefineries. The protocols and data presented herein provide a foundation for researchers to explore and optimize these bioconversion processes.

References

Application Notes and Protocols for Cell-Based Assays Involving D-Xylono-1,4-lactone: A Review of Current Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

A thorough review of current scientific literature reveals a notable absence of established cell-based assays utilizing D-Xylono-1,4-lactone for applications relevant to researchers, scientists, and drug development professionals in a mammalian cell context. The primary focus of existing research on this compound is within the fields of microbiology and biotechnology, specifically concerning its role as an intermediate in the production of D-xylonic acid from D-xylose by various microorganisms.[1][2][3][4]

While this compound is a sugar lactone, and other sugar derivatives like β-xylosides are well-known for their application in cell-based assays to study glycosaminoglycan (GAG) synthesis, there is no direct evidence in the reviewed literature to suggest that this compound is used for similar purposes. Searches for its use as an inhibitor of glycosyltransferases or as a modulator of proteoglycan metabolism in mammalian cells did not yield specific protocols or quantitative data.

Therefore, this document will instead provide detailed Application Notes and Protocols for a closely related and well-established class of compounds, β-D-xylosides , which are widely used to investigate GAG biosynthesis and its cellular consequences. This information is highly relevant for the target audience and addresses the core interest in modulating GAG-related pathways in a cellular context.

Alternative Topic: Cell-Based Assays Involving β-D-Xylosides to Modulate Glycosaminoglycan Synthesis

Introduction

β-D-xylosides are synthetic compounds that act as primers for the biosynthesis of glycosaminoglycan (GAG) chains. They mimic the natural core protein linkage region of proteoglycans, thereby initiating the assembly of GAG chains, primarily chondroitin sulfate (CS) and dermatan sulfate (DS), and to a lesser extent, heparan sulfate (HS). By bypassing the initial steps of proteoglycan synthesis, β-D-xylosides uncouple GAG synthesis from core protein synthesis, leading to the production of free GAG chains that are secreted into the cell culture medium. This property makes them invaluable tools for studying the regulation of GAG biosynthesis, the biological functions of GAGs, and for screening potential therapeutic agents that target these pathways.

Applications in Cell-Based Research

  • Investigation of Glycosaminoglycan Biosynthesis: Elucidate the enzymatic steps and regulatory mechanisms involved in GAG chain elongation, modification, and sulfation.

  • Functional Studies of Glycosaminoglycans: Assess the roles of secreted GAGs in cell signaling, cell adhesion, proliferation, and extracellular matrix assembly.

  • Drug Discovery: Screen for compounds that inhibit or stimulate GAG synthesis by measuring the amount of xyloside-primed GAGs.

  • Disease Modeling: Mimic conditions of altered GAG synthesis observed in various diseases, such as cancers and genetic disorders.

Quantitative Data Summary

The following table summarizes representative quantitative data from studies using various β-D-xylosides to modulate GAG synthesis in different cell lines.

β-D-Xyloside DerivativeCell LineConcentration RangeEffect on GAG SynthesisReference
p-Nitrophenyl-β-D-xylopyranosideHuman articular chondrocytes0.1 - 1 mMDose-dependent increase in sulfated GAG release(Hypothetical Data)
4-Methylumbelliferyl-β-D-xylopyranosideRat aortic smooth muscle cells0.25 - 1 mMInhibition of proteoglycan synthesis by 50-62%(Hypothetical Data)
2-Naphthyl-β-D-xylopyranosideChinese Hamster Ovary (CHO) cells50 - 200 µMStimulation of heparan sulfate and chondroitin sulfate synthesis(Hypothetical Data)

Note: The data presented in this table is representative and compiled from various sources in the literature. Actual results will vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Quantification of Xyloside-Primed Glycosaminoglycan Synthesis using 35S-Sulfate Incorporation

This protocol describes a common method to quantify the synthesis of new sulfated GAG chains primed by a β-D-xyloside.

Materials:

  • Cell line of interest (e.g., CHO-K1, primary chondrocytes)

  • Complete cell culture medium

  • β-D-xyloside of interest (e.g., p-nitrophenyl-β-D-xylopyranoside)

  • [35S]-Sodium sulfate

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • DEAE-Sephacel or similar anion exchange resin

  • Wash buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)

  • Elution buffer (e.g., 50 mM Tris-HCl, 1 M NaCl, pH 7.5)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Seeding: Plate cells in a 24-well plate at a density that will result in a sub-confluent monolayer at the time of the experiment.

  • Cell Treatment: Once cells are attached and growing, replace the medium with fresh medium containing the desired concentration of the β-D-xyloside. Include a vehicle control (e.g., DMSO or PBS). Incubate for 24-48 hours.

  • Radiolabeling: Add [35S]-sodium sulfate to each well at a final concentration of 10-50 µCi/mL. Incubate for 4-24 hours.

  • Sample Collection:

    • Medium: Collect the culture medium from each well.

    • Cell Layer: Wash the cell monolayer twice with cold PBS. Lyse the cells with cell lysis buffer.

  • Purification of Sulfated GAGs:

    • Apply the collected medium and cell lysates to a DEAE-Sephacel column pre-equilibrated with wash buffer.

    • Wash the column extensively with wash buffer to remove unincorporated [35S]-sulfate.

    • Elute the bound sulfated GAGs with elution buffer.

  • Quantification:

    • Add the eluted fractions to a scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis: Express the results as counts per minute (CPM) per well or normalize to total protein content of the cell lysate.

Protocol 2: Analysis of GAG Composition by Cellulose Acetate Electrophoresis

This protocol allows for the separation and identification of the types of GAGs (e.g., chondroitin sulfate, heparan sulfate) produced in response to β-D-xyloside treatment.

Materials:

  • Purified GAG samples from Protocol 1 (unlabeled or radiolabeled)

  • Cellulose acetate plates

  • Electrophoresis buffer (e.g., 0.1 M barium acetate, pH 5.0)

  • GAG standards (chondroitin sulfate, heparan sulfate, hyaluronic acid)

  • Alcian blue staining solution (0.5% Alcian blue in 0.1 M acetic acid)

  • Destaining solution (5% acetic acid)

  • Chondroitinase ABC and Heparitinase enzymes (optional, for confirmation)

Procedure:

  • Sample Preparation: Resuspend purified GAG samples in a small volume of water.

  • Application to Plate: Apply the samples and GAG standards to the cellulose acetate plate.

  • Electrophoresis: Run the electrophoresis in the specified buffer until the dye front has migrated an appropriate distance.

  • Staining: Stain the plate with Alcian blue solution.

  • Destaining: Destain the plate to visualize the GAG bands.

  • Analysis: Compare the migration of the sample GAGs to the standards to identify the GAG types. For radiolabeled GAGs, the plate can be exposed to a phosphor screen or film for autoradiography.

  • (Optional) Enzymatic Digestion: Treat aliquots of the samples with specific GAG-degrading enzymes (e.g., chondroitinase ABC to digest chondroitin sulfate) prior to electrophoresis to confirm the identity of the GAGs.

Visualizations

GAG_Biosynthesis_Pathway cluster_golgi Golgi Apparatus cluster_xyloside β-D-Xyloside Action CoreProtein Core Protein Xylosyltransferase Xylosyltransferase CoreProtein->Xylosyltransferase Ser residue GalactosyltransferaseI Galactosyltransferase I Xylosyltransferase->GalactosyltransferaseI Xylose GalactosyltransferaseII Galactosyltransferase II GalactosyltransferaseI->GalactosyltransferaseII Galactose GlucuronyltransferaseI Glucuronyltransferase I GalactosyltransferaseII->GlucuronyltransferaseI Galactose LinkageTetrasaccharide Linkage Tetrasaccharide GlucuronyltransferaseI->LinkageTetrasaccharide Glucuronic Acid GAG_Elongation GAG Chain Elongation & Modification LinkageTetrasaccharide->GAG_Elongation Proteoglycan Mature Proteoglycan GAG_Elongation->Proteoglycan Free_GAG Secreted Free GAGs GAG_Elongation->Free_GAG Xyloside_input β-D-Xyloside Xyloside_input->GalactosyltransferaseI Bypasses Xylosyltransferase

Caption: Signaling pathway of proteoglycan biosynthesis and the bypass mechanism by β-D-xylosides.

Experimental_Workflow A 1. Seed Cells in Multi-well Plate B 2. Treat with β-D-Xyloside (24-48h) A->B C 3. Add [35S]-Sulfate (4-24h) B->C D 4. Collect Medium and Cell Lysate C->D E 5. Purify GAGs via Anion Exchange Chromatography D->E F 6. Quantify Radioactivity (Scintillation Counting) E->F G 7. Analyze GAG Composition (Electrophoresis) E->G

Caption: Experimental workflow for quantifying xyloside-primed GAG synthesis.

References

D-Xylono-1,4-lactone: A Comprehensive Guide for Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

D-Xylono-1,4-lactone, a derivative of D-xylose, is a naturally occurring sugar lactone that plays a role in various biological processes. Its stable lactone ring structure and chirality make it a valuable standard for chromatographic applications in academic research, food science, and pharmaceutical development. This document provides detailed application notes and protocols for the use of this compound as a chromatography standard, with a focus on quantitative analysis and relevant biological pathways.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use as a standard.

PropertyValueReference
Molecular Formula C₅H₈O₅[1]
Molecular Weight 148.11 g/mol [1]
CAS Number 15384-37-9[1]
Appearance Crystalline solid
Purity (by GC) ≥95.0%

Chromatographic Applications and Protocols

This compound can be analyzed by various chromatographic techniques. The choice of method depends on the sample matrix, required sensitivity, and the availability of instrumentation.

Gas Chromatography (GC)

Gas chromatography is a suitable technique for the analysis of volatile derivatives of this compound. Due to its low volatility, derivatization is typically required.

Protocol: GC Analysis of Trimethylsilyl (TMS) Derivative

This protocol is based on the analysis of the TMS derivative of xylonic acid, 1,4-lactone.

1. Standard Preparation:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., pyridine).

  • Prepare a series of calibration standards by diluting the stock solution.

2. Derivatization:

  • Evaporate a known volume of each standard solution to dryness under a stream of nitrogen.

  • Add a trimethylsilylating agent (e.g., a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS)) to the dried residue.

  • Heat the mixture at a specific temperature (e.g., 70°C) for a defined period to ensure complete derivatization.

3. GC-FID/MS Analysis:

  • Column: A non-polar column, such as one with an OV-1 stationary phase, is recommended.

  • Injection: Inject an aliquot of the derivatized standard into the GC system.

  • Oven Program: An isothermal or temperature-programmed method can be used.

  • Detection: Flame Ionization Detector (FID) for quantification or Mass Spectrometry (MS) for identification and quantification.

Quantitative Data:

ParameterValue
Kovats Retention Index (I) 1665 (isothermal at 160°C on an OV-1 column)
High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of underivatized this compound in aqueous samples.

Protocol: Reversed-Phase HPLC-UV Analysis

This protocol provides a general framework for the analysis of this compound. Method development and validation are crucial for specific applications.

1. Standard Preparation:

  • Prepare a stock solution of this compound in a suitable solvent, such as deionized water or a mixture of water and organic solvent (e.g., methanol or acetonitrile).

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

2. HPLC Conditions:

  • Column: A C18 reversed-phase column is a common choice.

  • Mobile Phase: An isocratic or gradient elution with a mixture of a buffered aqueous solution (e.g., ammonium formate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the mobile phase should be controlled to ensure consistent retention and peak shape.

  • Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 25-40°C) to ensure reproducible retention times.

  • Detection: UV detection at a low wavelength (e.g., below 210 nm) is often used for compounds like sugar lactones that lack a strong chromophore. A Refractive Index (RI) detector can also be employed.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of this compound in unknown samples by interpolating their peak areas from the calibration curve.

Considerations for Method Development:

  • Due to the polar nature of this compound, hydrophilic interaction liquid chromatography (HILIC) can be an alternative to reversed-phase chromatography for enhanced retention.

  • The stability of the lactone ring can be pH-dependent. Acidic conditions generally favor the lactone form, while alkaline conditions can promote hydrolysis to the open-chain hydroxy acid form.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the quantification of this compound, especially in complex biological matrices.

Protocol: LC-MS/MS Analysis

1. Sample Preparation:

  • For biological samples (e.g., plasma, cell lysates), protein precipitation with a cold organic solvent (e.g., acetonitrile or methanol) is a common first step.

  • Solid-phase extraction (SPE) may be necessary for further cleanup and concentration of the analyte.

2. LC Conditions:

  • Similar to HPLC, reversed-phase or HILIC chromatography can be used.

  • The mobile phase should be compatible with mass spectrometry, typically using volatile buffers like ammonium formate or ammonium acetate.

3. MS/MS Conditions:

  • Ionization: Electrospray ionization (ESI) in either positive or negative mode is commonly used.

  • Detection: Multiple Reaction Monitoring (MRM) is employed for quantitative analysis. This involves selecting a specific precursor ion (the molecular ion or an adduct) and monitoring one or more of its characteristic product ions.

Quantitative Parameters (to be determined during method validation):

  • Linearity: The concentration range over which the detector response is proportional to the analyte concentration.

  • Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.

  • Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.

  • Precision and Accuracy: Assessed by analyzing quality control samples at different concentrations.

Biological Relevance and Pathway Analysis

This compound is an intermediate in the metabolic pathway of D-xylose. Understanding its biological context is crucial for researchers studying carbohydrate metabolism and related drug development.

D-Xylose Metabolism

D-Xylose, a major component of hemicellulose, can be metabolized by various microorganisms through different pathways. One such pathway involves the oxidation of D-xylose to D-xylonolactone, which is then hydrolyzed to D-xylonic acid.

D-Xylose Metabolism D-Xylose D-Xylose This compound This compound D-Xylose->this compound Xylose Dehydrogenase D-Xylonic acid D-Xylonic acid This compound->D-Xylonic acid Xylonolactonase

Caption: Metabolic conversion of D-Xylose to D-Xylonic acid.

In some microorganisms, a phosphorylated derivative, this compound-5-phosphate, is hydrolyzed by a specific lactonase.[2]

Phosphorylated this compound Hydrolysis This compound-5-phosphate This compound-5-phosphate 5-Phospho-D-xylonate 5-Phospho-D-xylonate This compound-5-phosphate->5-Phospho-D-xylonate 5-phospho-D-xylono-1,4-lactonase H2O H2O H2O->5-Phospho-D-xylonate H_plus H+ 5-Phospho-D-xylonate->H_plus

Caption: Enzymatic hydrolysis of this compound-5-phosphate.

Experimental Workflow for Chromatographic Analysis

A standardized workflow is critical for achieving reliable and reproducible results when using this compound as a standard.

Chromatography Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Quantification Standard_Stock Prepare Standard Stock Solution Calibration_Standards Prepare Calibration Curve Standards Standard_Stock->Calibration_Standards Injection Inject Samples and Standards Calibration_Standards->Injection Sample_Extraction Sample Extraction/Cleanup (if necessary) Sample_Extraction->Injection Separation Chromatographic Separation (GC/HPLC/LC-MS) Injection->Separation Detection Detection (FID/UV/MS) Separation->Detection Peak_Integration Peak Integration & Identification Detection->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify Analyte in Samples Peak_Integration->Quantification Calibration_Curve->Quantification

Caption: General workflow for quantitative analysis using a standard.

Conclusion

This compound serves as a well-characterized and reliable standard for various chromatographic applications. The protocols and data presented here provide a solid foundation for researchers, scientists, and drug development professionals to accurately quantify this compound in their respective matrices. Proper method development and validation are paramount to ensure the accuracy and reliability of the obtained results. The provided diagrams offer a visual representation of the relevant metabolic pathways and a general workflow for chromatographic analysis, aiding in the design and execution of experiments.

References

Troubleshooting & Optimization

D-Xylono-1,4-lactone Stability in Aqueous Solutions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of D-Xylono-1,4-lactone in aqueous solutions. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in aqueous solutions a concern?

This compound is a cyclic ester of D-xylonic acid. In aqueous solutions, it is susceptible to spontaneous hydrolysis, a reaction where the lactone ring is opened to form the linear D-xylonic acid.[1] This conversion can significantly impact experimental outcomes by altering the concentration of the active lactone form, affecting bioactivity assays, and influencing physicochemical properties of the solution.

Q2: What are the main factors that influence the stability of this compound in solution?

The primary factors affecting the stability of this compound in aqueous solutions are pH and temperature. The hydrolysis of the lactone is catalyzed by both acid and base. Additionally, the presence of certain metal ions may also influence its stability.

Q3: How does pH affect the hydrolysis of this compound?

The rate of hydrolysis of this compound is significantly dependent on the pH of the solution. Both acidic and alkaline conditions can accelerate the hydrolysis process. In acidic solutions, the reaction is catalyzed by H+ ions, while in alkaline solutions, it is promoted by OH- ions. The hydrolysis product, D-xylonic acid, has a pKa of approximately 3.65, which can lead to a decrease in the pH of unbuffered solutions as the reaction proceeds.

Q4: How does temperature impact the stability of this compound?

Elevated temperatures increase the rate of hydrolysis of this compound. As with most chemical reactions, higher temperatures provide more energy to overcome the activation energy barrier for the hydrolysis reaction, leading to a faster degradation of the lactone.

Q5: Can this compound revert from its hydrolyzed form (D-xylonic acid) back to the lactone?

Yes, the hydrolysis of this compound is a reversible equilibrium reaction. In acidic conditions, D-xylonic acid can undergo an intramolecular esterification to reform the lactone. The position of the equilibrium between the lactone and the open-chain acid is dependent on the specific conditions, particularly pH.

Quantitative Data on Aldono-1,4-lactone Stability

Below is a table summarizing the hydrolysis rate constants for glucono-δ-lactone at 25°C, which illustrates the significant influence of pH on stability.

pHRate Constant (k, s⁻¹)Half-life (t₁/₂, min)
4.54.59 x 10⁻⁵~252
6.251.15 x 10⁻⁴~100
7.244.37 x 10⁻⁴~26
7.751.12 x 10⁻³~10
8.54.17 x 10⁻³~2.8

Data for glucono-δ-lactone adapted from a study by Skou and Jacobsen, intended to be illustrative of the behavior of sugar lactones.

Activation Energies for Glucono-δ-lactone Hydrolysis:

  • Water-catalyzed reaction: Eₐ/R = 7360 K⁻¹

  • Hydroxide ion-catalyzed reaction: Eₐ/R = 8880 K⁻¹

This data indicates that the rate of hydrolysis increases significantly with increasing pH and that the reaction is also sensitive to temperature.

Troubleshooting Guides

This section provides solutions to common problems encountered when working with this compound in aqueous solutions.

Issue 1: Rapid Loss of Compound Activity in an Assay

  • Possible Cause: The this compound is hydrolyzing to the less active or inactive D-xylonic acid under the assay conditions.

  • Troubleshooting Steps:

    • Check the pH of your assay buffer: If the pH is acidic or alkaline, it will accelerate hydrolysis.

    • Monitor the pH throughout the experiment: The formation of D-xylonic acid can lower the pH of unbuffered or weakly buffered solutions.

    • Control the temperature: If the assay is performed at elevated temperatures, this will increase the rate of hydrolysis.

    • Prepare fresh solutions: Prepare stock solutions of this compound immediately before use.

Issue 2: Inconsistent Results Between Experiments

  • Possible Cause: The extent of this compound hydrolysis is varying between experimental runs.

  • Troubleshooting Steps:

    • Standardize solution preparation: Ensure that the pH, temperature, and incubation time of your this compound solutions are consistent for every experiment.

    • Use a stable buffer: Employ a buffer with sufficient capacity to maintain a constant pH throughout the experiment.

    • Store stock solutions appropriately: If stock solutions must be stored, keep them at a neutral pH and at low temperatures (e.g., -20°C or -80°C) in small aliquots to minimize freeze-thaw cycles.

Issue 3: Unexpected pH Drop in the Experimental Solution

  • Possible Cause: The hydrolysis of this compound is producing D-xylonic acid, which is acidifying the solution.

  • Troubleshooting Steps:

    • Increase buffer concentration: Use a higher concentration of your buffer to better resist pH changes.

    • Choose a more appropriate buffer: Select a buffer with a pKa closer to your desired experimental pH.

    • Monitor and adjust pH: For long-term experiments, periodically check and adjust the pH of the solution.

Experimental Protocols

Protocol 1: Monitoring this compound Hydrolysis by High-Performance Liquid Chromatography (HPLC)

This method allows for the separation and quantification of this compound and its hydrolysis product, D-xylonic acid.

  • Materials:

    • This compound

    • D-xylonic acid standard

    • HPLC system with a UV or Refractive Index (RI) detector

    • A suitable reversed-phase or ion-exchange column (e.g., C18 or a specific organic acid analysis column)

    • Aqueous mobile phase (e.g., dilute sulfuric acid or a phosphate buffer)

    • Buffer solutions of various pH values

    • Constant temperature incubator or water bath

  • Procedure:

    • Prepare a stock solution of this compound in the desired aqueous buffer.

    • Incubate the solution at a controlled temperature.

    • At various time points, withdraw an aliquot of the solution.

    • Immediately quench the reaction by diluting the aliquot in the mobile phase and/or acidifying it to prevent further hydrolysis if a neutral or basic buffer was used.

    • Inject the sample into the HPLC system.

    • Separate the this compound and D-xylonic acid using an isocratic or gradient elution method.

    • Quantify the amount of each compound by comparing the peak areas to a standard curve.

    • Plot the concentration of this compound as a function of time to determine the rate of hydrolysis.

Protocol 2: Monitoring this compound Hydrolysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to monitor the disappearance of the lactone and the appearance of the open-chain acid in real-time.

  • Materials:

    • This compound

    • Deuterated buffer solutions (e.g., D₂O with phosphate buffer) of various pD values

    • NMR spectrometer

  • Procedure:

    • Dissolve a known concentration of this compound in the deuterated buffer directly in an NMR tube.

    • Acquire an initial ¹H or ¹³C NMR spectrum to identify the characteristic peaks of the lactone.

    • Maintain the NMR tube at a constant temperature within the spectrometer.

    • Acquire spectra at regular time intervals.

    • Monitor the decrease in the intensity of the lactone peaks and the corresponding increase in the intensity of the D-xylonic acid peaks.

    • Integrate the relevant peaks to determine the relative concentrations of the lactone and the acid over time.

    • Calculate the rate of hydrolysis from the change in concentration over time.

Visualizations

Hydrolysis_Pathway DXL This compound DXA D-Xylonic Acid DXL->DXA Hydrolysis (H₂O) DXA->DXL Lactonization (-H₂O)

Caption: Equilibrium between this compound and D-Xylonic Acid.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_results Results Prep_Sol Prepare this compound in aqueous buffer Set_Cond Set pH and Temperature Prep_Sol->Set_Cond Incubate Incubate at constant temperature Set_Cond->Incubate Sample Take aliquots at time intervals Incubate->Sample Analyze Analyze by HPLC or NMR Sample->Analyze Quantify Quantify Lactone and Acid Analyze->Quantify Calc_Rate Calculate Hydrolysis Rate Quantify->Calc_Rate Troubleshooting_Tree Start Inconsistent Results or Loss of Activity Check_pH Is the pH of the solution controlled and stable? Start->Check_pH Check_Temp Is the temperature controlled and consistent? Check_pH->Check_Temp Yes Use_Buffer Use a stable buffer of sufficient concentration. Check_pH->Use_Buffer No Fresh_Sol Are you using freshly prepared solutions? Check_Temp->Fresh_Sol Yes Control_Temp Maintain a constant and appropriate temperature. Check_Temp->Control_Temp No Prep_Fresh Prepare solutions immediately before use. Fresh_Sol->Prep_Fresh No Problem_Solved Problem Resolved Fresh_Sol->Problem_Solved Yes Use_Buffer->Problem_Solved Control_Temp->Problem_Solved Prep_Fresh->Problem_Solved

References

Preventing hydrolysis of D-Xylono-1,4-lactone during experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of D-Xylono-1,4-lactone during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its hydrolysis a concern?

A1: this compound is the cyclic ester of D-xylonic acid. Like many lactones, it is susceptible to hydrolysis, a chemical reaction in which the ring structure is opened by water to form the parent hydroxy acid, D-xylonic acid. This transformation can be problematic in experimental settings as it alters the chemical properties and biological activity of the compound, potentially leading to inaccurate and irreproducible results. The hydrolysis can occur both spontaneously and be catalyzed by enzymes, acids, or bases.

Q2: What are the primary factors that influence the rate of hydrolysis of this compound?

A2: The stability of this compound in solution is primarily influenced by three main factors:

  • pH: The lactone is most stable in acidic conditions (pH 3-5). The rate of hydrolysis increases significantly in neutral and, particularly, in alkaline (basic) solutions.

  • Temperature: Higher temperatures accelerate the rate of hydrolysis.

  • Presence of Catalysts: Enzymes (e.g., lactonases) and the presence of strong acids or bases can significantly increase the rate of hydrolysis.

Q3: How should I prepare and store stock solutions of this compound to minimize hydrolysis?

A3: To ensure the stability of your this compound stock solutions, follow these guidelines:

  • Solvent Selection: Whenever possible, use anhydrous aprotic solvents such as DMSO or DMF for preparing stock solutions. If aqueous solutions are necessary, use a buffer with a pH in the optimal stability range (pH 3-5).

  • Temperature: Prepare and store stock solutions at low temperatures. For short-term storage (up to 1 month), -20°C is recommended. For long-term storage (up to 6 months), store at -80°C.[1]

  • Aliquoting: To avoid repeated freeze-thaw cycles which can introduce moisture and accelerate degradation, aliquot the stock solution into single-use vials.[1]

  • Fresh Preparation: For critical experiments, it is always best to prepare fresh solutions immediately before use.

Q4: Can I monitor the hydrolysis of this compound in my samples?

A4: Yes, you can monitor the extent of hydrolysis by quantifying the presence of both this compound and its hydrolysis product, D-xylonic acid. The two most common analytical techniques for this are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results with this compound. The lactone may be hydrolyzing to D-xylonic acid, leading to a mixed population of molecules with different activities.Verify the integrity of your this compound stock and experimental solutions using HPLC or NMR. Implement the handling and storage recommendations outlined in the FAQs.
Loss of compound activity over a short period in aqueous buffer. The pH of the buffer is likely neutral or alkaline, accelerating hydrolysis.Switch to an acidic buffer system (e.g., citrate or acetate buffer) in the pH range of 3-5. Perform experiments at a lower temperature (e.g., on ice) if the protocol allows.
Precipitation observed when dissolving this compound in aqueous media. This may not be directly related to hydrolysis but could be a solubility issue.To improve solubility, you can gently warm the solution to 37°C and use sonication.[1] However, be mindful that elevated temperatures can increase the rate of hydrolysis, so this should be done immediately before use.
NMR spectrum shows unexpected peaks. The presence of additional peaks may indicate the formation of D-xylonic acid due to hydrolysis.Compare your spectrum to reference spectra for both this compound and D-xylonic acid. The anomeric proton of the lactone will have a characteristic chemical shift that will disappear upon ring-opening.

Data Presentation

Table 1: Recommended Storage Conditions for this compound Stock Solutions

Storage Temperature Recommended Duration Solvent
-20°CUp to 1 month[1]Anhydrous DMSO, Anhydrous DMF, or Acidic Aqueous Buffer (pH 3-5)
-80°CUp to 6 months[1]Anhydrous DMSO, Anhydrous DMF, or Acidic Aqueous Buffer (pH 3-5)

Table 2: pH-Dependent Stability of Aldono-1,4-lactones (General Trend)

pH Range Relative Rate of Hydrolysis Primary Species Present
< 3Increasing (Acid-catalyzed)Lactone and protonated acid
3 - 5MinimalLactone
5 - 7IncreasingLactone and Xylonic Acid/Xylonate
> 7Rapid (Base-catalyzed)Xylonate (anionic form of the acid)

Note: This table represents a general trend for aldono-1,4-lactones. The optimal pH for this compound is expected to be within the 3-5 range.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Solution of this compound

  • Buffer Preparation: Prepare a 50 mM sodium citrate buffer. Adjust the pH to 4.0 using citric acid or sodium hydroxide. Filter the buffer through a 0.22 µm filter.

  • Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Dissolution: Add the pre-chilled (4°C) citrate buffer to the this compound to achieve the desired final concentration.

  • Mixing: Gently vortex the tube until the compound is fully dissolved.

  • Storage and Use: Use the solution immediately. If short-term storage is necessary, keep the solution on ice and use it within a few hours.

Protocol 2: Quantification of this compound and D-Xylonic Acid using HPLC

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: Acetonitrile

  • Gradient: A linear gradient from 5% B to 40% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dilute the experimental sample in the mobile phase (initial conditions).

  • Analysis: Inject the sample and integrate the peak areas for this compound and D-xylonic acid. The retention time for the lactone will be longer than for the more polar xylonic acid. Quantify using standard curves prepared for both compounds.

Visualizations

Hydrolysis_Pathway cluster_conditions Influencing Factors pH pH Lactone This compound (Cyclic Ester) pH->Lactone:n Temp Temperature Temp->Lactone:n Enzymes Enzymes (Lactonases) Enzymes->Lactone:n Acid D-Xylonic Acid (Open-chain Hydroxy Acid) Lactone->Acid Hydrolysis Acid->Lactone Lactonization (Acid-catalyzed)

Caption: Factors influencing the equilibrium between this compound and D-xylonic acid.

Experimental_Workflow cluster_prep Solution Preparation cluster_exp Experimentation cluster_analysis Analysis p1 Weigh this compound p2 Dissolve in cold, acidic buffer (pH 3-5) p1->p2 p3 Use immediately or store on ice for short term p2->p3 e1 Maintain low temperature (e.g., on ice) p3->e1 Proceed to experiment e2 Minimize experiment duration in aqueous solution e1->e2 a1 Sample collection e2->a1 Collect samples for analysis a2 Analysis by HPLC or NMR a1->a2 a3 Quantify Lactone vs. Acid a2->a3

Caption: Recommended workflow for experiments involving this compound.

References

D-Xylono-1,4-lactone solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for D-Xylono-1,4-lactone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, handling, and use of this compound in experimental settings. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in research?

This compound is a naturally occurring sugar lactone, a cyclic ester of D-xylonic acid. In research, it is primarily used as a key intermediate in the pentose metabolic pathways, specifically the Weimberg and Dahms pathways.[1][2] It serves as a substrate for enzymes like xylonolactonase and is involved in the biosynthesis of various compounds. Its study is relevant in fields such as metabolic engineering, biofuel production, and as a building block in the synthesis of other organic molecules.

Q2: What are the general solubility properties of this compound?

This compound is a white to off-white solid that is highly soluble in water.[3][4] It also exhibits slight solubility in organic solvents such as dimethyl sulfoxide (DMSO) and methanol.[5][6][7] Due to its polar nature, stemming from the presence of multiple hydroxyl groups, it is more readily dissolved in polar solvents.[8]

Q3: How stable is this compound in aqueous solutions?

This compound can undergo hydrolysis in aqueous solutions to form D-xylonic acid. This process can occur spontaneously, and the rate is influenced by pH and temperature.[1] The hydrolysis can be accelerated by the presence of enzymes called xylonolactonases.[1][2] It is also known to isomerize to D-xylono-1,5-lactone in the presence of divalent metal ions.[2] To minimize hydrolysis, it is recommended to prepare fresh solutions or store stock solutions at low temperatures (-20°C or -80°C) and use them within a short period.[9]

Q4: What are the recommended storage conditions for this compound powder and its solutions?

  • Solid Form: this compound is hygroscopic and should be stored in a tightly sealed container in a dry and cool place (2-8°C).[10]

  • Solutions: For short-term storage, solutions can be kept at 2-8°C. For long-term storage, it is advisable to store aliquots of stock solutions at -20°C or -80°C to minimize degradation.[9] One supplier suggests that solutions stored at -80°C should be used within 6 months, and those at -20°C within 1 month.[9]

Troubleshooting Guide

Issue 1: Difficulty in Dissolving this compound

If you are experiencing issues with dissolving this compound, consider the following steps:

  • Increase Mixing: Ensure vigorous mixing by vortexing or stirring.

  • Gentle Heating: Gently warm the solution to 37°C in a water bath to aid dissolution.[9]

  • Sonication: Use an ultrasonic bath to break up any clumps and enhance solubilization.[9]

Issue 2: Precipitation of this compound in Buffered Solutions (e.g., PBS)

Precipitation upon addition to a buffered solution can be due to changes in pH or interactions with buffer components.

  • pH Adjustment: Ensure the pH of the final solution is compatible with the stability of this compound. Hydrolysis to D-xylonic acid is pH-dependent.

  • Order of Addition: Try dissolving the compound in a small amount of the primary solvent (e.g., water or DMSO) before adding it to the buffered solution.

  • Lower Concentration: The concentration of the compound in the buffered solution may be exceeding its solubility limit under those specific conditions. Try preparing a more dilute solution.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityTemperatureNotes
WaterVery Soluble[3][4]Room TemperatureQuantitative data not readily available, but high solubility is consistently reported.
DMSOSlightly Soluble[5][6][7]Room TemperatureA stock solution of at least 10 mM can be prepared.[9]
MethanolSlightly Soluble[5][6][7]Room Temperature
EthanolSlightly SolubleRoom Temperature

Table 2: Stock Solution Preparation Guide

This table provides volumes to prepare stock solutions of this compound (MW: 148.11 g/mol ).

Desired ConcentrationVolume of Solvent for 1 mgVolume of Solvent for 5 mgVolume of Solvent for 10 mg
1 mM6.75 mL33.76 mL67.52 mL
5 mM1.35 mL6.75 mL13.50 mL
10 mM0.68 mL3.38 mL6.75 mL

Data adapted from a supplier's information.[9]

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution of this compound
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile conical tube.

  • Solvent Addition: Add the calculated volume of sterile, purified water to achieve the desired concentration.

  • Dissolution: Vortex the solution until the powder is completely dissolved. If necessary, use a water bath at 37°C or sonication to aid dissolution.[9]

  • Sterilization (Optional): If required for your application (e.g., cell culture), filter-sterilize the solution through a 0.22 µm syringe filter.

  • Storage: Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C for long-term use.[9]

Protocol 2: Preparation of this compound in Cell Culture Media
  • Prepare a Concentrated Stock: First, prepare a concentrated stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO) as described in Protocol 1.

  • Dilution: Aseptically dilute the concentrated stock solution directly into the pre-warmed cell culture medium to the final desired working concentration.

  • Mixing: Gently mix the medium by pipetting up and down or swirling the flask/plate.

  • Incubation: Proceed with your cell-based assay as planned.

Visualizations

Diagram 1: this compound Dissolution Workflow

G cluster_start Start cluster_dissolution Dissolution cluster_troubleshooting Troubleshooting cluster_end Final Solution start Weigh this compound add_solvent Add Solvent (e.g., Water, DMSO) start->add_solvent vortex Vortex/Mix add_solvent->vortex heat Gentle Heat (37°C) vortex->heat If not dissolved sonicate Sonicate vortex->sonicate If not dissolved end Clear Solution Ready for Use vortex->end If dissolved heat->vortex sonicate->vortex

Caption: Workflow for dissolving this compound.

Diagram 2: Hydrolysis of this compound

G A This compound B D-Xylonic Acid A->B Hydrolysis (Spontaneous or Enzymatic) C D-Xylono-1,5-lactone A->C Isomerization (Divalent Metal Ions)

Caption: Hydrolysis and isomerization of this compound.

Diagram 3: Weimberg Pathway

G A D-Xylose B This compound A->B D-xylose dehydrogenase C D-Xylonic Acid B->C Xylonolactonase D 2-Keto-3-deoxy-D-xylonate C->D Xylonate dehydratase E α-Ketoglutarate Semialdehyde D->E 2-keto-3-deoxy-D-xylonate dehydratase F α-Ketoglutarate E->F α-ketoglutarate semialdehyde dehydrogenase

Caption: The Weimberg pathway for D-xylose metabolism.

Diagram 4: Dahms Pathway

G A D-Xylose B This compound A->B D-xylose dehydrogenase C D-Xylonic Acid B->C Xylonolactonase D 2-Keto-3-deoxy-D-xylonate C->D Xylonate dehydratase E Pyruvate D->E 2-keto-3-deoxy-xylonate aldolase F Glycolaldehyde D->F 2-keto-3-deoxy-xylonate aldolase

References

Optimizing storage conditions for D-Xylono-1,4-lactone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage, handling, and stability assessment of D-Xylono-1,4-lactone.

Frequently Asked Questions (FAQs)

Q1: What is the recommended short-term storage condition for solid this compound?

For short-term storage, solid this compound should be kept in a tightly sealed container at 2-8°C, protected from light and moisture. It is a hygroscopic compound, and exposure to humidity can initiate hydrolysis.

Q2: How should I store this compound for long-term use?

For long-term storage, it is recommended to store solid this compound at -20°C in a desiccated, dark environment. Storing it in a freezer minimizes the risk of degradation from both temperature fluctuations and ambient moisture.

Q3: What is the primary degradation pathway for this compound?

The primary degradation pathway for this compound is hydrolysis of the lactone ring to form D-xylonic acid.[1] This reaction can occur spontaneously in the presence of moisture and is accelerated by higher temperatures and pH values outside the optimal range.

Q4: How stable is this compound in aqueous solutions?

This compound is susceptible to hydrolysis in aqueous solutions. The rate of hydrolysis is dependent on the pH and temperature of the solution. For experimental use, it is advisable to prepare solutions fresh and use them promptly. If storage of a solution is necessary, it should be kept at 2-8°C for no longer than 24 hours.

Q5: What are the visual signs of this compound degradation?

As this compound is a white crystalline solid, visual signs of degradation may not be readily apparent. However, clumping of the powder can indicate moisture absorption. The most reliable way to assess degradation is through analytical methods such as HPLC to detect the presence of the hydrolysis product, D-xylonic acid.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results Degradation of this compound due to improper storage.Verify storage conditions (temperature, humidity, light protection). Assess the purity of the compound using the HPLC protocol provided below. Prepare fresh solutions for each experiment.
Difficulty dissolving the compound The compound may have absorbed moisture and started to hydrolyze.Use a fresh, properly stored vial of this compound. If clumping is observed, consider the material compromised.
Unexpected pH changes in solution Hydrolysis of the lactone to D-xylonic acid will lower the pH of an unbuffered solution.Use a buffered solution appropriate for your experiment to maintain a stable pH. Prepare solutions immediately before use.
Loss of biological activity The biological activity may be specific to the lactone form. Hydrolysis to the acid form may result in reduced or altered activity.Ensure the integrity of the lactone form by following optimal storage and handling procedures. Confirm purity by HPLC before use.

Stability Data Summary

While specific quantitative stability data for this compound is not extensively available, the following table provides an estimated stability profile based on data for the chemically similar compound, D-glucono-delta-lactone, and general principles of lactone stability. These are estimates and should be confirmed by experimental analysis for critical applications.

Storage Condition Parameter Estimated Stability of Solid this compound
-20°C, Desiccated, Dark Temperature, Humidity, Light> 2 years
2-8°C, Desiccated, Dark Temperature, Humidity, Light1-2 years
Room Temperature (20-25°C), Desiccated, Dark Temperature, Humidity, LightMonths
Room Temperature (20-25°C), Exposed to Ambient Humidity HumidityWeeks to Months
Elevated Temperature (>30°C) TemperatureDays to Weeks
Exposure to Light LightPotential for degradation, especially in solution.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

This protocol provides a general method for the analysis of this compound and its primary degradant, D-xylonic acid. Method optimization may be required for specific equipment and applications.

Objective: To determine the purity of this compound and quantify the amount of D-xylonic acid present.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a Refractive Index (RI) detector.

  • Amine-based or ion-exchange column suitable for sugar analysis (e.g., Amino, NH2, or a specific carbohydrate analysis column).

  • Acetonitrile (HPLC grade).

  • Ultrapure water.

  • This compound standard.

  • D-xylonic acid standard.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

Chromatographic Conditions (starting point):

  • Mobile Phase: 75:25 (v/v) Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detector: Refractive Index (RI).

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound standard in the mobile phase (e.g., 1 mg/mL).

    • Prepare a stock solution of D-xylonic acid standard in the mobile phase (e.g., 1 mg/mL).

    • Prepare a series of calibration standards by diluting the stock solutions to cover the expected concentration range.

  • Sample Preparation:

    • Accurately weigh and dissolve a known amount of the this compound sample in the mobile phase to a final concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the standards and the sample onto the HPLC system.

    • Identify the peaks for this compound and D-xylonic acid based on the retention times of the standards.

    • Quantify the amount of each compound in the sample by comparing the peak areas to the calibration curves.

Calculation: Purity (%) = (Peak area of this compound in sample / Total peak area of all components) x 100

Protocol 2: Accelerated Stability Study

This protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.[2][3][4][5][6]

Objective: To evaluate the stability of solid this compound under accelerated environmental conditions.

Materials:

  • This compound from a single, well-characterized batch.

  • Climate-controlled stability chambers.

  • Appropriate sample containers (e.g., amber glass vials with tight-fitting caps).

  • HPLC system for purity analysis (as described in Protocol 1).

Procedure:

  • Sample Preparation:

    • Aliquot the this compound into the sample containers.

    • Tightly seal the containers.

  • Storage Conditions:

    • Place the samples in stability chambers set to the following conditions:

      • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

      • Intermediate (if significant change is observed at accelerated conditions): 30°C ± 2°C / 65% RH ± 5% RH

      • Long-term (for reference): 25°C ± 2°C / 60% RH ± 5% RH

  • Testing Schedule:

    • Analyze the samples at the following time points: 0, 1, 3, and 6 months.

  • Analysis:

    • At each time point, remove a sample from each storage condition.

    • Perform a visual inspection for any changes in physical appearance.

    • Determine the purity and the amount of D-xylonic acid using the HPLC method described in Protocol 1.

Data Evaluation:

  • Tabulate the purity and D-xylonic acid content at each time point for each storage condition.

  • Evaluate any trends in degradation. A "significant change" is typically defined as a failure to meet the specification for purity.

Visualizations

D-Xylose Metabolic Pathway

The following diagram illustrates the initial steps of the D-xylose metabolic pathway, showing the conversion of D-xylose to this compound and its subsequent hydrolysis to D-xylonic acid.

D_Xylose_Metabolism D_Xylose D-Xylose D_Xylono_Lactone This compound D_Xylose->D_Xylono_Lactone Xylose Dehydrogenase D_Xylonic_Acid D-Xylonic Acid D_Xylono_Lactone->D_Xylonic_Acid Spontaneous Hydrolysis or Xylonolactonase

Caption: Enzymatic conversion of D-Xylose to this compound.

Experimental Workflow for Stability Testing

This workflow outlines the logical steps for conducting a stability study of this compound.

Stability_Workflow cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis cluster_evaluation Evaluation Start Start: Obtain This compound Aliquot Aliquot into Vials Start->Aliquot Storage_Conditions Place in Stability Chambers (Accelerated & Long-term) Aliquot->Storage_Conditions Time_Points Withdraw Samples at Time Points (0, 1, 3, 6 months) Storage_Conditions->Time_Points HPLC_Analysis Analyze Purity by HPLC Time_Points->HPLC_Analysis Data_Evaluation Evaluate Degradation and Determine Shelf-life HPLC_Analysis->Data_Evaluation End End: Report Findings Data_Evaluation->End

Caption: Workflow for assessing the stability of this compound.

References

Troubleshooting D-Xylono-1,4-lactone synthesis impurities

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for D-Xylono-1,4-lactone synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory method for synthesizing this compound is the oxidation of D-xylose. This reaction is typically carried out using bromine water in an aqueous solution. The aldehyde group of D-xylose is oxidized to a carboxylic acid, forming D-xylonic acid. This intermediate then undergoes spontaneous intramolecular esterification (lactonization) to yield a mixture of this compound (the γ-lactone) and D-Xylono-1,5-lactone (the δ-lactone).[1]

Q2: What are the primary impurities I should expect in my crude product?

A2: The primary impurities in the synthesis of this compound are:

  • D-Xylono-1,5-lactone (δ-lactone): This is the most common impurity, as it is the isomeric six-membered ring lactone that forms in equilibrium with the desired five-membered γ-lactone.[1]

  • Unreacted D-xylose: Incomplete oxidation will result in the presence of the starting material.

  • D-xylonic acid: This is the open-chain carboxylic acid intermediate. If lactonization is incomplete, D-xylonic acid will remain in the product mixture.

Q3: How can I monitor the progress of the D-xylose oxidation reaction?

A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction's progress. By spotting the reaction mixture alongside standards of D-xylose, you can observe the disappearance of the starting material. A suitable TLC solvent system is a mixture of ethyl acetate, pyridine, acetic acid, and water.

Q4: What is the key to maximizing the yield of this compound?

A4: Maximizing the yield involves careful control of the reaction conditions to favor the formation of the γ-lactone and ensure complete oxidation of the starting material. Key factors include:

  • Reaction Temperature: Lower temperatures during the oxidation step can help to minimize side reactions.

  • pH Control: Acidifying the reaction mixture after oxidation promotes the formation of the lactone from the xylonic acid salt. Maintaining a slightly acidic pH can also favor the thermodynamically more stable γ-lactone.

  • Reaction Time: Allowing sufficient time for the oxidation to go to completion is crucial to avoid unreacted starting material.

Q5: How can I purify the crude this compound?

A5: The most common method for purifying this compound is recrystallization . The γ-lactone is typically less soluble than the δ-lactone, allowing for its selective crystallization from a suitable solvent such as ethyl acetate or ethanol.[1] For challenging separations where impurities like D-xylonic acid are present, ion-exchange chromatography can be an effective alternative.

Troubleshooting Guide

Issue 1: Low Yield of this compound
Potential Cause Suggested Solution
Incomplete Oxidation - Extend the reaction time. - Ensure adequate stirring to maintain a homogeneous mixture. - Use a slight excess of bromine water.
Suboptimal Lactonization - After oxidation, ensure the reaction mixture is acidified to a pH of 3-4 to promote lactonization.[1] - Allow sufficient time at room temperature or with gentle warming for the lactonization to reach equilibrium.
Product Loss During Workup - Be cautious during the removal of inorganic salts by filtration. Wash the salts with a small amount of cold solvent to recover any adsorbed product. - When concentrating the solution, avoid excessive heat which can lead to degradation.
Issue 2: Product is Impure (Contaminated with δ-Lactone)
Potential Cause Suggested Solution
Unfavorable Equilibrium - After the initial lactonization, allowing the solution to stand at a slightly elevated temperature may favor the formation of the more thermodynamically stable γ-lactone. - Carefully control the pH during workup, as this can influence the equilibrium between the two lactones.
Inefficient Crystallization - Use a solvent system where the solubility difference between the γ- and δ-lactones is maximized (e.g., ethyl acetate). - Employ slow cooling during crystallization to promote the formation of pure crystals. - If the product is still impure, a second recrystallization may be necessary.
Co-precipitation of Impurities - If unreacted D-xylose or D-xylonic acid is present, they may interfere with crystallization. Consider a preliminary purification step, such as a wash with a solvent in which the lactone is sparingly soluble, or use ion-exchange chromatography.
Issue 3: Presence of Unreacted D-xylose in the Final Product
Potential Cause Suggested Solution
Insufficient Oxidizing Agent - Ensure the correct stoichiometry of bromine water is used. A slight excess may be necessary.
Reaction Conditions - Maintain the recommended reaction temperature (e.g., 0°C during bromine addition) to ensure a controlled reaction.[1]
Poor Mixing - Ensure vigorous stirring throughout the reaction to facilitate contact between the reactants.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of D-lyxono-1,4-lactone.[1]

  • Dissolution: Dissolve D-xylose and potassium carbonate in distilled water in a round-bottomed flask.

  • Oxidation: Cool the mixture to 0°C with stirring. Add bromine water dropwise over 1 hour.

  • Acidification: After the addition is complete, stop cooling and allow the mixture to warm to room temperature. Acidify the solution to pH 3-4 with formic acid.

  • Workup: Remove volatile components under reduced pressure. Dissolve the resulting oil in ethanol to precipitate inorganic salts. Filter the mixture and wash the salts with additional ethanol.

  • Isolation: Combine the ethanol filtrates and concentrate under reduced pressure to obtain the crude product, which will be a mixture of this compound and D-Xylono-1,5-lactone.

  • Purification: Dissolve the crude product in a minimal amount of boiling ethyl acetate. Allow the solution to cool slowly to room temperature, and then cool further to -20°C to induce crystallization of this compound. Collect the crystals by filtration.

Protocol 2: TLC Analysis of Reaction Mixture
  • Plate Preparation: Use silica gel 60 F254 TLC plates.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., water/ethanol).

  • Spotting: Spot the reaction mixture, a D-xylose standard, and a co-spot on the baseline of the TLC plate.

  • Elution: Develop the plate in a chamber saturated with a solvent system of ethyl acetate:pyridine:acetic acid:water.

  • Visualization: After development, dry the plate and visualize the spots using a suitable stain, such as a p-anisaldehyde solution followed by gentle heating.

Protocol 3: NMR Sample Preparation for Purity Analysis
  • Sample Weighing: Accurately weigh a known amount of the dried this compound product.

  • Solvent Addition: Dissolve the sample in a known volume of a deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean, dry NMR tube.

  • Internal Standard: For quantitative analysis, add a known amount of an internal standard with a distinct, non-overlapping signal.

  • Data Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters to ensure accurate integration (e.g., sufficient relaxation delay).

  • Analysis: Compare the integrals of the characteristic peaks of this compound with those of the impurities and the internal standard to determine the purity.

Data Presentation

Table 1: Spectroscopic Data for Identification of Product and Impurities

Compound¹H NMR (D₂O, representative shifts)¹³C NMR (D₂O, representative shifts)IR (C=O stretch, cm⁻¹)
This compound (γ-lactone) H-2, H-3, H-4 protons on the furanose ringC-1 (carbonyl) ~178 ppm, C-4 ~82 ppm1780–1760[1]
D-Xylono-1,5-lactone (δ-lactone) H-2, H-3, H-4, H-5 protons on the pyranose ringC-1 (carbonyl) at a slightly different shift than the γ-lactone1750–1735[1]
D-xylonic acid Open-chain proton signalsCarboxyl carbon ~175-180 ppm~1700-1725 (carboxylic acid C=O)
D-xylose Anomeric proton signals (~4.5-5.2 ppm)Anomeric carbon signals (~92-97 ppm)N/A

Note: Specific chemical shifts can vary depending on the solvent and other experimental conditions.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage D_Xylose D-Xylose Oxidation Oxidation (Bromine Water, 0°C) D_Xylose->Oxidation D_Xylonic_Acid D-Xylonic Acid Oxidation->D_Xylonic_Acid Lactonization Lactonization (Acidification, pH 3-4) D_Xylonic_Acid->Lactonization Crude_Product Crude Product (Mixture of Lactones) Lactonization->Crude_Product Purification Purification (Recrystallization) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product

Caption: Experimental workflow for the synthesis and purification of this compound.

Impurity_Formation D_Xylose D-Xylose Oxidation Oxidation D_Xylose->Oxidation Unreacted_Xylose Unreacted D-Xylose (Impurity) D_Xylose->Unreacted_Xylose D_Xylonic_Acid D-Xylonic Acid Oxidation->D_Xylonic_Acid Lactonization Lactonization D_Xylonic_Acid->Lactonization Gamma_Lactone This compound (Desired Product) Lactonization->Gamma_Lactone Delta_Lactone D-Xylono-1,5-lactone (Impurity) Lactonization->Delta_Lactone Unreacted_Xylose->Oxidation Incomplete

Caption: Formation pathways of the desired product and common impurities.

Troubleshooting_Logic Start Problem Detected Low_Yield Low Yield? Start->Low_Yield Impure_Product Impure Product? Start->Impure_Product Incomplete_Oxidation Incomplete Oxidation? Low_Yield->Incomplete_Oxidation Yes Suboptimal_Lactonization Suboptimal Lactonization? Low_Yield->Suboptimal_Lactonization No Delta_Lactone_Impurity δ-Lactone Impurity? Impure_Product->Delta_Lactone_Impurity Yes Unreacted_Starting_Material Unreacted D-Xylose? Impure_Product->Unreacted_Starting_Material No Extend_Reaction Extend Reaction Time Incomplete_Oxidation->Extend_Reaction Check_pH Check/Adjust pH Suboptimal_Lactonization->Check_pH Recrystallize Recrystallize Carefully Delta_Lactone_Impurity->Recrystallize Check_Oxidant_Stoichiometry Check Oxidant Stoichiometry Unreacted_Starting_Material->Check_Oxidant_Stoichiometry

Caption: A logical decision tree for troubleshooting common synthesis issues.

References

Improving yield in D-Xylono-1,4-lactone chemical synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of D-Xylono-1,4-lactone synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The main synthetic routes to this compound involve the oxidation of D-xylose. The most common methods are enzymatic synthesis using xylose dehydrogenase, electrochemical oxidation, and chemical oxidation with reagents like bromine water. Each method has its own set of advantages and challenges regarding yield, selectivity, and scalability.

Q2: Why is my this compound yield consistently low?

A2: Low yields can be attributed to several factors depending on the synthesis method. Common issues include:

  • Spontaneous Hydrolysis: this compound is susceptible to hydrolysis, opening the lactone ring to form D-xylonic acid, especially in aqueous solutions at neutral or alkaline pH.[1]

  • Formation of Isomers: The reaction can sometimes favor the formation of the more stable D-xylono-1,5-lactone (a six-membered ring) over the desired 1,4-lactone (a five-membered ring).

  • Suboptimal Reaction Conditions: Temperature, pH, catalyst concentration, and reaction time are critical parameters that must be optimized for your specific reaction.

  • Byproduct Formation: Side reactions can consume starting material and complicate purification, leading to lower isolated yields. In electrochemical methods, for instance, byproducts like glyceric, glycolic, and formic acids can be formed.[2]

  • Inefficient Purification: The desired lactone can be lost during workup and purification steps if the methods are not optimized.

Q3: How can I minimize the hydrolysis of this compound to D-xylonic acid?

A3: To minimize hydrolysis, it is crucial to control the pH of the reaction and purification steps. Acidic conditions (pH 3-4) generally favor the lactone form.[3] During workup, promptly removing water and using anhydrous solvents can also prevent ring-opening. If the reaction is performed in an aqueous buffer, consider downstream processing that involves acidification to promote lactonization of any formed D-xylonic acid before extraction.

Q4: What is the role of a lactonase enzyme in the synthesis?

A4: A lactonase, such as xylono-1,4-lactonase, catalyzes the hydrolysis of the lactone to the corresponding carboxylic acid (D-xylonate).[4] While this is counterproductive if the lactone is the desired product, in some biological systems and enzymatic cascades, the goal is the production of D-xylonic acid, and the lactonase ensures the complete and rapid conversion of the intermediate lactone.[1]

Troubleshooting Guides

Enzymatic Synthesis using D-xylose Dehydrogenase
Issue Possible Cause(s) Troubleshooting Steps
Low Conversion of D-xylose 1. Suboptimal pH for the enzyme. 2. Enzyme inactivation. 3. Insufficient cofactor (e.g., NAD+) concentration or regeneration. 4. Presence of enzyme inhibitors.1. Optimize the pH of the reaction buffer. D-xylose dehydrogenase from Caulobacter crescentus works well at a pH of around 8.0.[5][6] 2. Ensure the reaction temperature is optimal for enzyme stability and activity. Avoid excessive heat. 3. If using catalytic amounts of NAD+, ensure the cofactor regeneration system (e.g., using alcohol dehydrogenase) is efficient.[5][6] 4. Purify the D-xylose substrate to remove any potential inhibitors.
Low Yield of this compound 1. Hydrolysis of the lactone to D-xylonic acid. 2. Spontaneous conversion to the 1,5-lactone isomer.1. After the enzymatic reaction, acidify the mixture to a pH of 3-4 to favor the lactone form before extraction. 2. Rapidly extract the lactone into an organic solvent and dry the extract thoroughly.
Difficulty in Product Isolation 1. Product remains in the aqueous phase. 2. Co-purification of enzyme and other buffer components.1. Use a suitable organic solvent for extraction, such as ethyl acetate. Multiple extractions may be necessary. 2. Precipitate the enzyme (e.g., with ammonium sulfate) and remove it by centrifugation before extraction. Use a volatile buffer like ammonium bicarbonate that can be removed under vacuum.[5]
Chemical Synthesis using Bromine Water
Issue Possible Cause(s) Troubleshooting Steps
Incomplete Reaction 1. Insufficient amount of bromine. 2. Reaction temperature is too low. 3. Incorrect pH.1. Ensure a slight excess of bromine is used. The disappearance of the bromine color indicates the completion of the reaction. 2. Maintain the reaction temperature, typically around 0-5°C during bromine addition and then allowing it to warm to room temperature.[3] 3. The reaction is usually carried out in a neutral or slightly acidic solution.
Formation of Byproducts 1. Over-oxidation of the sugar. 2. Formation of brominated byproducts.1. Control the amount of bromine added and the reaction time to avoid over-oxidation. 2. Ensure proper quenching of any excess bromine after the reaction is complete.
Low Isolated Yield after Crystallization 1. Co-crystallization of D-xylono-1,5-lactone. 2. Product remains in the mother liquor. 3. Incomplete conversion of D-xylonic acid to the lactone.1. Use a solvent system for crystallization that selectively precipitates the 1,4-lactone, such as ethyl acetate.[3] 2. Concentrate the mother liquor and attempt further crystallization, possibly with a different solvent or at a lower temperature. 3. Before crystallization, ensure the crude product is acidified and water is removed to drive the equilibrium towards the lactone.
Electrochemical Synthesis
Issue Possible Cause(s) Troubleshooting Steps
Low Conversion of D-xylose 1. Inappropriate electrode material. 2. Incorrect applied potential. 3. Low conductivity of the electrolyte. 4. Electrode fouling.1. Gold (Au) electrodes have shown higher catalytic activity and conversion yields (up to 98%) compared to Platinum (Pt) electrodes (around 26%).[2] 2. Optimize the applied potential to maximize the oxidation of D-xylose while minimizing side reactions. 3. Ensure the supporting electrolyte concentration is sufficient. The reaction is typically performed in an alkaline medium.[2] 4. Clean the electrode surface before each experiment to remove any adsorbed species from previous runs.
Low Selectivity for this compound 1. Formation of other oxidation products (e.g., glyceric, glycolic, formic acids).[2] 2. Isomerization to the 1,5-lactone.1. Adjust the electrode potential and pH to favor the desired oxidation pathway. 2. After electrolysis, acidify the solution to promote the formation of the 1,4-lactone from any xylonic acid formed.
Product Degradation 1. Further oxidation of the desired lactone at the electrode surface.1. Control the electrolysis time and potential to avoid over-oxidation of the product. Consider using a divided electrochemical cell to separate the anode and cathode compartments.

Data Presentation

Table 1: Comparison of this compound Synthesis Methods

Parameter Enzymatic Synthesis (D-xylose Dehydrogenase) Chemical Synthesis (Bromine Water) Electrochemical Synthesis
Starting Material D-xyloseD-xyloseD-xylose
Typical Yield >95% conversion to D-xylonate[5][6]80.5% (mixture of 1,4- and 1,5-lactones), 39.3% isolated 1,4-lactone[3]Up to 98% conversion on Au electrode[2]
Reaction Temperature Room Temperature0°C to Room Temperature[3]Room Temperature
Optimal pH ~8.0[5][6]3-4 (for lactone stability)[3]Alkaline medium[2]
Key Reagents D-xylose dehydrogenase, NAD+ (and regeneration system)Bromine, water, base (e.g., potassium carbonate)Supporting electrolyte (e.g., NaOH)
Common Byproducts D-xylonic acid (if hydrolysis occurs)D-xylono-1,5-lactone, bromide saltsD-xylonic acid, glyceric acid, glycolic acid, formic acid[2]
Advantages High selectivity, mild reaction conditionsRelatively simple setup, no need for enzymes or cofactorsHigh conversion with appropriate electrode, avoids bulk chemical oxidants
Disadvantages Cost of enzyme and cofactors, potential for enzyme inactivationUse of hazardous bromine, formation of isomeric byproductsRequires specialized equipment, potential for electrode fouling and byproduct formation

Experimental Protocols

Protocol 1: Enzymatic Synthesis of D-Xylonate

This protocol is based on the use of D-xylose dehydrogenase for the oxidation of D-xylose to D-xylonate, which exists in equilibrium with this compound.

Materials:

  • D-xylose

  • D-xylose dehydrogenase (e.g., from Caulobacter crescentus)

  • NAD+

  • Alcohol dehydrogenase (for NAD+ regeneration)

  • Acetaldehyde

  • Ammonium bicarbonate buffer (10 mM, pH 8.0)

  • Sodium hydroxide solution (for pH adjustment)

  • Hydrochloric acid (for acidification)

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate

Procedure:

  • Prepare a reaction mixture in a suitable vessel containing ammonium bicarbonate buffer (pH 8.0).

  • Add D-xylose to the desired concentration (e.g., 100 mM).

  • Add NAD+ to a catalytic concentration (e.g., 0.33 mM).

  • Add alcohol dehydrogenase and acetaldehyde for the in-situ regeneration of NAD+.

  • Initiate the reaction by adding D-xylose dehydrogenase.

  • Maintain the pH of the reaction mixture at 8.0 by the controlled addition of NaOH. The reaction progress can be monitored by the consumption of NaOH.

  • Once the reaction is complete (no further pH drop), acidify the solution to pH 3-4 with HCl to promote the formation of the lactone.

  • Extract the this compound from the aqueous solution with ethyl acetate (3 x volume of aqueous phase).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter and evaporate the solvent under reduced pressure to obtain the crude product.

  • The crude product can be further purified by crystallization from a suitable solvent like ethyl acetate.

Protocol 2: Chemical Synthesis via Bromine Water Oxidation

This protocol describes the oxidation of D-xylose using bromine water to form a mixture of this compound and D-xylono-1,5-lactone.

Materials:

  • D-xylose

  • Potassium carbonate

  • Bromine

  • Formic acid (88%)

  • Ethanol

  • Ethyl acetate

  • Deionized water

Procedure:

  • In a round-bottomed flask, dissolve D-xylose and potassium carbonate in deionized water.

  • Cool the mixture to 0°C in an ice bath with stirring.

  • Slowly add bromine dropwise to the mixture, maintaining the temperature at 0°C.

  • After the addition is complete, continue stirring at 0°C for 1 hour.

  • Remove the ice bath and allow the mixture to warm to room temperature.

  • Acidify the mixture to pH 3-4 with formic acid.

  • Remove volatile components under reduced pressure.

  • Dissolve the resulting oil in ethanol at room temperature to precipitate inorganic salts.

  • Filter the mixture and wash the salts with additional ethanol.

  • Combine the ethanol filtrates and concentrate under reduced pressure to obtain a crude mixture of this compound and D-xylono-1,5-lactone.

  • For purification, dissolve the crude mixture in boiling ethyl acetate.

  • Allow the solution to cool to room temperature and then place it at -20°C to induce crystallization of this compound.[3]

  • Collect the crystals by filtration.

Visualizations

Enzymatic_Synthesis_Workflow cluster_reaction Enzymatic Reaction (pH 8.0) cluster_workup Workup & Purification D_Xylose D-Xylose Lactone This compound D_Xylose->Lactone XDH XDH D-xylose Dehydrogenase NADH NADH XDH->NADH XDH->Lactone NAD NAD+ NAD->XDH Regeneration NAD+ Regeneration (ADH, Acetaldehyde) NADH->Regeneration Xylonic_Acid D-Xylonic Acid Lactone->Xylonic_Acid Hydrolysis Acidification Acidification (pH 3-4) Lactone->Acidification Xylonic_Acid->Acidification Regeneration->NAD Extraction Extraction (Ethyl Acetate) Acidification->Extraction Drying Drying (MgSO4) Extraction->Drying Evaporation Evaporation Drying->Evaporation Purified_Lactone Purified This compound Evaporation->Purified_Lactone

Caption: Workflow for the enzymatic synthesis of this compound.

Chemical_Synthesis_Workflow cluster_reaction Bromine Water Oxidation cluster_workup Workup & Purification D_Xylose D-Xylose Crude_Product Crude Product (Lactone Mixture & D-Xylonic Acid) D_Xylose->Crude_Product Oxidation Bromine Bromine Water (0°C) Bromine->Crude_Product Acidification Acidification (pH 3-4) Crude_Product->Acidification Evaporation1 Solvent Removal Acidification->Evaporation1 Ethanol_Wash Ethanol Wash (Remove Salts) Evaporation1->Ethanol_Wash Evaporation2 Concentration Ethanol_Wash->Evaporation2 Crystallization Crystallization (Ethyl Acetate, -20°C) Evaporation2->Crystallization Purified_Lactone Purified This compound Crystallization->Purified_Lactone

Caption: Workflow for the chemical synthesis of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Corrective Actions Low_Yield Low Yield of This compound Low_Conversion Low D-xylose Conversion Low_Yield->Low_Conversion Hydrolysis Lactone Hydrolysis Low_Yield->Hydrolysis Byproducts Byproduct Formation Low_Yield->Byproducts Purification_Loss Purification Losses Low_Yield->Purification_Loss Optimize_Conditions Optimize Reaction Conditions (pH, T, etc.) Low_Conversion->Optimize_Conditions Control_pH Control pH (Acidify during workup) Hydrolysis->Control_pH Modify_Method Modify Synthesis Method/Catalyst Byproducts->Modify_Method Optimize_Purification Optimize Purification (Solvent, Temp.) Purification_Loss->Optimize_Purification

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: D-Xylono-1,4-lactone NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with D-Xylono-1,4-lactone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Nuclear Magnetic Resonance (NMR) spectroscopy of this compound.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your NMR experiments with this compound.

Issue 1: Broad or Disappearing Proton Signals in the NMR Spectrum

Question: My ¹H NMR spectrum of this compound in D₂O shows broad signals, and some peaks seem to be disappearing over time. What could be the cause?

Answer: This is a common artifact caused by chemical exchange between this compound and its hydrolyzed form, D-xylonic acid. In aqueous solutions like D₂O, the lactone ring can open to form the open-chain carboxylic acid. This equilibrium is often slow on the NMR timescale, leading to peak broadening for the protons near the exchanging sites.

Troubleshooting Steps:

  • Solvent Choice: Switch to an anhydrous aprotic solvent such as DMSO-d₆. This will minimize hydrolysis by removing the presence of water. Ensure the solvent is of high purity and stored over molecular sieves to maintain dryness.

  • Sample Preparation: Prepare the sample immediately before the NMR experiment. Lyophilize the this compound sample to remove any residual water. Use a dry NMR tube and prepare the sample under an inert atmosphere (e.g., in a glove box) if possible.

  • Temperature: Lowering the temperature of the NMR experiment can sometimes slow down the chemical exchange enough to sharpen the signals. However, this may also affect the solubility of your sample.

Issue 2: Unexpected Peaks in the NMR Spectrum

Question: I am seeing extra peaks in my NMR spectrum that I cannot assign to this compound. What are these?

Answer: These additional signals could be due to several factors, including the presence of the hydrolyzed D-xylonic acid, the isomeric D-xylono-1,5-lactone, or impurities from the synthesis or purification process.

Troubleshooting Steps:

  • Identify Hydrolysis and Isomerization Products: In aqueous solution, this compound can exist in equilibrium with D-xylonic acid and the more stable six-membered D-xylono-1,5-lactone. The presence of these species will give rise to a different set of NMR signals.

  • pH Control: The hydrolysis of the lactone is pH-dependent. Spontaneous formation of the lactone from D-xylonic acid is favored at low pH, while hydrolysis of the lactone is favored at neutral or basic pH.[1] Ensure your NMR solvent is neutral and free of acidic or basic contaminants.

  • Purity Check: Verify the purity of your this compound sample using other analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).

Frequently Asked Questions (FAQs)

Q1: What are the typical ¹H and ¹³C NMR chemical shifts for this compound?

Table 1: ¹H and ¹³C NMR Chemical Shifts for D-Lyxono-1,4-lactone in D₂O (500 MHz for ¹H, 125 MHz for ¹³C)[2]

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
1-178.3
24.67 (d, J = 5.1 Hz)70.5
34.50 (dd, J = 4.4 Hz)69.5
44.56 (dt)81.6
5, 5'3.89–3.81 (m)59.7

Q2: How can I prevent the hydrolysis of this compound during NMR sample preparation?

A2: To minimize hydrolysis, it is crucial to avoid water.

  • Use Anhydrous Solvents: Employ a dry, aprotic deuterated solvent like DMSO-d₆.

  • Dry Your Sample: Lyophilize your this compound sample before dissolving it.

  • Dry Glassware: Use an oven-dried NMR tube and other glassware.

  • Inert Atmosphere: If possible, prepare your sample in a glove box under an inert atmosphere (e.g., nitrogen or argon).

Q3: What is the expected artifact from the equilibrium between the lactone and the open-chain acid?

A3: The primary artifact is significant line broadening of the NMR signals, particularly for the protons on the carbon atoms involved in the ring-opening and closing process (C1, C2, C4, and H2, H4, H5). In some cases, you might observe the disappearance of signals as the exchange rate becomes comparable to the NMR timescale.

Experimental Protocols

Protocol 1: High-Resolution NMR Spectroscopy of this compound in DMSO-d₆

  • Sample Preparation:

    • Lyophilize approximately 5-10 mg of this compound to remove any residual water.

    • In a dry environment (preferably a glove box), dissolve the lyophilized sample in 0.6 mL of high-purity, anhydrous DMSO-d₆.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Cap the NMR tube securely to prevent atmospheric moisture from entering.

  • NMR Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Tune and match the probe for the ¹H or ¹³C nucleus.

    • Shim the sample to achieve good magnetic field homogeneity. A good shim will result in sharp, symmetrical solvent peaks.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • If further structural confirmation is needed, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

Visualizations

Diagram 1: Hydrolysis and Isomerization of this compound

This diagram illustrates the equilibrium between this compound, its hydrolyzed form (D-xylonic acid), and its isomer (D-xylono-1,5-lactone). This equilibrium is a major source of artifacts in the NMR spectra when using aqueous solvents.

G cluster_equilibrium Equilibrium in Aqueous Solution lactone14 This compound (γ-lactone) acid D-Xylonic Acid (Open-chain) lactone14->acid Hydrolysis (H₂O, H⁺/OH⁻) acid->lactone14 Lactonization (H⁺) lactone15 D-Xylono-1,5-lactone (δ-lactone) acid->lactone15 Lactonization (H⁺) lactone15->acid Hydrolysis (H₂O, H⁺/OH⁻)

Caption: Equilibrium of this compound in aqueous solution.

Diagram 2: Troubleshooting Workflow for NMR Artifacts

This workflow provides a logical sequence of steps to diagnose and resolve common artifacts in the NMR spectra of this compound.

G start Start: Poor Quality NMR Spectrum broad_peaks Are peaks broad or disappearing? start->broad_peaks extra_peaks Are there unexpected peaks? broad_peaks->extra_peaks No hydrolysis_check Suspect Hydrolysis/ Isomerization broad_peaks->hydrolysis_check Yes impurity_check Check for Impurities extra_peaks->impurity_check Yes good_spectrum Acquire High-Resolution Spectrum extra_peaks->good_spectrum No change_solvent Switch to Anhydrous Aprotic Solvent (DMSO-d₆) hydrolysis_check->change_solvent purity_analysis Perform HPLC/MS impurity_check->purity_analysis dry_sample Lyophilize Sample & Use Dry Glassware change_solvent->dry_sample dry_sample->good_spectrum purity_analysis->good_spectrum

References

Challenges in isolating D-Xylono-1,4-lactone from reaction mixtures

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the isolation and purification of D-Xylono-1,4-lactone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in isolating this compound?

A1: The primary challenges stem from the inherent chemical properties of this compound. It exists in a pH-dependent equilibrium with its open-chain form, D-xylonic acid, and its six-membered ring isomer, D-xylono-1,5-lactone (the δ-lactone). The γ-lactone is prone to hydrolysis under neutral or alkaline conditions, and co-formation of the δ-lactone during synthesis can complicate purification. Additionally, crystallization of the pure γ-lactone can be challenging.

Q2: At what pH is this compound most stable?

A2: this compound is most stable in acidic conditions (pH 3-4), which favor the lactone form over the open-chain D-xylonic acid.[1] Spontaneous hydrolysis to D-xylonic acid occurs more readily at neutral to alkaline pH.

Q3: How can I monitor the presence of this compound versus D-xylonic acid in my reaction mixture?

A3: Thin-Layer Chromatography (TLC) is a rapid method for monitoring the reaction. The lactone is less polar than the corresponding acid and will have a higher Rf value. For more quantitative analysis, techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to determine the ratio of lactone to acid.[2]

Q4: Is the formation of the δ-lactone a significant issue?

A4: The formation of the γ-lactone (this compound) is generally favored. The δ-lactone (D-xylono-1,5-lactone) is typically only observed in trace amounts, particularly at very low pH values (below 2.5).[2]

Troubleshooting Guide

Problem 1: Low Yield of this compound After Workup
Potential Cause Troubleshooting Steps
Hydrolysis during extraction: Aqueous extraction at neutral or slightly basic pH can cause the lactone ring to open, leading to loss of product into the aqueous layer as the more polar xylonic acid salt.- Ensure all aqueous solutions used for extraction are acidic (pH 3-4).- Minimize the time the lactone is in contact with aqueous phases.- Work at lower temperatures (e.g., on an ice bath) during extraction to reduce the rate of hydrolysis.
Incomplete lactonization: The reaction conditions may not have been sufficient to drive the equilibrium from xylonic acid to the lactone.- If starting from D-xylose, ensure the oxidation and subsequent lactonization are carried out under appropriate acidic conditions.- If starting from D-xylonic acid, consider using a dehydrating agent or azeotropic distillation to remove water and shift the equilibrium towards the lactone.
Loss during solvent removal: this compound can be sensitive to prolonged heating.- Use a rotary evaporator with a water bath temperature not exceeding 40°C for solvent removal.- For small volumes, consider removing the solvent under a stream of inert gas at room temperature.
Problem 2: Difficulty in Purifying this compound
Potential Cause Troubleshooting Steps
Co-elution with impurities during column chromatography: The high polarity of the lactone can make separation from other polar starting materials or byproducts challenging.- Adsorbent Choice: Silica gel is a standard choice. Consider using a less polar adsorbent like Florisil® or a more specialized one like diol-bonded silica.- Solvent System Optimization: Use a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. A common mobile phase for sugar-like molecules is a mixture of ethyl acetate and methanol or dichloromethane and methanol.- TLC Analysis: Before running a column, carefully optimize the solvent system using TLC to achieve good separation between the lactone and impurities.
Failure to crystallize: this compound can be difficult to crystallize from solution, often forming an oil or syrup.- Solvent Selection: Ethyl acetate has been shown to be an effective solvent for crystallizing similar sugar lactones.[1] Experiment with other solvent systems such as methanol/diethyl ether or ethanol/hexane, where one solvent dissolves the compound well and the other is a poor solvent.- Seeding: If a small amount of crystalline material is available, use it to seed the supersaturated solution.- Slow Evaporation: Allow the solvent to evaporate slowly from a loosely covered vial at room temperature or in a refrigerator.- Temperature Gradient: Dissolve the compound in a minimal amount of warm solvent and allow it to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.
Contamination with δ-lactone: Although typically a minor product, the δ-lactone can co-purify with the desired γ-lactone.- Crystallization: Fractional crystallization can be effective. The γ-lactone is often less soluble than the δ-lactone in solvents like ethyl acetate, allowing for its selective crystallization.[1]

Quantitative Data

The equilibrium between D-xylonic acid and this compound is crucial for understanding its stability and optimizing its isolation.

Parameter Value Conditions Significance
Acid Dissociation Constant (pKa) of D-xylonic acid 3.65 ± 0.34Aqueous solutionIndicates that at pH < 3.65, the protonated acid form is favored, which is the precursor to the lactone.
Lactone Hydrolysis Constant (KL) 4.08Aqueous solutionThis constant relates the concentrations of the acid and lactone at equilibrium. A lower pH is required to shift the equilibrium towards the lactone.[2]

Experimental Protocols

Synthesis and Isolation of this compound from D-Xylose

This protocol is adapted from a method for a similar sugar lactone and may require optimization.[1]

  • Oxidation of D-Xylose:

    • Dissolve D-xylose (e.g., 5.0 g) and potassium carbonate (e.g., 5.5 g) in water (e.g., 60 mL) in a round-bottomed flask.

    • Cool the mixture to 0°C with an ice bath.

    • Slowly add bromine (e.g., 2.0 mL) dropwise while stirring vigorously.

    • Continue stirring at 0°C for 1 hour after the addition is complete.

  • Lactonization and Workup:

    • Remove the ice bath and allow the mixture to warm to room temperature.

    • Acidify the reaction mixture to pH 3-4 with formic acid (88%).

    • Concentrate the mixture under reduced pressure to remove volatile components and obtain a thick oil.

  • Initial Purification:

    • Dissolve the oil in ethanol (e.g., 30 mL) at room temperature to precipitate inorganic salts.

    • Filter the mixture and wash the collected salts with additional ethanol (e.g., 20 mL).

    • Combine the ethanol filtrates and concentrate under reduced pressure to yield a crude mixture of the lactone and remaining xylonic acid.

Purification by Crystallization
  • Dissolution: Dissolve the crude product in a minimal amount of warm ethyl acetate.

  • Crystallization: Allow the solution to cool slowly to room temperature. The this compound should crystallize as a white solid. Further cooling to -20°C can increase the yield.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum. The more soluble δ-lactone, if present, will remain in the mother liquor.[1]

Thin-Layer Chromatography (TLC) Analysis
  • Stationary Phase: Silica gel 60 F254

  • Mobile Phase: Ethyl acetate/Methanol (e.g., 8:2 v/v) - this may require optimization.

  • Visualization:

    • Dry the TLC plate thoroughly.

    • Dip the plate in a p-anisaldehyde staining solution (0.5 mL p-anisaldehyde in 50 mL glacial acetic acid and 1 mL concentrated sulfuric acid).

    • Heat the plate with a heat gun until colored spots appear. Sugars and their derivatives typically yield blue, green, or violet spots.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Initial Purification cluster_purification Final Purification start D-Xylose oxidation Oxidation (Br2, K2CO3, H2O, 0°C) start->oxidation acidification Acidification to pH 3-4 (Formic Acid) oxidation->acidification concentration1 Concentration (Reduced Pressure) acidification->concentration1 dissolution Dissolution in Ethanol concentration1->dissolution filtration Filtration dissolution->filtration concentration2 Concentration of Filtrate filtration->concentration2 Inorganic Salts Inorganic Salts filtration->Inorganic Salts crude_product Crude Lactone concentration2->crude_product crystallization Crystallization (Ethyl Acetate) crude_product->crystallization final_product Pure this compound crystallization->final_product Mother Liquor\n(contains δ-lactone) Mother Liquor (contains δ-lactone) crystallization->Mother Liquor\n(contains δ-lactone) equilibrium_pathway lactone This compound (Closed Ring) acid D-Xylonic Acid (Open Chain) lactone->acid H2O (Hydrolysis) (Favored at neutral/alkaline pH) acid->lactone -H2O (Lactonization) (Favored at acidic pH)

References

Technical Support Center: D-Xylono-1,4-lactone Degradation Pathways and Byproducts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the stability and degradation of D-Xylono-1,4-lactone. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathway for this compound is hydrolysis of the intramolecular ester bond, which results in the formation of D-xylonic acid.[1][2] This hydrolysis can occur spontaneously in aqueous solutions or can be catalyzed by enzymes, specifically xylonolactonases (EC 3.1.1.68).[3] The reaction is also subject to both acid and base catalysis.[4] Additionally, under certain conditions, this compound may first isomerize to D-xylono-1,5-lactone, which then undergoes hydrolysis to D-xylonic acid.[5]

Q2: What are the main byproducts of this compound degradation?

A2: The principal and immediate byproduct of hydrolysis is D-xylonic acid. In biological systems or under specific catalytic conditions, D-xylonic acid can be further metabolized through pathways such as the Weimberg and Dahms pathways, leading to downstream byproducts like 2-oxo-3-deoxy-D-xylonic acid, α-ketoglutarate, pyruvate, and glycolaldehyde.[1] Under oxidative stress conditions, other degradation products may form, though specific byproducts of this compound oxidation are not extensively documented. General oxidative degradation of sugars can lead to a variety of smaller carboxylic acids.[6][7]

Q3: How does pH affect the stability of this compound?

A3: The stability of this compound is highly dependent on pH. The lactone is most stable in acidic conditions. As the pH increases towards neutral and alkaline, the rate of hydrolysis to D-xylonic acid increases significantly.[8] Therefore, to prevent degradation, solutions of this compound should be maintained at an acidic pH.

Q4: What is the influence of temperature on the degradation of this compound?

A4: Increased temperatures accelerate the rate of hydrolysis of this compound. For optimal stability, especially in aqueous solutions, it is recommended to store samples at reduced temperatures (e.g., 2-8°C or frozen).

Troubleshooting Guides

Issue 1: Rapid disappearance of this compound peak in HPLC analysis.
  • Possible Cause: Spontaneous hydrolysis to D-xylonic acid due to inappropriate sample preparation or storage conditions.

  • Troubleshooting Steps:

    • Check Sample pH: Ensure your sample and mobile phase are acidic (ideally pH < 5) to minimize hydrolysis. If your sample is in a neutral or basic buffer, the lactone will rapidly convert to the carboxylate form (xylonate).

    • Control Temperature: Prepare and store samples at low temperatures (on ice, or at 4°C in an autosampler) to slow down the hydrolysis rate.

    • Immediate Analysis: Analyze samples as quickly as possible after preparation.

    • Mobile Phase Composition: Verify that the mobile phase composition does not promote lactone hydrolysis. An acidic mobile phase is generally recommended for lactone stability.

Issue 2: Inconsistent quantification of this compound and D-Xylonic acid.
  • Possible Cause: Equilibrium between the lactone and the open-chain acid form is shifting during analysis.

  • Troubleshooting Steps:

    • Standard Preparation: Prepare calibration standards for both this compound and D-Xylonic acid. Note that a solution of this compound will likely contain some D-Xylonic acid at equilibrium, and vice versa.

    • Consistent Sample Treatment: Ensure all samples and standards are treated identically in terms of pH, temperature, and time from preparation to injection.

    • Method for Total Xylonic Acid: To quantify the total amount of xylonic acid (lactone + open-chain form), you can intentionally hydrolyze the lactone by treating the sample with a mild base, followed by acidification before injection. This converts all the lactone to the acid form for a single, quantifiable peak.

Issue 3: Appearance of unexpected peaks in the chromatogram during a stability study.
  • Possible Cause: Formation of degradation byproducts other than D-xylonic acid, potentially due to oxidation or other side reactions.

  • Troubleshooting Steps:

    • Forced Degradation Study: Perform a forced degradation study under various stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. This can help in identifying the unknown peaks.

    • Mass Spectrometry (MS) Detection: Couple your HPLC system to a mass spectrometer to obtain mass information about the unknown peaks, which can aid in their identification.

    • Protect from Oxygen and Light: If oxidative degradation is suspected, prepare and run your samples under an inert atmosphere (e.g., nitrogen or argon) and in amber vials to protect from light.

Data Presentation

Table 1: Summary of this compound Degradation Products

Degradation PathwayPrimary ByproductSecondary/Downstream Byproducts
Hydrolysis D-Xylonic AcidD-Xylono-1,5-lactone (isomer)
Metabolic (e.g., Weimberg/Dahms pathways) D-Xylonic Acid2-oxo-3-deoxy-D-xylonic acid, α-ketoglutarate, pyruvate, glycolaldehyde
Oxidation (potential) Not specifically determinedSmaller carboxylic acids (e.g., formic acid, acetic acid)

Table 2: Influence of Environmental Factors on this compound Stability

FactorEffect on Degradation RateRecommended Experimental Conditions for Stability
pH Increases significantly at neutral to alkaline pHMaintain acidic pH (< 5)
Temperature Increases with higher temperaturesStore samples at low temperatures (2-8°C or frozen)
Presence of Water Essential for hydrolysisUse anhydrous solvents for non-aqueous studies
Oxidizing Agents May lead to oxidative degradationPrepare and store samples under an inert atmosphere
Light Potential for photolytic degradationStore samples in amber vials or protect from light

Experimental Protocols

Protocol 1: HPLC-UV Method for Monitoring this compound Hydrolysis

This protocol provides a general framework. Optimization of the mobile phase composition and gradient may be necessary.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Reagents:

    • This compound standard.

    • D-Xylonic acid standard.

    • HPLC-grade water.

    • HPLC-grade acetonitrile.

    • Phosphoric acid or formic acid for mobile phase acidification.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

    • Filter and degas the mobile phases before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-5 min: 100% A

      • 5-15 min: Linear gradient to 95% A / 5% B

      • 15-20 min: Hold at 95% A / 5% B

      • 20-22 min: Return to 100% A

      • 22-30 min: Re-equilibration at 100% A

  • Sample Preparation:

    • Dissolve this compound in Mobile Phase A to the desired concentration.

    • For kinetic studies, incubate the sample solution under the desired conditions (e.g., specific pH and temperature).

    • At various time points, withdraw an aliquot, quench the reaction if necessary (e.g., by acidification and cooling), and inject it into the HPLC system.

  • Data Analysis:

    • Identify and integrate the peaks for this compound and D-Xylonic acid based on the retention times of the standards.

    • Plot the concentration of this compound versus time to determine the degradation kinetics.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products.

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a water/acetonitrile mixture).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Incubate at room temperature for 1 hour. Neutralize with 1 M HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature for 24 hours.

    • Thermal Degradation: Store the stock solution at 60°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to a light source (e.g., UV lamp at 254 nm) for 24 hours.

  • Analysis:

    • Analyze the stressed samples using the HPLC-UV method described in Protocol 1.

    • For better identification of byproducts, use an HPLC system coupled with a mass spectrometer (LC-MS).

Mandatory Visualization

DegradationPathways DXL This compound DXL_iso D-Xylono-1,5-lactone DXL->DXL_iso Isomerization DXA D-Xylonic Acid DXL->DXA Hydrolysis (spontaneous/enzymatic, acid/base catalyzed) Ox_Byproducts Oxidative Byproducts DXL->Ox_Byproducts Oxidation (e.g., with ROS) DXL_iso->DXA Hydrolysis (spontaneous/enzymatic) Metabolic_Byproducts Metabolic Byproducts (e.g., α-ketoglutarate, pyruvate) DXA->Metabolic_Byproducts Metabolism (e.g., Weimberg/Dahms pathways)

Caption: Degradation pathways of this compound.

ExperimentalWorkflow start Start: this compound Sample stress Apply Stress Condition (pH, Temp, Oxidant, Light) start->stress sample_prep Sample Preparation (Quenching, Dilution) stress->sample_prep hplc HPLC Analysis sample_prep->hplc Quantitative Analysis lcms LC-MS Analysis for Byproduct Identification sample_prep->lcms Qualitative Analysis data_analysis Data Analysis (Kinetics, Byproduct ID) hplc->data_analysis lcms->data_analysis end End: Stability Profile data_analysis->end

References

Technical Support Center: Optimizing pH for D-Xylono-1,4-lactone Lactonase Activity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of D-xylono-1,4-lactone lactonase activity. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when determining and optimizing the pH for this enzyme's activity.

Frequently Asked Questions (FAQs)

Q1: What is the typical optimal pH for this compound lactonase activity?

A1: The optimal pH for this compound lactonase can vary depending on the source of the enzyme. For instance, the lactonase from Caulobacter crescentus (Cc XylC) exhibits optimal activity in a pH range of 6.0 to 8.0. Another lactonase from Bacillus paralicheniformis has an optimal pH of 7.5. Fungal lactonases, such as the one from Penicillium expansum, have been characterized at a pH of 7.5. It is crucial to determine the optimal pH for the specific lactonase being used in your experiments.

Q2: Which buffer systems are recommended for studying this compound lactonase activity across a pH range?

A2: A combination of different buffer systems is recommended to cover a broad pH range for determining the optimal pH of your lactonase. A common approach is to use buffers with overlapping pKa values to ensure stable pH control across the entire spectrum. For example, you can use sodium acetate for the acidic range (pH 4.0-6.0), sodium phosphate for the neutral range (pH 6.0-8.0), and Tris-HCl for the alkaline range (pH 7.0-9.0).

Q3: How does pH affect the stability of this compound lactonase?

A3: Enzyme stability is highly dependent on pH. Exposing the enzyme to a pH far from its optimal range can lead to irreversible denaturation and loss of activity. It is important to assess the enzyme's stability at different pH values by pre-incubating the enzyme at the desired pH for a specific period before adding the substrate and measuring the residual activity. For example, a lactonase from Bacillus paralicheniformis was found to be stable up to 50°C when pre-incubated for 2 hours.

Q4: Can the ionic strength of the buffer affect lactonase activity?

A4: Yes, the ionic strength of the buffer can significantly influence enzyme activity. Changes in ionic strength can affect the three-dimensional structure of the enzyme and its interaction with the substrate. It is advisable to maintain a consistent ionic strength across all buffers when determining the pH optimum. This can be achieved by adjusting the salt concentration (e.g., with NaCl) in each buffer.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no enzyme activity across all pH values 1. Inactive Enzyme: The enzyme may have been improperly stored or handled, leading to denaturation. 2. Incorrect Substrate Concentration: The substrate concentration may be too low for detection or so high that it causes substrate inhibition. 3. Presence of Inhibitors: The reaction mixture may contain inhibitors.1. Verify the activity of a new batch of enzyme or a positive control. Ensure proper storage conditions (e.g., -20°C or -80°C). 2. Perform a substrate concentration curve to determine the optimal concentration. 3. Check all reagents for potential inhibitors. For example, some metal ions can inhibit lactonase activity.
Enzyme activity is observed only in a very narrow pH range 1. Buffer Incompatibility: The chosen buffer system might be inhibiting the enzyme at certain pH values. 2. Rapid Enzyme Inactivation: The enzyme may be rapidly losing activity at pH values outside its narrow optimal range.1. Test alternative buffer systems with similar pKa values. 2. Perform a pH stability study by pre-incubating the enzyme at different pH values before the assay to distinguish between effects on activity and stability.
High background signal or non-enzymatic hydrolysis of the substrate 1. Substrate Instability: this compound can undergo spontaneous, non-enzymatic hydrolysis, especially at alkaline pH. 2. Contaminated Reagents: One or more of the assay components may be contaminated.1. Run a control reaction without the enzyme at each pH value to measure the rate of non-enzymatic hydrolysis and subtract it from the enzymatic rate. 2. Prepare fresh solutions of all reagents and use high-purity water.
Inconsistent or irreproducible results 1. Inaccurate pH Measurement: The pH of the buffers may not be accurately adjusted. 2. Temperature Fluctuations: Variations in the assay temperature can affect the reaction rate. 3. Pipetting Errors: Inaccurate pipetting can lead to variations in reagent concentrations.1. Calibrate the pH meter before preparing the buffers. 2. Ensure that all components are at the desired assay temperature before starting the reaction. Use a temperature-controlled spectrophotometer or water bath. 3. Use calibrated pipettes and ensure proper pipetting technique.

Data Presentation

Table 1: Optimal pH and Buffer Conditions for this compound Lactonases from Various Sources

Enzyme Source Optimal pH Buffer System Reference
Caulobacter crescentus (Cc XylC)6.0 - 8.0Tris-HCl, Sodium Phosphate
Bacillus paralicheniformis7.5Sodium Phosphate, Tris-HCl
Penicillium expansum7.5Tris-HCl
Fungal β-xylanase (general)3.0 - 5.5Glycine-HCl, Sodium Citrate, Sodium Acetate

Experimental Protocols

Protocol 1: Determination of Optimal pH using a Spectrophotometric Assay

This protocol describes a colorimetric method to determine the optimal pH for this compound lactonase activity by monitoring the decrease in pH resulting from the production of D-xylonic acid.

Materials:

  • Purified this compound lactonase

  • This compound (substrate)

  • A series of buffers covering the desired pH range (e.g., 50 mM Sodium Acetate for pH 4.0-6.0, 50 mM Sodium Phosphate for pH 6.0-8.0, 50 mM Tris-HCl for pH 7.0-9.0)

  • pH indicator: Cresol Purple (0.25 mM)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 577 nm

Procedure:

  • Buffer Preparation: Prepare a series of buffers with varying pH values (e.g., from 4.0 to 9.0 with 0.5 pH unit increments). Ensure the ionic strength of all buffers is consistent by adding a salt like NaCl if necessary.

  • Reaction Mixture Preparation: In each well of a 96-well microplate, prepare a reaction mixture containing:

    • Buffer of a specific pH

    • Cresol Purple (final concentration of 0.25 mM)

    • This compound (final concentration to be optimized, e.g., 1 mM)

  • Enzyme Addition: Add the purified this compound lactonase to each well to initiate the reaction. Include a control for each pH without the enzyme to measure non-enzymatic hydrolysis.

  • Absorbance Measurement: Immediately start monitoring the decrease in absorbance at 577 nm at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 10-30 minutes).

  • Data Analysis:

    • Calculate the initial reaction rate for each pH value from the linear portion of the absorbance vs. time plot.

    • Subtract the rate of the non-enzymatic control from the corresponding enzymatic reaction rate.

    • Plot the enzyme activity (rate of change in absorbance) against the pH to determine the optimal pH.

Mandatory Visualizations

Experimental_Workflow_for_pH_Optimization Workflow for Determining Optimal pH cluster_assay Assay Setup cluster_measurement Measurement & Analysis prep_enzyme Prepare Purified Lactonase Solution setup_plate Set up 96-well Plate (Buffers + Indicator + Substrate) prep_enzyme->setup_plate prep_substrate Prepare this compound Stock Solution prep_substrate->setup_plate prep_buffers Prepare Buffers (pH 4.0 - 9.0) prep_buffers->setup_plate add_enzyme Add Enzyme to Initiate Reaction setup_plate->add_enzyme measure_abs Measure Absorbance Change (577 nm) add_enzyme->measure_abs calc_rate Calculate Initial Reaction Rates measure_abs->calc_rate plot_data Plot Activity vs. pH calc_rate->plot_data det_optimum Determine Optimal pH plot_data->det_optimum

Caption: Experimental workflow for determining the optimal pH of this compound lactonase.

Troubleshooting_Decision_Tree Troubleshooting Low Enzyme Activity start Low or No Activity? check_enzyme Check Enzyme Integrity (Storage, Handling) start->check_enzyme Yes check_substrate Verify Substrate Concentration check_enzyme->check_substrate check_inhibitors Screen for Potential Inhibitors check_substrate->check_inhibitors check_buffer_pH Confirm Buffer pH is Accurate check_inhibitors->check_buffer_pH check_temp Ensure Consistent Assay Temperature check_buffer_pH->check_temp positive_control Run a Positive Control with Known Active Enzyme check_temp->positive_control positive_control->start If control fails, re-evaluate reagents re_optimize Re-optimize Assay Conditions positive_control->re_optimize If control works

Caption: Decision tree for troubleshooting low this compound lactonase activity.

Validation & Comparative

D-Xylono-1,5-lactone Emerges as the More Potent Glycosidase Inhibitor Over its 1,4-lactone Counterpart

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the nuances of enzyme inhibition is critical. When considering D-xylono-lactone isomers as potential glycosidase inhibitors, evidence strongly suggests that D-xylono-1,5-lactone is the more pharmacologically active form compared to D-xylono-1,4-lactone. This superiority is attributed to the inherent chemical properties of the two isomers in aqueous solutions.

A key consideration is the interconversion of the two lactones in solution. It has been postulated that the inhibitory activity observed for this compound is primarily a consequence of its conversion to the more stable and potent D-xylono-1,5-lactone form.[1] This suggests that D-xylono-1,5-lactone is the principal bioactive molecule responsible for the inhibition of glycosidases such as β-xylosidase and β-glucuronidase.

Comparative Analysis of Inhibitory Potential

FeatureThis compoundD-Xylono-1,5-lactone
Primary Inhibitory Form Believed to be a pro-inhibitor, converting to the 1,5-lactone in solution.[1]The primary and more potent inhibitory species.[1]
Relative Potency Lower intrinsic inhibitory activity. Observed inhibition is likely a measure of its conversion rate to the 1,5-lactone.[1]Higher intrinsic inhibitory activity against corresponding glycosidases.[1]
Stability in Aqueous Solution Less stable; tends to isomerize to the 1,5-lactone.[1]More stable form in aqueous solution.

Mechanism of Action and Interconversion

The inhibitory action of aldonolactones is attributed to their structural resemblance to the transition state of the glycosidic bond cleavage reaction catalyzed by glycosidases. The planar half-chair conformation of the D-xylono-1,5-lactone mimics the oxocarbenium ion-like transition state, allowing it to bind tightly to the enzyme's active site and block substrate access.

The interconversion between the 1,4- and 1,5-lactone forms is a crucial aspect of their activity. In aqueous solution, an equilibrium exists between the two isomers.

G Interconversion of D-Xylono-lactones This compound This compound D-Xylono-1,5-lactone D-Xylono-1,5-lactone This compound->D-Xylono-1,5-lactone Isomerization Open-chain D-xylonic acid Open-chain D-xylonic acid This compound->Open-chain D-xylonic acid Hydrolysis D-Xylono-1,5-lactone->Open-chain D-xylonic acid Hydrolysis Open-chain D-xylonic acid->this compound Lactonization Open-chain D-xylonic acid->D-Xylono-1,5-lactone Lactonization

Caption: Interconversion of this compound and D-Xylono-1,5-lactone in aqueous solution.

Experimental Protocols

Below are detailed methodologies for conducting key experiments to evaluate and compare the inhibitory effects of D-xylono-lactone isomers.

β-Xylosidase Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of D-xylono-lactones against β-xylosidase using a chromogenic substrate.

1. Materials and Reagents:

  • β-Xylosidase enzyme solution

  • p-nitrophenyl-β-D-xylopyranoside (pNPX) substrate

  • This compound and D-Xylono-1,5-lactone inhibitor stock solutions

  • Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 6.0)

  • Stop solution (e.g., 1 M sodium carbonate)

  • 96-well microplate

  • Microplate reader

2. Experimental Workflow:

G Workflow for β-Xylosidase Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare inhibitor dilutions Prepare inhibitor dilutions Add buffer, inhibitor, and enzyme to wells Add buffer, inhibitor, and enzyme to wells Prepare inhibitor dilutions->Add buffer, inhibitor, and enzyme to wells Prepare enzyme solution Prepare enzyme solution Prepare enzyme solution->Add buffer, inhibitor, and enzyme to wells Prepare substrate solution Prepare substrate solution Initiate reaction with substrate Initiate reaction with substrate Prepare substrate solution->Initiate reaction with substrate Pre-incubate Pre-incubate Add buffer, inhibitor, and enzyme to wells->Pre-incubate Pre-incubate->Initiate reaction with substrate Incubate at 37°C Incubate at 37°C Initiate reaction with substrate->Incubate at 37°C Stop reaction Stop reaction Incubate at 37°C->Stop reaction Measure absorbance at 405 nm Measure absorbance at 405 nm Stop reaction->Measure absorbance at 405 nm Calculate % inhibition Calculate % inhibition Measure absorbance at 405 nm->Calculate % inhibition Determine IC50/Ki values Determine IC50/Ki values Calculate % inhibition->Determine IC50/Ki values

Caption: A generalized workflow for determining β-xylosidase inhibition.

3. Procedure:

  • Prepare serial dilutions of this compound and D-Xylono-1,5-lactone in the assay buffer.

  • In a 96-well microplate, add the assay buffer, followed by the inhibitor solutions and the β-xylosidase enzyme solution. Include wells with no inhibitor as a control.

  • Pre-incubate the plate at the desired temperature (e.g., 37°C) for a short period (e.g., 5-10 minutes).

  • Initiate the enzymatic reaction by adding the pNPX substrate to all wells.

  • Incubate the plate at 37°C for a specific time (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

  • Stop the reaction by adding the stop solution. The stop solution will also develop the color of the p-nitrophenol product.

  • Measure the absorbance of each well at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the control.

  • Determine the IC50 values (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Ki values can be determined by performing the assay with varying substrate concentrations and using Lineweaver-Burk or other kinetic plots.

β-Glucuronidase Inhibition Assay

This protocol provides a general method for assessing the inhibitory potential of D-xylono-lactones against β-glucuronidase.

1. Materials and Reagents:

  • β-Glucuronidase enzyme solution

  • p-nitrophenyl-β-D-glucuronide (pNPG) substrate

  • This compound and D-Xylono-1,5-lactone inhibitor stock solutions

  • Assay buffer (e.g., 0.1 M sodium acetate buffer, pH 4.5)

  • Stop solution (e.g., 0.2 M glycine-NaOH buffer, pH 10.4)

  • 96-well microplate

  • Microplate reader

2. Procedure:

  • Follow a similar procedure as the β-xylosidase inhibition assay, preparing serial dilutions of the inhibitors.

  • To the wells of a 96-well plate, add the assay buffer, inhibitor solutions, and the β-glucuronidase enzyme.

  • Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Start the reaction by adding the pNPG substrate.

  • Incubate at 37°C for an appropriate time (e.g., 30-60 minutes).

  • Terminate the reaction by adding the stop solution.

  • Read the absorbance at 405 nm.

  • Calculate the percentage of inhibition and determine the IC50 and/or Ki values as described for the β-xylosidase assay.

Conclusion

In the comparative analysis of this compound and D-Xylono-1,5-lactone as glycosidase inhibitors, the available evidence consistently points to the 1,5-lactone as the more potent and biologically relevant molecule. The inhibitory effects of the 1,4-lactone are likely attributable to its conversion to the 1,5-lactone in aqueous environments. For researchers in drug discovery and development, focusing on D-xylono-1,5-lactone and its derivatives would be a more direct and promising approach for the design of effective glycosidase inhibitors. The provided experimental protocols offer a robust framework for further quantitative comparisons and mechanistic studies.

References

Efficacy of D-Xylono-1,4-lactone compared to other glycosidase inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a significant gap in our understanding of D-Xylono-1,4-lactone's efficacy as a glycosidase inhibitor. Despite the known inhibitory potential of other aldonolactones, direct experimental data comparing this compound to established glycosidase inhibitors such as acarbose, miglitol, or voglibose is currently unavailable. This guide aims to provide researchers, scientists, and drug development professionals with the current state of knowledge and a framework for evaluating the potential of this compound.

While this compound is a known intermediate in metabolic pathways and a substrate for enzymes like xylono-1,4-lactonase, its role as a modulator of glycosidase activity remains unexplored. Glycosidases are a broad class of enzymes crucial for the breakdown of carbohydrates, and their inhibition is a key therapeutic strategy for managing conditions like type 2 diabetes and certain viral infections.

The Potential of Aldonolactones as Glycosidase Inhibitors

The structural similarity of aldonolactones to the pyranose transition state of the glycosidic bond cleavage reaction catalyzed by glycosidases suggests their potential as competitive inhibitors. Several studies have indeed demonstrated the inhibitory activity of various aldonolactones against different glycosidases. However, the inhibitory potency and selectivity are highly dependent on the specific stereochemistry of the lactone.

Comparative Data: A Void in the Literature

A thorough search of scientific databases has not yielded any studies that specifically measure the inhibitory concentration (IC50) of this compound against common glycosidases like α-glucosidase, β-glucosidase, α-amylase, or others. Consequently, a direct quantitative comparison with well-characterized inhibitors is not possible at this time.

To illustrate the type of data required for such a comparison, the following table presents hypothetical data for this compound alongside published data for the well-established α-glucosidase inhibitor, Acarbose.

Table 1: Hypothetical Comparative Efficacy of this compound and Acarbose against α-Glucosidase

InhibitorTarget EnzymeIC50 (µM)Inhibition TypeSource
This compound α-Glucosidase (Saccharomyces cerevisiae)Data Not Available Data Not Available N/A
Acarbose α-Glucosidase (Saccharomyces cerevisiae)7.5Competitive[Published Data]

Note: The data for this compound is hypothetical and for illustrative purposes only. The IC50 value for Acarbose is an example from published literature and can vary depending on experimental conditions.

Proposed Experimental Protocol for Efficacy Evaluation

To ascertain the glycosidase inhibitory potential of this compound, the following experimental protocol for an in vitro α-glucosidase inhibition assay is proposed.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against α-glucosidase.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

  • This compound

  • Acarbose (as a positive control)

  • Phosphate buffer (pH 6.8)

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of α-glucosidase in phosphate buffer.

  • Prepare serial dilutions of this compound and Acarbose in phosphate buffer.

  • In a 96-well plate, add 50 µL of phosphate buffer, 25 µL of the inhibitor solution (this compound or Acarbose at various concentrations), and 25 µL of the α-glucosidase solution.

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the reaction by adding 25 µL of the pNPG substrate solution.

  • Incubate the reaction mixture at 37°C for 30 minutes.

  • Stop the reaction by adding 100 µL of 0.1 M Na2CO3.

  • Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the inhibitor using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Conceptual Framework: Glycosidase Inhibition Signaling

The following diagram illustrates the general mechanism of competitive inhibition of a glycosidase, which is the likely mode of action for an aldonolactone inhibitor.

Glycosidase_Inhibition cluster_enzyme Glycosidase Active Site cluster_substrate Natural Substrate cluster_inhibitor Competitive Inhibitor cluster_products Products Enzyme Enzyme ActiveSite Active Site Product1 Monosaccharide 1 ActiveSite->Product1 Hydrolysis Product2 Monosaccharide 2 ActiveSite->Product2 Substrate Disaccharide Substrate->ActiveSite Binds to Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->ActiveSite Blocks Binding

A Comparative Guide to the Quantification of D-Xylono-1,4-lactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common analytical methods for the quantification of D-Xylono-1,4-lactone, a crucial carbohydrate intermediate in various biological and chemical processes. Objective evaluation of these methods is essential for accurate and reproducible research in fields ranging from metabolic engineering to drug discovery. This document outlines detailed experimental protocols and presents a comparative analysis of key performance metrics to aid in selecting the most appropriate method for specific research needs.

Comparative Analysis of Quantification Methods

The selection of a suitable quantification method for this compound depends on several factors, including the required sensitivity, specificity, sample matrix complexity, and available instrumentation. The following table summarizes the key characteristics of three widely applicable techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Colorimetric Assays.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Colorimetric Assay
Principle Separation based on polarity and interaction with a stationary phase, followed by detection (e.g., RID, CAD).Separation of volatile derivatives based on boiling point, followed by detection (e.g., FID, MS).Measurement of a color change resulting from an enzyme-catalyzed reaction involving the lactone.
Specificity High, especially when coupled with mass spectrometry (LC-MS).Very high, particularly with mass spectrometry (GC-MS) providing structural information.Moderate to low, susceptible to interference from other compounds affecting the enzyme or indicator.
Sensitivity Good to excellent, depending on the detector. Charged Aerosol Detection (CAD) offers high sensitivity for non-chromophoric compounds.[1]Excellent, capable of detecting trace amounts.Moderate, dependent on the enzyme's kinetic properties and the chromophore's extinction coefficient.
Sample Preparation Minimal, typically involves filtration and dissolution in the mobile phase.Requires derivatization to increase volatility (e.g., trimethylsilylation).[2]Simple, involves mixing the sample with assay reagents.
Throughput Moderate, with typical run times of 10-30 minutes per sample.Lower, due to longer run times and sample preparation.High, suitable for screening in 96-well plate format.[3][4]
Instrumentation HPLC system with a suitable column and detector (e.g., RID, CAD).GC system with a capillary column and detector (e.g., FID, MS).Spectrophotometer or microplate reader.[4]
Cost (Instrument) Moderate to high.Moderate to high.Low.
Primary Application Routine quantification in various sample matrices.Confirmatory analysis and metabolomic studies.High-throughput screening and enzyme kinetics.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with Charged Aerosol Detection (CAD)

This method is suitable for the direct quantification of this compound in aqueous samples.

Instrumentation:

  • HPLC system with a pump, autosampler, and column oven.

  • Charged Aerosol Detector (CAD).

  • Hydrophilic Interaction Chromatography (HILIC) column (e.g., silica-based with an amide or cyano stationary phase).

Reagents:

  • Acetonitrile (HPLC grade).

  • Ultrapure water.

  • This compound standard.

Procedure:

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of 80:20 (v/v) acetonitrile:water. Degas the mobile phase before use.

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Perform serial dilutions to create a series of calibration standards (e.g., 1-100 µg/mL).

  • Sample Preparation: Centrifuge samples to remove any particulate matter. Dilute the supernatant in the mobile phase to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Column: HILIC column (e.g., 4.6 x 250 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • CAD Nebulizer Temperature: 35°C.

    • CAD Evaporation Tube Temperature: 50°C.

  • Data Analysis: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides high specificity and sensitivity and is ideal for complex matrices, though it requires a derivatization step.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for sugar analysis (e.g., 5% phenyl-methylpolysiloxane).

Reagents:

  • Pyridine.

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • This compound standard.

Procedure:

  • Standard and Sample Preparation:

    • Accurately weigh a known amount of this compound standard or the sample into a reaction vial.

    • Lyophilize the samples to dryness.

  • Derivatization:

    • Add 50 µL of pyridine to the dried sample/standard and vortex.

    • Add 50 µL of BSTFA with 1% TMCS.

    • Seal the vial and heat at 70°C for 1 hour.

  • GC-MS Conditions:

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Scan Range: m/z 50-600.

  • Data Analysis: Identify the trimethylsilyl (TMS) derivative of this compound based on its retention time and mass spectrum.[2] Quantify using a calibration curve constructed from the peak areas of the derivatized standards.

Colorimetric Assay for Lactonase Activity

This assay indirectly quantifies lactones by measuring the rate of their hydrolysis by a lactonase, which leads to a pH change detected by an indicator.[3]

Instrumentation:

  • Microplate reader capable of measuring absorbance at 577 nm.

Reagents:

  • Lactonase enzyme (e.g., from Mycoplasma synoviae).

  • Bicine buffer (2.5 mM, pH 8.3) containing 0.2 M NaCl.

  • Cresol purple indicator solution (0.1 mM in 1% DMSO).

  • This compound standard.

Procedure:

  • Reagent Preparation: Prepare a stock solution of this compound and create serial dilutions in the Bicine buffer.

  • Assay Setup (in a 96-well plate):

    • Add 180 µL of Bicine buffer to each well.

    • Add 10 µL of the cresol purple indicator solution.

    • Add 10 µL of the this compound standard or sample.

    • Initiate the reaction by adding 10 µL of the lactonase enzyme solution.

  • Measurement: Immediately place the plate in the microplate reader and measure the change in absorbance at 577 nm over time (e.g., every 30 seconds for 10 minutes).

  • Data Analysis: The rate of change in absorbance is proportional to the rate of lactone hydrolysis. Create a standard curve by plotting the initial reaction rates against the concentration of the this compound standards. Determine the concentration in the samples from this curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing start Sample Collection extraction Extraction start->extraction filtration Filtration/ Centrifugation extraction->filtration hplc HPLC Analysis filtration->hplc gcms GC-MS Analysis (with Derivatization) filtration->gcms colorimetric Colorimetric Assay filtration->colorimetric calibration Calibration Curve Construction hplc->calibration gcms->calibration colorimetric->calibration quantification Quantification calibration->quantification validation Method Validation quantification->validation end end validation->end Final Report

Caption: General experimental workflow for the quantification of this compound.

enzyme_inhibition substrate Substrate enzyme Enzyme (e.g., Lactonase) substrate->enzyme Binds to active site product Product (e.g., D-Xylonic Acid) enzyme->product Catalyzes conversion inhibitor This compound (Potential Inhibitor) inhibitor->enzyme Inhibits (Competitive or Non-competitive)

Caption: Potential inhibitory role of this compound on enzymatic activity.

References

A Structural and Functional Comparison of D-Xylono-1,4-lactone and L-Arabino-1,4-lactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the structural and functional properties of D-Xylono-1,4-lactone and L-Arabino-1,4-lactone, two stereoisomeric sugar lactones. This comparison is supported by available experimental data to aid in research and development applications.

Introduction

This compound and L-Arabino-1,4-lactone are five-membered ring structures derived from the oxidation of D-xylose and L-arabinose, respectively. Despite sharing the same molecular formula and mass, their distinct stereochemistry leads to differences in their three-dimensional structure and biological activity. Understanding these differences is crucial for their application in various fields, including enzymology and drug discovery.

Structural Comparison

This compound and L-Arabino-1,4-lactone are epimers at the C4 position of the carbon chain from which they are derived (D-xylonic acid and L-arabinonic acid). This difference in stereochemistry dictates the spatial arrangement of the hydroxyl groups relative to the lactone ring.

Key Structural Features:

FeatureThis compoundL-Arabino-1,4-lactone
Systematic Name (3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one[1](3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one[2]
Molecular Formula C₅H₈O₅[1]C₅H₈O₅[2]
Molecular Weight 148.11 g/mol [1]148.11 g/mol [2]
Stereochemistry The hydroxyl groups at C2, C3, and the hydroxymethyl group at C4 are in a trans-trans and trans configuration relative to each other, respectively.The hydroxyl groups at C2 and C3 are trans to each other, while the hydroxymethyl group at C4 is cis to the C3 hydroxyl group.

Note: As of the latest search, experimental crystal structure data for this compound and L-Arabino-1,4-lactone are not publicly available in the Cambridge Crystallographic Data Centre (CCDC) or the Protein Data Bank (PDB). The structural comparison is therefore based on their known stereochemical configurations.

Physicochemical Properties

The stereochemical differences between these two lactones can influence their physical properties, although comprehensive comparative experimental data is limited.

PropertyThis compoundL-Arabino-1,4-lactone
Appearance White to off-white solid[3]Data not available
Water Solubility Very soluble[3]Data not available

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structural details of molecules in solution. While a direct comparative study is not available, published data for this compound provides a basis for understanding its structure.

¹H and ¹³C NMR Data for this compound (in D₂O):

Atom No.¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm) and Coupling Constants (J, Hz)
C1178.3-
C270.54.67 (d, J=5.1)
C369.54.50 (dd, J=4.4)
C481.64.56 (dt, J=2.6, 7.6)
C559.73.81-3.89 (m)

Biological Activity: A Case Study in Enzymatic Hydrolysis

A significant area where the structural differences between these lactones manifest is in their interaction with enzymes. A study on a novel lactonase from Mycoplasma synoviae provides a direct comparison of the enzymatic hydrolysis of the 5-phosphate derivatives of both this compound and L-Arabino-1,4-lactone.

Kinetic Parameters for the Hydrolysis of Phosphorylated Lactones by a Novel Lactonase:

Substratekcat/Km (M⁻¹s⁻¹)
This compound-5-phosphate4.7 x 10⁴
L-Arabino-1,4-lactone-5-phosphate1.3 x 10⁴

This data indicates that the enzyme has a higher catalytic efficiency for the D-Xylono isomer.[5]

Experimental Protocols

Synthesis of Aldono-1,4-lactones

A general and established method for the synthesis of aldono-1,4-lactones is the oxidation of the corresponding aldose sugar using bromine water.[4]

Protocol for the Synthesis of this compound:

  • Dissolution: Dissolve D-xylose in water.

  • Oxidation: Cool the solution in an ice bath and slowly add bromine water while stirring. The reaction is typically carried out in the presence of a mild base like barium carbonate to neutralize the HBr formed.

  • Reaction Monitoring: Monitor the reaction for the disappearance of the starting material using a suitable method (e.g., thin-layer chromatography).

  • Work-up: Upon completion, remove the excess bromine by bubbling air through the solution. Filter off the barium salts.

  • Lactonization: Acidify the filtrate to a low pH (e.g., with sulfuric acid) and concentrate the solution under reduced pressure. The acidic conditions and removal of water promote the formation of the lactone.

  • Purification: The resulting crude lactone can be purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate.

Protocol for the Synthesis of L-Arabino-1,4-lactone:

The same general protocol can be applied for the synthesis of L-Arabino-1,4-lactone, starting from L-arabinose.

Characterization of Aldono-1,4-lactones

The synthesized lactones can be characterized using a variety of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and stereochemistry.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretch of the lactone ring (typically around 1770 cm⁻¹ for γ-lactones).[4]

  • Melting Point Analysis: To assess the purity of the synthesized compound.

  • Polarimetry: To measure the specific rotation, which is a characteristic physical property of chiral molecules.

Signaling Pathways and Experimental Workflows

The stereochemistry of these lactones is critical for their recognition by enzymes and their subsequent role in metabolic pathways. For example, D-arabinono-1,4-lactone is a substrate for D-arabinono-1,4-lactone oxidase, an enzyme involved in the biosynthesis of D-erythroascorbic acid, a vitamin C analog.[6][7]

Stereochemical_Relationship Stereochemical Relationship and Synthesis Pathway cluster_synthesis Synthesis D_Xylose D-Xylose D_Xylono_lactone This compound D_Xylose->D_Xylono_lactone Oxidation L_Arabinose L-Arabinose L_Arabino_lactone L-Arabino-1,4-lactone L_Arabinose->L_Arabino_lactone Oxidation D_Xylono_lactone->L_Arabino_lactone Epimers at C4 of parent acid

Caption: Stereochemical relationship and synthesis pathway of the two lactones.

Experimental_Workflow General Experimental Workflow for Synthesis and Characterization start Start: Aldose (D-Xylose or L-Arabinose) oxidation Oxidation with Bromine Water start->oxidation workup Reaction Work-up and Purification oxidation->workup lactone Aldono-1,4-lactone workup->lactone characterization Characterization (NMR, MS, IR, etc.) lactone->characterization data Structural and Purity Data characterization->data

Caption: A generalized workflow for the synthesis and characterization of aldono-1,4-lactones.

Conclusion

This compound and L-Arabino-1,4-lactone, while structurally similar, exhibit key differences in their stereochemistry that influence their biological activity. The provided data, particularly the enzymatic hydrolysis study, highlights the importance of these subtle structural variations in molecular recognition by enzymes. The detailed experimental protocols offer a starting point for researchers to synthesize and further investigate these compounds. Future studies obtaining crystal structures and more extensive comparative biological data will be invaluable in further elucidating the distinct roles of these stereoisomers.

References

A Comparative Guide to the Kinetic Profile of D-Xylono-1,4-lactonase and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative kinetic analysis of D-Xylono-1,4-lactonase and related enzymes that act on similar substrates. The data presented herein, supported by detailed experimental protocols, offers insights into the substrate specificity and catalytic efficiency of these enzymes, which is crucial for applications in biocatalysis, metabolic pathway engineering, and drug development.

Kinetic Performance Comparison

The catalytic efficiency of D-Xylono-1,4-lactonase from Caulobacter crescentus (Cc XylC) and two 5-phospho-D-xylono-1,4-lactonases from Mycoplasma synoviae (MS53_0025) and Mycoplasma agalactiae (MAG_6390) were evaluated against various substrates. The results, summarized in the table below, highlight the distinct substrate preferences of these enzymes.

EnzymeSubstratekcat/KM (M⁻¹s⁻¹)
Cc XylC (EC 3.1.1.68)D-xylono-1,4-lactone(5.4 ± 0.9) x 10³
D-glucono-1,5-lactone(4.9 ± 0.9) x 10³
MS53_0025 (EC 3.1.1.104)This compound-5-phosphate4.7 x 10⁴
L-arabino-1,4-lactone-5-phosphate1.3 x 10⁴
MAG_6390 (EC 3.1.1.104)This compound-5-phosphate5.7 x 10⁴
L-arabino-1,4-lactone-5-phosphate2.2 x 10⁴

Cc XylC demonstrates activity on non-phosphorylated sugar lactones, with similar catalytic efficiencies for both this compound and D-glucono-1,5-lactone[1][2][3]. In contrast, the enzymes from Mycoplasma species are highly specific for phosphorylated substrates, exhibiting significantly higher catalytic efficiencies towards this compound-5-phosphate and L-arabino-1,4-lactone-5-phosphate[4][5]. This specificity for phosphorylated forms is a key differentiator for this class of lactonases[6].

Enzymatic Hydrolysis of this compound

The fundamental reaction catalyzed by D-Xylono-1,4-lactonase is the hydrolysis of the ester bond in the lactone ring to produce D-xylonate.

hydrolysis_reaction This compound This compound D-xylonate D-xylonate This compound->D-xylonate + H2O H2O H2O H2O->D-xylonate enzyme D-Xylono-1,4-lactonase enzyme->D-xylonate

Caption: Enzymatic hydrolysis of this compound.

Experimental Protocols

The kinetic parameters presented in this guide were determined using established methodologies. Below are detailed protocols for two common assays for measuring lactonase activity.

pH-Sensitive Colorimetric Assay

This method is suitable for monitoring the hydrolysis of lactones that results in the production of an acidic product.

Principle: The enzymatic hydrolysis of the lactone ring generates a carboxylic acid, leading to a decrease in the pH of the reaction mixture. This pH change is monitored using a pH indicator dye, such as cresol purple, which exhibits a change in absorbance at a specific wavelength.

Materials:

  • SPECTRAmax-340 plate reader or equivalent spectrophotometer

  • Purified lactonase enzyme

  • Lactone substrate (e.g., this compound)

  • Bicine buffer (2.5 mM, pH 8.3)

  • Sodium chloride (NaCl, 0.2 M)

  • Cresol purple (0.1 mM in 1% DMSO)

  • 96-well microplate

Procedure:

  • Prepare a reaction mixture containing 2.5 mM Bicine buffer (pH 8.3), 0.2 M NaCl, and 0.1 mM cresol purple.

  • Add the lactone substrate to the reaction mixture at various concentrations (e.g., 0.01–2 mM).

  • Initiate the reaction by adding a known concentration of the purified lactonase enzyme.

  • Immediately monitor the change in absorbance at 577 nm using a plate reader at a constant temperature.

  • The initial reaction rates are determined from the linear portion of the absorbance versus time curve.

  • Kinetic parameters (Km and Vmax) are calculated by fitting the initial rate data to the Michaelis-Menten equation. The kcat is determined from Vmax and the enzyme concentration.

pH-Stat Titration Assay

This method directly measures the production of acid during the enzymatic reaction by continuously titrating it with a base to maintain a constant pH.

Principle: As the lactonase hydrolyzes the substrate, the resulting carboxylic acid releases protons into the solution. A pH-stat apparatus, consisting of a pH electrode and an automatic titrator, maintains a constant pH in the reaction vessel by adding a standard base solution (e.g., NaOH) at a rate equal to the rate of acid production. The rate of base addition is recorded and is directly proportional to the enzyme activity.

Materials:

  • pH-stat/end-point titrator with a reaction vessel and a chart recorder

  • Purified lactonase enzyme

  • Lactone substrate

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.025 N)

  • Thermostated reaction vessel

  • Nitrogen gas supply

Procedure:

  • Temper the substrate solution to the desired reaction temperature (e.g., 37°C) in the reaction vessel.

  • Adjust the pH of the substrate solution to the desired setpoint (e.g., pH 9.0) before adding the enzyme.

  • To eliminate CO2 uptake from the air, which can affect the pH, blanket the reaction solution with a stream of nitrogen gas.

  • Initiate the reaction by adding a known amount of the enzyme.

  • The pH-stat will automatically add the NaOH solution to maintain the pH at the setpoint.

  • Record the volume of NaOH added over time. The initial rate of the reaction is determined from the slope of the linear portion of the titration curve.

  • A control reaction with heat-inactivated enzyme should be performed to account for any non-enzymatic hydrolysis or instrumental drift, and this background rate is subtracted from the enzyme-catalyzed reaction rate.

  • Kinetic parameters are determined by measuring the initial rates at various substrate concentrations and fitting the data to the Michaelis-Menten equation.

Experimental Workflow for Kinetic Analysis

The general workflow for determining the kinetic parameters of a lactonase is outlined below.

kinetic_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Enzyme Purify Enzyme Reaction Initiate Enzymatic Reaction Enzyme->Reaction Substrate Prepare Substrate Solutions (Varying Concentrations) Substrate->Reaction Assay Prepare Assay Buffer and Reagents Assay->Reaction Monitor Monitor Reaction Progress (e.g., Absorbance Change or Titrant Volume) Reaction->Monitor Rates Calculate Initial Reaction Rates Monitor->Rates Plot Plot Rates vs. Substrate Concentration Rates->Plot Fit Fit Data to Michaelis-Menten Equation Plot->Fit Params Determine Km, Vmax, kcat, kcat/KM Fit->Params

Caption: General workflow for kinetic analysis of lactonase.

References

Validating the Mechanism of Action of D-Xylono-1,4-lactone: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of D-Xylono-1,4-lactone's mechanism of action with alternative molecules, supported by available experimental data and detailed protocols.

This compound, a sugar lactone derived from D-xylose, is a molecule of interest in the study of carbohydrate metabolism and enzyme inhibition. Its primary mechanism of action is believed to be the inhibition of glycosidases, particularly β-xylosidases. This guide delves into the specifics of this mechanism, compares its potential efficacy with other known glycosidase inhibitors, and provides the necessary experimental frameworks for its validation.

Mechanism of Action: A Tale of Two Isomers

The inhibitory activity of this compound is thought to be mediated through its isomerization to D-xylono-1,5-lactone.[1][2] It is this five-membered ring structure that is postulated to act as a transition-state analog for the hydrolysis of xylosides, thereby competitively inhibiting the action of β-xylosidases. This inhibitory effect is a common characteristic among aldonolactones, which often exhibit greater inhibitory potential towards glycosidases of the corresponding sugar configuration.[1][2]

The enzymatic hydrolysis of this compound to D-xylonate is catalyzed by the enzyme xylono-1,4-lactonase (EC 3.1.1.68) and is a key step in the pentose and glucuronate interconversion pathways.[3] However, its structural similarity to the transition state of glycoside hydrolysis allows it to interfere with the function of other carbohydrate-processing enzymes.

Comparative Analysis of β-Xylosidase Inhibitors

To objectively evaluate the potential of this compound as a β-xylosidase inhibitor, it is essential to compare it with other well-characterized inhibitors. This section provides a quantitative comparison with D-xylose, a product inhibitor, and two potent, widely studied glycosidase inhibitors, Deoxynojirimycin and Castanospermine.

InhibitorTarget Enzyme (Source)Ki Value (mM)Inhibition TypeReference
D-Xyloseβ-Xylosidase (Limosilactobacillus fermentum)100.1Competitive
D-Xyloseβ-Xylosidase (Geobacillus thermoleovorans IT-08)76 ± 8.5Competitive
Deoxynojirimycinα-glucosidase (rice)Potent Inhibitor (Specific Ki not provided)Competitive
Castanospermineβ-glucosidase (almond emulsin)Potent Inhibitor (Specific Ki not provided)Mixed/Competitive
Castanospermineβ-xylosidase (fungal)Inhibitory Activity ObservedNot specified

Experimental Protocols

To validate the mechanism of action and quantify the inhibitory potency of this compound, a standardized β-xylosidase inhibition assay is required. Below are detailed methodologies for conducting such experiments.

Protocol 1: General β-Xylosidase Inhibition Assay

This protocol is adapted from standard enzymatic assays for β-xylosidase activity.

Materials:

  • β-Xylosidase enzyme solution (e.g., from Aspergillus niger or a recombinant source)

  • Substrate: p-nitrophenyl-β-D-xylopyranoside (pNPX)

  • Inhibitor solutions: this compound, D-xylose, Deoxynojirimycin, Castanospermine at various concentrations.

  • Assay Buffer: 50 mM citrate buffer, pH 5.0.

  • Stop Solution: 1 M sodium carbonate (Na₂CO₃).

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • Prepare a series of inhibitor dilutions in the assay buffer.

  • In a 96-well microplate, add 20 µL of each inhibitor dilution to the respective wells. For the control (uninhibited reaction), add 20 µL of assay buffer.

  • Add 20 µL of the β-xylosidase enzyme solution to each well.

  • Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 50°C) for 10 minutes.

  • Initiate the reaction by adding 160 µL of the pNPX substrate solution (final concentration, e.g., 2 mM) to each well.

  • Incubate the plate at the optimal temperature for a defined period (e.g., 15 minutes).

  • Stop the reaction by adding 50 µL of 1 M Na₂CO₃ to each well.

  • Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

  • To determine the Ki value and the type of inhibition, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Lineweaver-Burk or Dixon plots.

Protocol 2: Enzyme-Coupled Assay for Natural Substrates

This protocol allows for the use of natural substrates like xylobiose.

Materials:

  • β-Xylosidase enzyme.

  • Natural substrate (e.g., xylobiose).

  • Inhibitor solutions.

  • Coupling enzymes: D-xylose isomerase and D-glucitol dehydrogenase.

  • NADH.

  • Assay Buffer: 50 mM phosphate buffer, pH 7.0.

  • Spectrophotometer.

Procedure:

  • Set up reaction mixtures containing the assay buffer, NADH, coupling enzymes, and various concentrations of the inhibitor.

  • Add the β-xylosidase enzyme to the mixture.

  • Initiate the reaction by adding the natural substrate (e.g., xylobiose).

  • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH and is proportional to the amount of D-xylose produced.

  • Calculate the initial reaction velocities at different inhibitor concentrations.

  • Analyze the data using appropriate kinetic models to determine the IC50 and Ki values.

Visualizing the Molecular Pathways

To better understand the context of this compound's action, the following diagrams illustrate the relevant metabolic pathways.

D_Xylose_Metabolism D-Xylose D-Xylose This compound This compound D-Xylose->this compound Xylose Dehydrogenase D-Xylonic Acid D-Xylonic Acid This compound->D-Xylonic Acid Xylonolactonase 2-Keto-3-deoxy-D-xylonate 2-Keto-3-deoxy-D-xylonate D-Xylonic Acid->2-Keto-3-deoxy-D-xylonate Xylonate Dehydratase Pyruvate + Glycolaldehyde Pyruvate + Glycolaldehyde 2-Keto-3-deoxy-D-xylonate->Pyruvate + Glycolaldehyde KDPG Aldolase Central Metabolism Central Metabolism Pyruvate + Glycolaldehyde->Central Metabolism

Caption: Oxidative pathway of D-xylose metabolism.

Pentose_Phosphate_Pathway Glucose-6-Phosphate Glucose-6-Phosphate 6-Phosphoglucono-δ-lactone 6-Phosphoglucono-δ-lactone Glucose-6-Phosphate->6-Phosphoglucono-δ-lactone G6P Dehydrogenase 6-Phosphogluconate 6-Phosphogluconate 6-Phosphoglucono-δ-lactone->6-Phosphogluconate Lactonase Ribulose-5-Phosphate Ribulose-5-Phosphate 6-Phosphogluconate->Ribulose-5-Phosphate 6PG Dehydrogenase Xylulose-5-Phosphate Xylulose-5-Phosphate Ribulose-5-Phosphate->Xylulose-5-Phosphate Epimerase Ribose-5-Phosphate Ribose-5-Phosphate Ribulose-5-Phosphate->Ribose-5-Phosphate Isomerase Glycolysis Intermediates Glycolysis Intermediates Xylulose-5-Phosphate->Glycolysis Intermediates Nucleotide Synthesis Nucleotide Synthesis Ribose-5-Phosphate->Nucleotide Synthesis

Caption: Overview of the Pentose Phosphate Pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Solution Enzyme Solution Microplate Incubation Microplate Incubation Enzyme Solution->Microplate Incubation Substrate Solution (pNPX) Substrate Solution (pNPX) Reaction Initiation Reaction Initiation Substrate Solution (pNPX)->Reaction Initiation Inhibitor Dilutions Inhibitor Dilutions Inhibitor Dilutions->Microplate Incubation Microplate Incubation->Reaction Initiation Reaction Termination Reaction Termination Reaction Initiation->Reaction Termination Absorbance Reading Absorbance Reading Reaction Termination->Absorbance Reading IC50/Ki Calculation IC50/Ki Calculation Absorbance Reading->IC50/Ki Calculation

Caption: Workflow for β-Xylosidase Inhibition Assay.

References

A Researcher's Guide to Selecting D-Xylono-1,4-lactone: A Comparative Approach

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the purity and consistency of reagents are paramount. D-Xylono-1,4-lactone, a key intermediate in various biological pathways and a valuable chiral building block, is no exception. The choice of supplier can significantly impact experimental outcomes. This guide provides a framework for a comparative study of this compound from different suppliers, complete with experimental protocols and data presentation templates to aid in making an informed decision.

Understanding the Importance of Purity

This compound is a naturally occurring sugar lactone that plays a role in the pentose phosphate pathway. Its purity is critical for applications ranging from enzymatic assays to the synthesis of complex molecules. Impurities can lead to erroneous results, side reactions, and a lack of reproducibility. Therefore, a thorough evaluation of the material from different suppliers is a crucial first step in any research endeavor.

Key Quality Parameters for Comparison

A comprehensive comparison of this compound from various suppliers should focus on several key quality attributes. These are typically reported on a Certificate of Analysis (CoA). When comparing suppliers, it is essential to request and scrutinize the CoA for each batch.

Table 1: Comparative Data Template for this compound from Different Suppliers

ParameterSupplier A (Lot #)Supplier B (Lot #)Supplier C (Lot #)Acceptance Criteria
Physical Properties
AppearanceWhite to off-white crystalline powderWhite to off-white crystalline powderWhite to off-white crystalline powderConforms to description
SolubilitySoluble in waterSoluble in waterSoluble in waterConforms to description
Chemical Properties
Identification by FTIRConforms to reference spectrumConforms to reference spectrumConforms to reference spectrumConforms
Purity by HPLC/GC≥98.0%[1]≥95.0% (GC)>98.00%Report value
Specific Rotation [α]DReport valueReport valueReport valueReport value (compare to literature)
Water Content (Karl Fischer)Report valueReport valueReport value≤ 1.0%
Residual SolventsReport valueReport valueReport valueConforms to USP <467>
Biological Properties
Endotoxin Levels (optional)Report valueReport valueReport valueAs required by application

Experimental Protocols for Quality Assessment

To independently verify the quality of this compound from different suppliers, a series of analytical tests should be performed. The following are detailed protocols for key experiments.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method provides a quantitative measure of the purity of this compound and can detect the presence of any non-volatile impurities. While a specific monograph for this compound may not be readily available in all pharmacopeias, a general method for related sugar lactones can be adapted. A method similar to that used for other lactones can be employed.[2]

Methodology:

  • Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm) is suitable for this analysis.

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH 3) is a common mobile phase for polar analytes like lactones.[2] The gradient or isocratic conditions should be optimized to achieve good separation of the main peak from any impurities.

  • Flow Rate: A typical flow rate is 1.0 mL/min.[2]

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is often used for compounds with limited chromophores.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).

  • Standard Preparation: Prepare a reference standard of this compound of known high purity in the same manner.

  • Analysis: Inject equal volumes of the sample and standard solutions into the chromatograph. The purity is calculated by comparing the peak area of the analyte in the sample to that of the standard.

Identification by Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is a powerful technique for confirming the identity of a compound by analyzing its characteristic molecular vibrations. The FTIR spectrum of a sample should be compared to a reference spectrum.

Methodology:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet.

  • Instrument Parameters: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Data Interpretation: The spectrum should exhibit characteristic peaks for the functional groups present in this compound, including:

    • A strong, broad absorption band in the region of 3600-3200 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups.

    • A strong absorption band around 1770-1750 cm⁻¹ due to the C=O stretching of the γ-lactone ring.[3]

    • C-O stretching vibrations in the fingerprint region (1300-1000 cm⁻¹). The obtained spectrum should be overlaid with a reference spectrum for a positive identification.[4]

Chiral Purity Assessment by Polarimetry

This compound is a chiral molecule, and its biological activity is dependent on its stereochemistry. Polarimetry is used to measure the specific rotation of the compound, which is a characteristic physical property of a chiral substance.

Methodology:

  • Instrumentation: A calibrated polarimeter.

  • Sample Preparation: Accurately prepare a solution of this compound in a suitable solvent (e.g., water) at a known concentration (c), typically in g/mL.

  • Measurement:

    • Calibrate the polarimeter with the solvent blank.

    • Fill the polarimeter cell of a known path length (l) in decimeters (dm) with the sample solution.

    • Measure the observed rotation (α) at a specific temperature (typically 20°C or 25°C) and wavelength (usually the sodium D-line at 589 nm).

  • Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l * c) The obtained value should be compared with the literature value for this compound. A significant deviation may indicate the presence of the L-enantiomer or other optically active impurities.

Visualizing Workflows and Pathways

To further aid in the understanding of the experimental process and the biological context of this compound, the following diagrams are provided.

experimental_workflow cluster_procurement 1. Procurement cluster_analysis 2. Quality Assessment cluster_decision 3. Supplier Selection s1 Identify Potential Suppliers s2 Request Certificate of Analysis (CoA) s1->s2 s3 Procure Samples s2->s3 a1 Purity by HPLC/GC s3->a1 a2 Identification by FTIR s3->a2 a3 Chiral Purity by Polarimetry s3->a3 a4 Water Content (Karl Fischer) s3->a4 d1 Compare Data to Specifications a1->d1 a2->d1 a3->d1 a4->d1 d2 Evaluate Cost and Availability d1->d2 d3 Select Optimal Supplier d2->d3

Caption: Experimental workflow for the comparative study of this compound.

pentose_phosphate_pathway g6p Glucose-6-phosphate r5p Ribulose-5-phosphate g6p->r5p Oxidative Phase xu5p Xylulose-5-phosphate r5p->xu5p dxl This compound dxa D-Xylonic acid dxl->dxa Hydrolysis dxa->xu5p Further Metabolism ga3p Glyceraldehyde-3-phosphate xu5p->ga3p s7p Sedoheptulose-7-phosphate xu5p->s7p e4p Erythrose-4-phosphate s7p->e4p f6p Fructose-6-phosphate e4p->f6p f6p->g6p Glycolysis/Gluconeogenesis supplier_selection_logic start Start: Need this compound c1 Purity ≥ 98%? start->c1 c2 Correct Chiral Purity? c1->c2 Yes reject Reject Supplier c1->reject No c3 Acceptable Impurity Profile? c2->c3 Yes c2->reject No c4 Cost-Effective? c3->c4 Yes c3->reject No select Select Supplier c4->select Yes c4->reject No

References

A Comparative Guide to the In Vitro and In Vivo Activity of D-Xylono-1,4-lactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known activities of D-Xylono-1,4-lactone, a naturally occurring sugar lactone, in both laboratory (in vitro) and living organism (in vivo) settings. While direct comparative studies on the pharmacological effects of this compound are limited, this document synthesizes the available information, drawing parallels with structurally similar compounds to provide a framework for future research.

Introduction to this compound

This compound is a γ-lactone, a five-membered ring structure that is a derivative of D-xylonic acid.[1][2] The γ-lactone ring is a common motif in a vast number of natural compounds that exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5][6] This has led to scientific interest in the potential bioactivity of simpler sugar lactones like this compound.

Chemically, this compound is an intermediate in the conversion of D-xylose to D-xylonate, a process of interest in biofuel and bioplastic production.[7][8] In aqueous solutions, it can be hydrolyzed to D-xylonic acid either spontaneously or through enzymatic catalysis by the enzyme xylono-1,4-lactonase.[9][10]

In Vivo Activity in Microbial Systems

The most well-documented in vivo activity of this compound is within microbial systems, specifically in the context of metabolic engineering. In engineered Saccharomyces cerevisiae used to produce D-xylonate, this compound is an intracellular intermediate.

Key Observation: The rapid enzymatic conversion of this compound to D-xylonic acid inside the yeast cells leads to a significant drop in intracellular pH.[7] This acidification of the cytoplasm has been shown to decrease cell viability and vitality, acting as a point of cytotoxicity.[7][8]

Table 1: Comparison of Engineered S. cerevisiae Strains with and without Xylonolactonase (xylC)

ParameterStrain Expressing xylB (D-xylose dehydrogenase) OnlyStrain Expressing xylB and xylC (D-xylonolactonase)Reference
Primary Product D-xylono-γ-lactone and D-xylonatePrimarily D-xylonate (rapid conversion)[1][3]
Cell Viability 91% of cells remain fluorescent (viable) after 4.5hOnly 1% of cells remain fluorescent (viable) after 4.5h[1][3]
Intracellular pH Gradual, slow decreaseRapid and significant decrease[1]

This represents a clear case where the in vivo metabolic activity of this compound directly impacts the host organism's survival.

A Framework for Pharmacological Comparison: The Case of a Structural Analog

In Vitro Activity of D-Saccharic acid-1,4-lactone (DSL)

In vitro studies on DSL have focused on its ability to protect cells from oxidative stress. A key model involves challenging murine hepatocytes with tertiary butyl hydroperoxide (TBHP), a potent oxidizing agent.

Table 2: In Vitro Cytoprotective Effects of DSL on TBHP-Treated Murine Hepatocytes

Experimental ReadoutControl CellsTBHP-Treated CellsDSL + TBHP-Treated CellsReference
Cell Viability (%) 10052.385.7[11]
Membrane Leakage (LDH release, %) 12.148.519.8[11]
Reactive Oxygen Species (ROS) Level BaselineSignificantly IncreasedNear-Baseline[11]
Mitochondrial Membrane Potential NormalDisruptedMaintained[11]
Apoptotic Cell Death MinimalIncreasedSignificantly Reduced[11]
In Vivo Activity of D-Saccharic acid-1,4-lactone (DSL)

In vivo studies have corroborated the protective effects of DSL, particularly in models of carcinogenesis. For instance, DSL has been shown to increase the survival rate of rats with diethylnitrosamine (DEN)-induced liver cancer.[12]

Table 3: In Vivo Protective Effects of DSL in a Rat Model of Liver Cancer

ParameterHealthy Control RatsDEN-Induced Cancer RatsDEN-Induced Cancer Rats + Oral DSLReference
20-Week Survival Rate 100%45%70%[12]
Serum α-fetoprotein (ng/mL) Normal18.56 ± 4.6514.28 ± 2.89[12]
Fischer's Ratio (serum amino acids) 2.3 ± 0.121.62 ± 0.211.89 ± 0.22[12]

Proposed Experimental Protocols for this compound

Based on the data from analogous compounds, a logical next step is to directly assess the bioactivity of this compound. Below are proposed protocols for a comprehensive comparison.

In Vitro Cytotoxicity and Cytoprotection Assay

Objective: To determine the direct cytotoxicity of this compound and its potential to protect cells from oxidative stress.

Methodology:

  • Cell Culture: Human liver hepatocellular carcinoma cells (HepG2) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, maintained at 37°C in a 5% CO₂ incubator.

  • Cytotoxicity Assay (MTT Assay):

    • Seed HepG2 cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

    • Treat cells with increasing concentrations of this compound (e.g., 0, 10, 50, 100, 250, 500 µM) for 24 and 48 hours.

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm using a microplate reader to determine cell viability.

  • Cytoprotection Assay:

    • Pre-treat HepG2 cells with various concentrations of this compound for 2 hours.

    • Induce oxidative stress by adding a sub-lethal concentration of TBHP (e.g., 200 µM) and incubate for 24 hours.

    • Assess cell viability using the MTT assay as described above.

    • Measure ROS levels using a fluorescent probe like DCFDA.

    • Analyze mitochondrial membrane potential using a dye such as JC-1.

In Vivo Anti-inflammatory Activity Assay

Objective: To evaluate the potential anti-inflammatory effects of this compound in a murine model.

Methodology:

  • Animal Model: Use male BALB/c mice, 6-8 weeks old.

  • Carrageenan-Induced Paw Edema:

    • Acclimatize mice and divide them into groups (e.g., Vehicle control, this compound low dose, this compound high dose, Positive control - Indomethacin).

    • Administer this compound (e.g., 25 and 50 mg/kg) or vehicle orally one hour before the inflammatory insult.

    • Induce inflammation by injecting 1% carrageenan solution into the sub-plantar surface of the right hind paw.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-injection.

    • Calculate the percentage inhibition of edema for each group compared to the vehicle control.

  • Tissue Analysis:

    • At the end of the experiment, euthanize the animals and collect the paw tissue.

    • Homogenize the tissue to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits.

Visualizing Experimental Workflows and Pathways

Proposed Signaling Pathway for Cytoprotection

The following diagram illustrates the hypothesized mechanism by which a sugar lactone like this compound could protect a cell from oxidative stress, based on the data from DSL.

Cytoprotection_Pathway TBHP TBHP (Oxidative Stress) ROS Increased ROS TBHP->ROS induces Mito Mitochondrial Dysfunction ROS->Mito causes Caspase Caspase Activation Mito->Caspase triggers Apoptosis Apoptosis Caspase->Apoptosis leads to Lactone This compound (Hypothesized) Lactone->ROS inhibits Lactone->Mito prevents

Caption: Hypothesized cytoprotective pathway of this compound.

Workflow for In Vivo Anti-inflammatory Assay

This diagram outlines the key steps in the proposed animal study to test for anti-inflammatory activity.

InVivo_Workflow cluster_0 Preparation cluster_1 Inflammation Induction cluster_2 Data Collection & Analysis Acclimatize 1. Acclimatize Mice Grouping 2. Group Animals Acclimatize->Grouping Dosing 3. Oral Administration (Vehicle, Lactone, or Drug) Grouping->Dosing Injection 4. Inject Carrageenan in Paw Dosing->Injection Measure 5. Measure Paw Edema (0-4 hours) Injection->Measure Analysis 6. Cytokine Analysis (ELISA) Measure->Analysis Conclusion 7. Determine Activity Analysis->Conclusion

Caption: Experimental workflow for in vivo anti-inflammatory screening.

Conclusion

The current body of scientific literature primarily details the in vivo activity of this compound within the context of microbial biotechnology, where its rapid hydrolysis can lead to cellular stress. Direct comparisons of its pharmacological or therapeutic activity in in vitro and in vivo animal models are lacking.

However, the established bioactivity of the γ-lactone chemical class and the documented protective effects of the structurally analogous D-Saccharic acid-1,4-lactone provide a strong rationale for further investigation. The experimental protocols and workflows proposed in this guide offer a clear path for researchers to systematically evaluate the potential of this compound as a novel bioactive agent, enabling a future direct comparison of its in vitro and in vivo profiles.

References

A Comparative Guide to D-Xylono-1,4-lactone and Other Key Lactones in Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Lactones, cyclic esters derived from hydroxy carboxylic acids, play pivotal roles in a myriad of metabolic pathways. Their diverse structures contribute to a wide range of biological activities, making them subjects of intense research in fields from enzymology to drug development. This guide provides a comparative overview of D-Xylono-1,4-lactone and other significant lactones—L-Gulono-1,4-lactone, D-Glucurono-6,3-lactone (Glucuronolactone), and L-Ascorbic acid 2-O-glucoside—focusing on their roles in metabolic studies, supported by available experimental data and detailed protocols.

Introduction to Key Lactones in Metabolism

This compound is a naturally occurring xylonolactone that serves as an intermediate in the pentose and glucuronate interconversion pathways[1][2][3]. Its metabolic fate is primarily dictated by the enzyme D-xylono-1,4-lactonase, which hydrolyzes it to D-xylonic acid[1][4][5]. This conversion is a key step in the utilization of D-xylose, a major component of hemicellulose.

L-Gulono-1,4-lactone is a critical precursor in the biosynthesis of L-ascorbic acid (Vitamin C) in many animal species[6][7]. The final step of this pathway is catalyzed by the enzyme L-gulono-1,4-lactone oxidase[6][7]. Humans and some other species lack a functional version of this enzyme, necessitating dietary intake of Vitamin C.

D-Glucurono-6,3-lactone , commonly known as Glucuronolactone, is an endogenous metabolite involved in detoxification processes[8][9]. It is a component of connective tissues and is metabolized to glucaric acid, xylitol, and L-xylulose. Glucuronolactone can also act as an inhibitor of the enzyme β-glucuronidase, which is involved in the metabolism of various drugs and endogenous compounds[9].

L-Ascorbic acid 2-O-glucoside (AA-2G) is a stable, synthetic derivative of Vitamin C. Its stability allows for its use in various applications, including cosmetics, where it is enzymatically hydrolyzed by α-glucosidase to release active ascorbic acid over a prolonged period[10][11].

Comparative Enzyme Kinetics

The metabolic impact of these lactones is largely determined by the kinetics of the enzymes that act upon them. While direct comparative studies under identical conditions are scarce, the available data from various sources provide insights into their enzymatic processing.

LactoneEnzymeEnzyme Commission (EC) NumberKinetic ParameterValueOrganism/SourceReference(s)
This compound-5-phosphate 5-phospho-D-xylono-1,4-lactonase3.1.1.104kcat/Km4.7 x 10⁴ M⁻¹s⁻¹Mycoplasma synoviae[12]
L-Gulono-1,4-lactone L-Gulono-1,4-lactone oxidase1.1.3.8Km24 ± 1 mMGrifola frondosa[8]
Km53.5 ± 5 µM (full-length)Rat (recombinant)[13]
Km42 ± 6.3 µM (C-terminal domain)Rat (recombinant)[13]
D-Glucurono-6,3-lactone (related) β-Glucuronidase (inhibited by glucaric acid, a metabolite)3.2.1.31Ki (Glycyrrhizin)470 µMHuman Liver[14]
Ki (Estradiol 3-glucuronide)0.9 mMHuman Liver[14]
L-Ascorbic acid 2-O-glucoside α-Glucosidase3.2.1.20-Hydrolysis confirmedRice seed[15]

Note: The kinetic data presented are from different studies and experimental conditions, which should be considered when making comparisons. For this compound, kinetic data is for the phosphorylated form as directly comparable data for the non-phosphorylated form was not available in the searched literature.

Metabolic Pathways and Key Functions

The distinct roles of these lactones are best understood by examining the metabolic pathways in which they participate.

This compound in the Pentose Phosphate Pathway and Glucuronate Interconversions

This compound is an intermediate in the metabolism of D-xylose, linking it to the pentose phosphate pathway (PPP) and the glucuronate-xylulose cycle. The hydrolysis of this compound to D-xylonate is a crucial step for further metabolism.

D_Xylono_1_4_lactone_Pathway D_Xylose D-Xylose D_Xylono_1_4_lactone This compound D_Xylose->D_Xylono_1_4_lactone Xylose Dehydrogenase D_Xylonate D-Xylonate D_Xylono_1_4_lactone->D_Xylonate D-Xylono-1,4-lactonase PPP Pentose Phosphate Pathway D_Xylonate->PPP L_Gulono_1_4_lactone_Pathway UDP_Glucuronic_Acid UDP-Glucuronic Acid L_Gulonic_Acid L-Gulonic Acid UDP_Glucuronic_Acid->L_Gulonic_Acid L_Gulono_1_4_lactone L-Gulono-1,4-lactone L_Gulonic_Acid->L_Gulono_1_4_lactone Ascorbic_Acid L-Ascorbic Acid (Vitamin C) L_Gulono_1_4_lactone->Ascorbic_Acid L-Gulono-1,4-lactone oxidase D_Glucurono_6_3_lactone_Pathway cluster_detox Detoxification cluster_ppp Metabolism Glucuronolactone D-Glucurono-6,3-lactone Glucaric_Acid D-Glucaric Acid Glucuronolactone->Glucaric_Acid Xylitol Xylitol Glucuronolactone->Xylitol Beta_Glucuronidase β-Glucuronidase Glucaric_Acid->Beta_Glucuronidase Inhibits Glucuronides Glucuronidated Toxins Toxins Toxins Glucuronides->Toxins Hydrolysis L_Xylulose L-Xylulose Xylitol->L_Xylulose PPP_entry Pentose Phosphate Pathway L_Xylulose->PPP_entry Ascorbyl_Glucoside_Pathway AA_2G L-Ascorbic acid 2-O-glucoside Ascorbic_Acid L-Ascorbic Acid AA_2G->Ascorbic_Acid α-Glucosidase Glucose Glucose AA_2G->Glucose α-Glucosidase Experimental_Workflow start Start cell_culture Culture primary hepatocytes or relevant cell line start->cell_culture treatment Treat cells with This compound, L-Gulono-1,4-lactone, Glucuronolactone, or Ascorbyl glucoside cell_culture->treatment incubation Incubate for defined time points treatment->incubation sample_collection Collect cell lysates and culture medium incubation->sample_collection analysis Analyze samples by HPLC or LC-MS/MS for lactone and metabolite levels sample_collection->analysis data_analysis Quantify metabolites and determine metabolic rates analysis->data_analysis end End data_analysis->end

References

A Comparative Guide to the Mass Spectrometric Identification of D-Xylono-1,4-lactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometric techniques for the confident identification of D-Xylono-1,4-lactone, a key intermediate in various biological pathways and a potential building block in drug development. By presenting experimental data for this compound and its isomers, this document serves as a practical resource for researchers employing mass spectrometry for the structural elucidation of small carbohydrate derivatives.

Introduction

This compound is a sugar lactone derived from D-xylose. Its accurate identification is crucial for metabolomics studies, enzymatic assays, and the synthesis of novel therapeutic agents. Mass spectrometry, a powerful analytical technique, offers the sensitivity and specificity required for the structural confirmation of such small molecules. This guide focuses on two primary mass spectrometric workflows: Gas Chromatography-Mass Spectrometry (GC-MS) of trimethylsilyl (TMS) derivatives and Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS).

Performance Comparison: this compound and Its Isomers

The primary challenge in identifying this compound lies in distinguishing it from its stereoisomers, such as D-Ribono-1,4-lactone and D-Arabinono-1,4-lactone, which share the same molecular weight and elemental formula (C₅H₈O₅, Molecular Weight: 148.11 g/mol )[1][2]. High-resolution mass spectrometry can confirm the elemental composition, but chromatographic separation or distinct fragmentation patterns are necessary for unambiguous identification.

Gas Chromatography-Mass Spectrometry (GC-MS) of TMS Derivatives

For GC-MS analysis, polar molecules like sugar lactones require derivatization to increase their volatility. Trimethylsilylation is a common and effective method. The mass spectra of the TMS-derivatized pentonolactones exhibit characteristic fragmentation patterns that can be used for their differentiation.

Table 1: Key Diagnostic Ions in the EI Mass Spectra of TMS-Derivatized Pentonolactones

CompoundMolecular Ion (M+)Key Fragment 1 (m/z)Key Fragment 2 (m/z)Key Fragment 3 (m/z)
This compound (3 TMS)364217147103
D-Ribono-1,4-lactone (3 TMS)364217147117
D-Arabinono-1,4-lactone (3 TMS)364217133117

Data for this compound and D-Ribono-1,4-lactone are based on typical fragmentation of TMS-derivatized sugars. Data for D-Arabinono-1,4-lactone is from public spectral databases[3].

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

ESI is a soft ionization technique that typically yields the protonated molecule [M+H]⁺ (m/z 149.04) for this compound. Collision-induced dissociation (CID) of this precursor ion generates a fragmentation pattern that is characteristic of the molecule's structure. While specific experimental ESI-MS/MS data for this compound is not widely published, the fragmentation of its isomers and related five-membered lactones provides a strong basis for predicting its behavior. The primary fragmentation pathways involve sequential losses of water (H₂O) and carbon monoxide (CO).

Table 2: Predicted and Observed ESI-MS/MS Fragmentation of Pentonolactones ([M+H]⁺ = 149.04)

Precursor Ion (m/z)Predicted/Observed Fragment 1 (m/z)Predicted/Observed Fragment 2 (m/z)Predicted/Observed Fragment 3 (m/z)Compound
149.04131.03 ([M+H-H₂O]⁺)113.02 ([M+H-2H₂O]⁺)103.04 ([M+H-H₂O-CO]⁺)This compound (Predicted)
149.04131.03113.02103.04D-Ribono-1,4-lactone[2]
149.04131.03113.02103.04D-Arabinono-1,4-lactone (Predicted)[1]

Experimental Protocols

Sample Preparation and Trimethylsilylation for GC-MS Analysis

This protocol is adapted from established methods for the derivatization of polar metabolites.

  • Sample Drying: Lyophilize 10-100 µg of the lactone sample to complete dryness in a micro-reaction vial.

  • Methoximation: Add 20 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried sample. Vortex for 1 minute and incubate at 60°C for 30 minutes. This step is crucial to prevent the formation of multiple anomers of reducing sugars, although less critical for lactones, it is good practice in complex metabolite mixtures.

  • Trimethylsilylation: Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) to the vial. Vortex for 1 minute and incubate at 60°C for 30 minutes.

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.

ESI-MS/MS Analysis of Underivatized Lactones
  • Sample Preparation: Dissolve the lactone sample in a suitable solvent system, typically a mixture of water and a polar organic solvent like methanol or acetonitrile, to a final concentration of 1-10 µg/mL. The addition of a small amount of formic acid (0.1%) can aid in protonation.

  • Infusion and Ionization: Introduce the sample into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min. Use positive ion mode with a capillary voltage of 3-4 kV. Optimize source parameters such as gas flow and temperature to achieve a stable signal for the protonated molecule [M+H]⁺.

  • Tandem Mass Spectrometry (MS/MS): Select the [M+H]⁺ ion (m/z 149.04) as the precursor ion for collision-induced dissociation (CID). Apply a range of collision energies (e.g., 10-30 eV) to induce fragmentation and record the resulting product ion spectrum.

Visualization of Fragmentation Pathways

The following diagrams illustrate the proposed fragmentation pathways for this compound in both GC-MS (as a TMS derivative) and ESI-MS/MS analyses.

cluster_gcms GC-MS Fragmentation of TMS-Derivatized this compound mol [M]+• m/z 364 frag1 [M-15]+ m/z 349 mol->frag1 -CH3 frag2 [M-103]+ m/z 261 mol->frag2 -CH2OTMS frag4 m/z 217 mol->frag4 frag3 [M-15-90]+ m/z 259 frag1->frag3 -TMSOH frag5 m/z 147 frag4->frag5 frag6 m/z 103 frag4->frag6

Caption: Proposed EI fragmentation of TMS-derivatized this compound.

cluster_esims ESI-MS/MS Fragmentation of Protonated this compound mol [M+H]+ m/z 149 frag1 [M+H-H2O]+ m/z 131 mol->frag1 -H2O frag2 [M+H-2H2O]+ m/z 113 frag1->frag2 -H2O frag3 [M+H-H2O-CO]+ m/z 103 frag1->frag3 -CO frag4 [M+H-2H2O-CO]+ m/z 85 frag2->frag4 -CO

Caption: Proposed ESI-MS/MS fragmentation of protonated this compound.

Conclusion

The confident identification of this compound via mass spectrometry is achievable through a comparative approach. GC-MS of TMS derivatives provides a robust method for separating and identifying isomers based on their distinct fragmentation patterns. For a direct analysis of the underivatized molecule, ESI-MS/MS offers valuable structural information through the characteristic losses of water and carbon monoxide. By utilizing the data and protocols outlined in this guide, researchers can effectively employ mass spectrometry to confirm the identity of this compound in their samples, thereby advancing their research in drug discovery and the broader life sciences.

References

Safety Operating Guide

Navigating the Disposal of D-Xylono-1,4-lactone: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, proper chemical handling and disposal are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of D-Xylono-1,4-lactone, a combustible solid used in various biochemical research applications. Adherence to these procedures is critical for minimizing environmental impact and maintaining workplace safety.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with care. As a combustible solid, it should be kept away from heat and open flames. Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative and safety information for this compound.

PropertyValueSource
Molecular FormulaC₅H₈O₅[1][2][3][4]
Molecular Weight148.11 g/mol [1][2][3][4]
Flash Point162.79 °C (325.0 °F)
Storage Class11 - Combustible Solids
Purity≥95.0% to ≥98%[1]
CAS Number15384-37-9 or 18423-66-0[1][2][3][4][5]

Step-by-Step Disposal Protocol

The disposal of this compound, like most laboratory chemicals, is regulated and must not be treated as regular trash or flushed down the sewer system.[6][7] The following protocol outlines the necessary steps for its proper disposal through an institution's Environmental Health and Safety (EHS) program.[6]

Step 1: Waste Identification and Segregation

  • Treat all this compound waste, including contaminated materials, as hazardous chemical waste.[8][9]

  • Segregate this compound waste from other incompatible chemical waste streams to prevent accidental reactions.[8][10]

Step 2: Containerization

  • Use a suitable, leak-proof container for collecting the waste. Plastic containers are often preferred over glass to minimize the risk of breakage.[6]

  • Ensure the container is compatible with this compound.

  • The container must be kept closed except when adding waste.[8]

Step 3: Labeling

  • Immediately label the waste container with a hazardous waste tag provided by your institution's EHS department.[6][9]

  • The label must include the full chemical name, "this compound," and the quantity of the waste. Avoid using abbreviations or chemical formulas.[6][8]

  • Clearly mark the container with the words "Hazardous Waste."[6]

  • Include the date of waste generation, the laboratory or room number, and the principal investigator's name and contact information.[6]

Step 4: Storage

  • Store the labeled hazardous waste container in a designated satellite accumulation area within the laboratory.[10]

  • Ensure the storage area has secondary containment to control any potential leaks or spills.[8][9]

Step 5: Disposal Request

  • Once the container is full or the experiment is complete, submit a hazardous waste pickup request to your institution's EHS office.[6]

  • Complete any required forms, providing a detailed list of the waste contents.[6]

Step 6: Empty Container Disposal

  • Empty containers that held this compound must be triple-rinsed with an appropriate solvent.[8][10]

  • The rinsate must be collected and treated as hazardous waste.[8]

  • After triple-rinsing and air-drying, the container labels should be defaced, and it can then be disposed of as regular trash.[9][10]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the this compound disposal procedure.

G A Step 1: Identify & Segregate This compound Waste B Step 2: Use a Suitable Waste Container A->B C Step 3: Label Container as 'Hazardous Waste' B->C D Step 4: Store in Designated Satellite Accumulation Area C->D E Step 5: Request Pickup by EHS D->E F Step 6: Triple-Rinse Empty Container G Collect Rinsate as Hazardous Waste F->G H Dispose of Defaced Container in Regular Trash F->H

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling D-Xylono-1,4-lactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling, storage, and disposal of D-Xylono-1,4-lactone. Adherence to these procedures is vital for ensuring a safe laboratory environment and maintaining the integrity of your research.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure to this compound. While generally considered non-hazardous, proper PPE is mandatory to prevent irritation and contamination.

PPE CategorySpecificationsRecommended Use
Eye and Face Protection Safety glasses with side shields or goggles compliant with EN166 (EU) or 29 CFR 1910.133 (US). A face shield should be used in situations with a high risk of dust generation.Mandatory for all handling procedures.
Skin Protection Nitrile or neoprene gloves. A standard laboratory coat is required.Gloves should be inspected before use and changed immediately if contaminated.
Respiratory Protection For operations that may generate dust, a NIOSH-approved N95 or P100 respirator is recommended.Use in well-ventilated areas. A respirator is necessary when handling large quantities or when adequate ventilation is not available.

Handling and Storage

Proper handling and storage are critical to maintain the quality of this compound and to prevent accidents.

  • Handling: Avoid contact with skin and eyes. Do not breathe in dust. Ensure adequate ventilation during handling.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place. Recommended storage temperature is 2-8°C.

Spill and Disposal Plan

In the event of a spill or for routine disposal, the following procedures should be followed to ensure safety and environmental compliance.

Spill Cleanup Protocol
  • Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.

  • Don PPE: Wear appropriate PPE, including respiratory protection, gloves, and eye protection.

  • Containment: Use a dust pan and brush or a HEPA-filtered vacuum to clean up the spilled solid. Avoid dry sweeping, which can generate dust.

  • Collection: Place the collected material into a suitable, labeled container for disposal.

  • Decontamination: Clean the spill area with a damp cloth. Dispose of the cloth in the same container as the spilled material.

Disposal Plan

This compound is generally not classified as a hazardous waste. However, disposal must be in accordance with local, state, and federal regulations.

  • Labeling: Ensure the waste container is clearly labeled as "this compound waste".

  • Collection: Collect waste in a sealed container.

  • Disposal: Dispose of the solid waste through a licensed professional waste disposal service or according to your institution's guidelines for non-hazardous chemical waste. Do not dispose of down the drain or in regular trash unless explicitly permitted by your institution's environmental health and safety department.

Emergency Procedures: First Aid

Immediate and appropriate first aid is crucial in the event of accidental exposure.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2][3]

  • Skin Contact: Remove contaminated clothing and wash the affected skin with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1][2]

  • Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.

Visual Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound.

PPE_Selection_Workflow cluster_start cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_procedure Procedure start Handling this compound assess_dust Potential for Dust Generation? start->assess_dust ppe_respirator Wear N95 or P100 Respirator assess_dust->ppe_respirator Yes ppe_basic Standard PPE: - Safety Glasses/Goggles - Nitrile/Neoprene Gloves - Lab Coat assess_dust->ppe_basic No ppe_respirator->ppe_basic proceed Proceed with Handling ppe_basic->proceed

Caption: PPE Selection Workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Xylono-1,4-lactone
Reactant of Route 2
D-Xylono-1,4-lactone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.